molecular formula C22H26N4O3 B15568977 GSK-5959

GSK-5959

カタログ番号: B15568977
分子量: 394.5 g/mol
InChIキー: LTUGYAOMCKNTGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-5959 is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUGYAOMCKNTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GSK-5959

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-5959 is a potent, selective, and cell-permeable small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). Its mechanism of action centers on the specific disruption of the BRPF1 bromodomain's interaction with acetylated lysine (B10760008) residues on histone tails. This inhibitory action modulates the function of the MOZ/MORF histone acetyltransferase (HAT) complexes, leading to downstream effects on gene expression and cellular processes, with significant implications for oncology. This guide provides a comprehensive overview of the biochemical and cellular mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRPF1 bromodomain. BRPF1 is a crucial scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) histone acetyltransferase (HAT) complexes. These complexes play a vital role in regulating chromatin structure and gene expression through the acetylation of histone tails.

The primary mechanism of this compound involves the following key steps:

  • Direct Binding to BRPF1 Bromodomain: this compound specifically binds to the bromodomain of BRPF1, a protein module responsible for recognizing and docking onto acetylated lysine residues of histones.

  • Inhibition of Histone Interaction: By occupying the acetyl-lysine binding pocket, this compound prevents the BRPF1 bromodomain from engaging with its natural ligands, particularly acetylated histone H3 and H4 tails (e.g., H2AK5ac, H4K12ac, and H3K14ac).[1]

  • Modulation of MOZ/MORF HAT Complex Activity: The interaction of the BRPF1 bromodomain with acetylated histones is critical for the proper localization and activity of the MOZ/MORF HAT complexes. By disrupting this interaction, this compound indirectly modulates the histone acetyltransferase activity of these complexes at specific genomic loci.

  • Alteration of Gene Expression: The altered HAT activity leads to changes in histone acetylation patterns, which in turn affects chromatin accessibility and the transcription of target genes. This has been shown to impact the expression of oncogenes such as E2F2 and EZH2.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound
Target/AssayParameterValueReference
BRPF1 (TR-FRET)IC5080 nM[2]
BRPF1 (BROMOscan)Kd10 nM[3][4][5]
BRPF2Selectivity>90-fold vs. BRPF1[3][4][5]
BRPF3Selectivity>1000-fold vs. BRPF1[2]
BET Family BromodomainsSelectivity>500-fold vs. BRPF1[3][4][5]
Table 2: Cellular Activity of this compound
AssayCell LineParameterValueReference
NanoBRETHEK293EC500.98 µM[2]
Anti-proliferativePygo2high COAD cellsEffectAntiproliferative and anticlonogenic[1]
Anti-proliferativeHepatocellular Carcinoma cellsEffectReduction of cell proliferation and colony formation[1]

Experimental Protocols

Detailed methodologies for the key assays used to characterize the mechanism of action of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of this compound against the BRPF1 bromodomain.

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRPF1 bromodomain. Binding of the bromodomain to the peptide brings a Europium (Eu)-labeled anti-GST antibody (donor) and a Streptavidin-Allophycocyanin (APC) conjugate (acceptor) into close proximity, resulting in a FRET signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

  • Materials:

    • GST-tagged BRPF1 bromodomain protein

    • Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide

    • Europium-labeled anti-GST antibody

    • Streptavidin-APC conjugate

    • This compound compound

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add this compound dilutions to the assay plate.

    • Add a pre-mixed solution of GST-BRPF1 bromodomain and biotinylated H4K12ac peptide to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add a pre-mixed solution of Eu-anti-GST antibody and Streptavidin-APC to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the concentration of this compound to determine the IC50 value.

BROMOscan® Bromodomain Binding Assay

This assay is used to assess the selectivity of this compound against a panel of human bromodomains.

  • Principle: The BROMOscan assay is a competitive binding assay that measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

  • Materials:

    • DNA-tagged bromodomains (panel of choice)

    • Immobilized proprietary ligand on a solid support

    • This compound compound

    • Binding buffer

    • qPCR reagents

  • Procedure:

    • A mixture of DNA-tagged bromodomain and the immobilized ligand is prepared.

    • This compound is added at various concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound bromodomain is washed away.

    • The amount of bromodomain bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

    • The results are expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated from the dose-response curves.

Cellular NanoBRET™ Target Engagement Assay

This assay is used to confirm the cell permeability of this compound and measure its engagement with the BRPF1 bromodomain in a live-cell context.

  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a NanoLuc® luciferase-tagged BRPF1 bromodomain (donor) and a HaloTag®-tagged histone H3.3 (acceptor) in live cells. When the two proteins interact, energy is transferred from the donor to the acceptor, which is labeled with a cell-permeable fluorescent ligand. This compound enters the cells and disrupts this interaction, leading to a decrease in the BRET signal.

  • Materials:

    • HEK293 cells

    • Expression vectors for NanoLuc®-BRPF1 bromodomain and HaloTag®-Histone H3.3

    • Transfection reagent

    • HaloTag® NanoBRET™ 618 Ligand

    • Nano-Glo® Luciferase Assay Substrate

    • This compound compound

    • Opti-MEM® I Reduced Serum Medium

    • White, 96-well cell culture plates

  • Procedure:

    • Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors.

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2 hours to allow for labeling of the HaloTag® fusion protein.

    • Add serial dilutions of this compound to the wells and incubate for 2 hours.

    • Add the Nano-Glo® Luciferase Assay Substrate to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

    • Calculate the corrected BRET ratio and plot it against the this compound concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

GSK5959_Mechanism Mechanism of Action of this compound cluster_nucleus Cell Nucleus GSK5959 This compound BRPF1 BRPF1 Bromodomain GSK5959->BRPF1 Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Recruits Ac_Histone Acetylated Histone Tail Ac_Histone->BRPF1 Binds to Chromatin Chromatin MOZ_MORF->Chromatin Acetylation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Regulates

Caption: this compound inhibits the BRPF1 bromodomain, disrupting histone binding and MOZ/MORF HAT complex activity.

Experimental Workflow for TR-FRET Assay

TRFRET_Workflow TR-FRET Assay Workflow for this compound cluster_workflow Workflow start Start prepare_reagents Prepare Reagents (this compound, BRPF1, Peptide) start->prepare_reagents dispense_inhibitor Dispense this compound to Plate prepare_reagents->dispense_inhibitor add_protein_peptide Add BRPF1 and Biotin-Histone Peptide dispense_inhibitor->add_protein_peptide incubate1 Incubate (30 min) add_protein_peptide->incubate1 add_detection Add Eu-Ab and SA-APC incubate1->add_detection incubate2 Incubate (60 min) add_detection->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining the IC50 of this compound using a TR-FRET binding assay.

Logical Relationship of Downstream Effects

Downstream_Effects Downstream Consequences of BRPF1 Inhibition by this compound GSK5959 This compound BRPF1_inhibition BRPF1 Bromodomain Inhibition GSK5959->BRPF1_inhibition HAT_dysregulation MOZ/MORF HAT Complex Dysregulation BRPF1_inhibition->HAT_dysregulation Histone_hypoacetylation Decreased Histone Acetylation HAT_dysregulation->Histone_hypoacetylation Gene_expression_changes Altered Gene Expression (e.g., E2F2, EZH2, ABCB1) Histone_hypoacetylation->Gene_expression_changes Cellular_effects Cellular Phenotypes (e.g., Decreased Proliferation, Invasion, Drug Resistance) Gene_expression_changes->Cellular_effects

Caption: Logical flow from this compound binding to the resulting cellular effects.

References

GSK-5959: A Potent and Selective BRPF1 Bromodomain Inhibitor for Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK-5959, a potent and selective small molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. BRPF1 is a key scaffolding protein within the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes, playing a crucial role in chromatin remodeling and gene transcription. Dysregulation of BRPF1 has been implicated in various diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target. This document details the biochemical and cellular activity of this compound, its mechanism of action, and provides an overview of the experimental protocols used to characterize this chemical probe.

Introduction to BRPF1 and the Role of Bromodomains

BRPF1 is a multidomain protein that acts as a scaffold for the assembly of the MOZ/MORF HAT complexes. These complexes are responsible for the acetylation of histone tails, a key epigenetic modification that generally leads to a more open chromatin structure and transcriptional activation. The BRPF1 protein contains several functional domains, including a bromodomain, which is a specialized protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. This interaction is critical for tethering the MOZ/MORF complex to specific chromatin regions, thereby directing its histone acetyltransferase activity to target genes. By inhibiting the BRPF1 bromodomain, this compound effectively disrupts this interaction, leading to downstream effects on gene expression.

This compound: A Selective Chemical Probe

This compound is a cell-permeable benzimidazolone-based compound that has been extensively characterized as a potent and selective inhibitor of the BRPF1 bromodomain. Its high selectivity makes it a valuable tool for elucidating the specific biological functions of the BRPF1 bromodomain in health and disease.

Quantitative Data for this compound

The inhibitory activity and selectivity of this compound have been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Assay Type Reference
IC5080 nMTR-FRET
pIC507.1TR-FRET
BROMOscan Kd10 nMBROMOscan
Cellular EC500.98 µMNanoBRET
Caption: In vitro and cellular potency of this compound for BRPF1.
Bromodomain Selectivity (Fold vs. BRPF1) Assay Type Reference
BRPF2>90-100TR-FRET/BROMOscan
BRPF3>100-1000TR-FRET/BROMOscan
BET Family (e.g., BRD4)>500BROMOscan
Panel of 35 other bromodomains>100Various
Caption: Selectivity profile of this compound against other bromodomains.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This prevents the recruitment of the BRPF1-containing MOZ/MORF complex to acetylated histones on chromatin. The subsequent lack of histone acetylation at specific gene promoters leads to the downregulation of target gene expression.

BRPF1 Signaling Pathway

BRPF1, as part of the MOZ/MORF complex, is involved in the transcriptional regulation of genes critical for cell cycle progression and proliferation. Inhibition of the BRPF1 bromodomain by this compound has been shown to downregulate the expression of key downstream targets such as E2F2 and EZH2.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF Complex cluster_chromatin Chromatin cluster_transcription Gene Transcription BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 Histone Acetylated Histones BRPF1->Histone binds to MOZ_MORF->Histone acetylates E2F2 E2F2 Histone->E2F2 activates transcription EZH2 EZH2 Histone->EZH2 activates transcription CellCycle Cell Cycle Progression E2F2->CellCycle EZH2->CellCycle GSK5959 This compound GSK5959->BRPF1 inhibits

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a BRPF1 bromodomain inhibitor involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

General Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a selective bromodomain inhibitor like this compound.

Inhibitor_Characterization_Workflow start Compound Library Screening biochemical_assays Biochemical Assays (e.g., TR-FRET) start->biochemical_assays Identify Hits selectivity_profiling Selectivity Profiling (e.g., BROMOscan) biochemical_assays->selectivity_profiling Confirm Potency structural_studies Structural Studies (X-ray Crystallography) selectivity_profiling->structural_studies Characterize Binding lead_optimization Lead Optimization structural_studies->lead_optimization cellular_assays Cellular Target Engagement (e.g., NanoBRET, CETSA) functional_assays Cellular Functional Assays (e.g., Proliferation, Gene Expression) cellular_assays->functional_assays Confirm Cellular Activity in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) functional_assays->in_vivo_studies Assess Phenotypic Effects lead_optimization->cellular_assays Synthesize Analogs

GSK-5959: A Comprehensive Technical Guide to its Bromodomain Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffolding protein that facilitates the assembly of the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1][2] These complexes play a significant role in epigenetic regulation through the acetylation of histones, thereby influencing gene transcription. Given the implication of bromodomain-containing proteins in various diseases, including cancer, selective inhibitors like this compound are invaluable tools for elucidating the biological functions of their specific targets. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies, and the signaling context of its primary target, BRPF1.

Data Presentation: Selectivity Profile of this compound

This compound exhibits remarkable selectivity for the BRPF1 bromodomain. Its potency and selectivity have been extensively characterized using various biochemical and cellular assays. The primary method for assessing its selectivity has been the BROMOscan® platform (DiscoveRx), which profiles the inhibitor against a broad panel of human bromodomains.

This compound has a half-maximal inhibitory concentration (IC50) of approximately 80 nM for BRPF1.[3] Across a panel of 35 other bromodomains, this compound demonstrates over 100-fold selectivity for BRPF1.[3] Notably, its selectivity is 90-fold over the closely related BRPF2 and over 500-fold against the BET (Bromodomain and Extra-Terminal domain) family of proteins.

Below is a summary of the selectivity data for this compound against a panel of bromodomains.

Bromodomain TargetIC50 (nM) or pIC50Selectivity vs. BRPF1
BRPF1 ~80 (pIC50 = 7.1) -
BRPF2pIC50 = 5.1~90-fold
BRPF3pIC50 < 4>1000-fold
BRD4 (BD1)pIC50 < 4.3>500-fold
BRD4 (BD2)pIC50 < 4.3>500-fold

Note: A comprehensive list of all 35 tested bromodomains with their corresponding inhibition values was not publicly available in the searched resources. The table highlights the most cited selectivity data.

Experimental Protocols

The characterization of this compound's selectivity and potency involved several key experimental techniques. The detailed methodologies for these assays are crucial for the interpretation of the data and for the design of future experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was employed to determine the potency of this compound in inhibiting the interaction between the BRPF1 bromodomain and an acetylated histone peptide.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Europium) and an acceptor fluorophore (e.g., Allophycocyanin or APC). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the protein-ligand interaction separates the donor and acceptor, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagents:

    • Recombinant His-tagged BRPF1 bromodomain.

    • Biotinylated peptide corresponding to an acetylated histone tail (e.g., H3K14ac).

    • Europium-labeled anti-His antibody (Donor).

    • Streptavidin-conjugated APC (Acceptor).

    • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.

    • This compound serially diluted in DMSO.

  • Procedure:

    • A mixture of the His-tagged BRPF1 bromodomain and the biotinylated acetylated histone peptide is prepared in the assay buffer.

    • This compound at various concentrations is added to the wells of a low-volume 384-well plate.

    • The protein-peptide mixture is then added to the wells containing the compound.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

    • A detection mixture containing the Europium-labeled anti-His antibody and Streptavidin-APC is added to the wells.

    • The plate is incubated for another period (e.g., 60 minutes) at room temperature in the dark.

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated.

    • The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known inhibitor or no protein).

    • The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software.

BROMOscan® Bromodomain Profiling

BROMOscan is a competitive binding assay platform from DiscoveRx used to determine the selectivity of compounds against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a bromodomain-tagged T7 phage. The amount of bromodomain phage bound to the immobilized ligand is measured by quantitative PCR of the phage DNA.

Detailed Methodology:

  • Assay Components:

    • A panel of bromodomain-tagged T7 phage.

    • An immobilized, proprietary ligand for each bromodomain.

    • This compound at a fixed concentration (e.g., 1 µM or 10 µM).

  • Procedure:

    • The bromodomain-tagged T7 phage is incubated with the test compound (this compound).

    • This mixture is then added to wells containing the immobilized ligand.

    • The plate is incubated to allow for binding competition.

    • Unbound phage is washed away.

    • The amount of bound phage is determined by qPCR.

  • Data Analysis:

    • The results are typically reported as the percentage of control (%Ctrl), where the control is the binding of the phage to the immobilized ligand in the absence of the test compound.

    • A lower %Ctrl value indicates stronger binding of the test compound to the bromodomain.

NanoBRET™ Target Engagement Assay

This cellular assay is used to confirm that this compound can engage with its target, BRPF1, within a live cell environment.

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Methodology:

  • Reagents:

    • HEK293 cells.

    • A plasmid encoding for BRPF1 fused to NanoLuc® luciferase.

    • A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain.

    • Transfection reagent.

    • Opti-MEM® I Reduced Serum Medium.

    • Nano-Glo® Live Cell Substrate.

    • This compound serially diluted in DMSO.

  • Procedure:

    • HEK293 cells are transfected with the BRPF1-NanoLuc® fusion plasmid.

    • After a period of expression (e.g., 24 hours), the cells are harvested and resuspended in Opti-MEM®.

    • The fluorescent tracer is added to the cell suspension.

    • The cell and tracer mixture is dispensed into a white, low-volume 384-well plate.

    • This compound at various concentrations is added to the wells.

    • The plate is incubated at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).

    • The Nano-Glo® Live Cell Substrate is added to the wells.

    • The plate is read on a luminometer capable of measuring the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission wavelengths.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The data is normalized to controls.

    • The cellular IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

BRPF1 in the MOZ/MORF Histone Acetyltransferase Complex

BRPF1 acts as a critical scaffolding protein, bringing together the catalytic subunit (MOZ or MORF) with other regulatory proteins, such as ING5 and MEAF6, to form a functional histone acetyltransferase complex. This complex then acetylates specific lysine (B10760008) residues on histone tails, leading to changes in chromatin structure and gene expression.

BRPF1_MOZ_MORF_Complex BRPF1 Scaffolding in MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_downstream Downstream Effects BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ / MORF (Catalytic Subunit) BRPF1->MOZ_MORF Binds to ING5 ING5 BRPF1->ING5 Binds to MEAF6 MEAF6 BRPF1->MEAF6 Histone Histone Tail MOZ_MORF->Histone Acetylation Acetylated_Histone Acetylated Histone Tail Chromatin_Remodeling Chromatin Remodeling Acetylated_Histone->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex.

Experimental Workflow for this compound Characterization

The characterization of a selective bromodomain inhibitor like this compound typically follows a hierarchical workflow, starting from broad screening to detailed biochemical and cellular validation.

Experimental_Workflow Experimental Workflow for this compound Characterization A Primary Screen (e.g., Fragment Screening) B Hit Identification & Optimization A->B Identifies initial hits C Biochemical Potency Assay (TR-FRET) B->C Synthesizes analogs (e.g., this compound) D Broad Selectivity Profiling (BROMOscan) C->D Determines on-target potency (IC50) E Cellular Target Engagement (NanoBRET) D->E Establishes selectivity profile F Downstream Functional Assays E->F Confirms cell permeability and target binding

Caption: A typical workflow for characterizing a selective inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of the BRPF1 bromodomain. Its selectivity has been rigorously established through comprehensive profiling against a large panel of human bromodomains. The detailed experimental protocols provided in this guide offer a foundation for researchers to understand the methods used to characterize this compound and to design further studies to probe the function of BRPF1 in health and disease. The visualization of BRPF1's role in the MOZ/MORF HAT complex highlights the critical epigenetic pathway in which this inhibitor can be a valuable tool for investigation.

References

GSK-5959: A Potent and Selective BRPF1 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on IC50 and EC50 Values, Experimental Methodologies, and Signaling Pathways

Introduction

GSK-5959 is a potent, selective, and cell-permeable small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffold protein within histone acetyltransferase (HAT) complexes, playing a significant role in epigenetic regulation of gene transcription. This technical guide provides a comprehensive overview of the inhibitory activity of this compound, detailing its IC50 and EC50 values obtained from various biochemical and cellular assays. Furthermore, it outlines the experimental protocols for these key assays and visualizes the intricate signaling pathways involving BRPF1. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's mechanism of action.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized through multiple assays, providing both biochemical and cellular activity profiles. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: IC50 Values of this compound in Biochemical Assays
TargetAssay TypeIC50 ValueSelectivity
BRPF1TR-FRET~80 nM>100-fold vs. BRPF2/3 & BET family
BRPF1BROMOscan10 nM90-fold vs. BRPF2; >500-fold vs. BET family
Table 2: EC50 Value of this compound in a Cellular Assay
Target InteractionAssay TypeEC50 Value
BRPF1 - Histone H3.3NanoBRET0.98 µM

Experimental Protocols

A detailed understanding of the experimental conditions is critical for the interpretation of the potency data. The following sections describe the methodologies for the key assays used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a robust biochemical method used to measure the binding of this compound to the BRPF1 bromodomain.

Principle: This assay measures the inhibition of the interaction between a biotinylated histone peptide and a GST-tagged BRPF1 bromodomain. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-APC as the acceptor. When the BRPF1-histone interaction occurs, the donor and acceptor are in close proximity, resulting in a high FRET signal. This compound competes with the histone peptide for binding to the BRPF1 bromodomain, leading to a decrease in the FRET signal.

TR_FRET_Workflow prep prep mix mix prep->mix add_reagents add_reagents mix->add_reagents read_plate read_plate add_reagents->read_plate analyze analyze read_plate->analyze

Figure 2: NanoBRET Assay Workflow for this compound EC50 Determination.

BRPF1 Signaling Pathway and Mechanism of Action of this compound

BRPF1 acts as a critical scaffolding protein in the assembly of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) histone acetyltransferase (HAT) complexes. [3][4][5][6]These complexes play a pivotal role in the acetylation of histone H3 at specific lysine (B10760008) residues, notably H3K14 and H3K23. [7]This epigenetic modification leads to a more open chromatin structure, facilitating the transcription of target genes involved in various cellular processes, including development and oncogenesis. [3][4][5][6] this compound exerts its effect by binding to the bromodomain of BRPF1. The bromodomain is responsible for "reading" acetylated lysine residues on histones, thereby anchoring the HAT complex to specific chromatin regions. By occupying the bromodomain's binding pocket, this compound prevents the recognition of acetylated histones, leading to the dissociation of the MOZ/MORF complex from chromatin and a subsequent reduction in histone acetylation at target gene promoters. This, in turn, represses the transcription of downstream genes such as HOXA9, E2F2, and EZH2. [4]

BRPF1_Signaling_Pathway cluster_complex BRPF1-containing HAT Complex GSK5959 This compound BRPF1 BRPF1 (Bromodomain) GSK5959->BRPF1 Inhibits MOZ_MORF_Complex MOZ/MORF HAT Complex (MOZ/MORF, ING5, EAF6) BRPF1->MOZ_MORF_Complex Scaffolds Ac_Histone Acetylated Histone (e.g., H3K14ac) Ac_Histone->BRPF1 Recruits Chromatin Chromatin MOZ_MORF_Complex->Chromatin Acetylates Histones Gene_Transcription Target Gene Transcription (e.g., HOXA9, E2F2, EZH2) Chromatin->Gene_Transcription Regulates Cellular_Processes Cellular Processes (Development, Proliferation) Gene_Transcription->Cellular_Processes Drives

Figure 3: BRPF1 Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a well-characterized inhibitor of the BRPF1 bromodomain with potent activity in both biochemical and cellular assays. Its high selectivity makes it a valuable tool for studying the biological functions of BRPF1 and the therapeutic potential of targeting this epigenetic reader. The detailed experimental methodologies and the elucidated signaling pathway provided in this guide offer a solid foundation for further research and drug development efforts centered on BRPF1 inhibition.

References

The Multifaceted Role of BRPF1 in Gene Transcription and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD Finger Containing 1 (BRPF1) is a critical scaffold protein that plays a pivotal role in the regulation of gene transcription through its function in histone acetyltransferase (HAT) complexes.[1][2] This multivalent chromatin regulator is integral to the assembly and enzymatic activity of the MOZ (monocytic leukemic zinc-finger protein)/MORF (MOZ-related factor) and HBO1 (HAT bound to ORC1) complexes.[2][3] Through its distinct structural domains, BRPF1 recognizes specific histone modifications and recruits HAT enzymes to chromatin, leading to the acetylation of histone tails and subsequent modulation of gene expression.[2][4] Dysregulation of BRPF1 function has been implicated in a spectrum of human diseases, ranging from developmental disorders to various forms of cancer, making it a compelling target for therapeutic intervention.[5][6][7] This technical guide provides an in-depth overview of the core functions of BRPF1, its role in disease, and detailed methodologies for its investigation.

BRPF1 Structure and Function in Gene Transcription

BRPF1 acts as a scaffold, bringing together the catalytic HAT subunits (MOZ/MORF or HBO1) with other accessory proteins, such as ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esa1-associated factor 6), to form functional tetrameric complexes.[8] This assembly is crucial for the enzymatic activity and substrate specificity of the HAT complexes.[1] The function of BRPF1 is mediated by its distinct domains:

  • N-terminal PHD-Zinc Knuckle-PHD (PZP) domain: This domain is responsible for binding to the N-terminal tail of histone H3.[9]

  • Bromodomain: This domain specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby tethering the complex to transcriptionally active chromatin regions.[4][10]

  • PWWP (Pro-Trp-Trp-Pro) domain: This domain binds to methylated histone H3, particularly H3K36me3, a mark associated with actively transcribed gene bodies.[2][11]

Through the coordinated action of these domains, BRPF1 plays a crucial role in directing the HAT complexes to specific genomic loci, where they catalyze the acetylation of histone H3 at various lysine residues, including H3K9, H3K14, and H3K23.[7][12] This histone acetylation leads to a more open chromatin structure, facilitating the access of transcription factors and the transcriptional machinery to DNA, ultimately resulting in gene activation.[13]

Signaling Pathway of the BRPF1-MOZ/MORF Complex

The following diagram illustrates the assembly and function of the BRPF1-containing MOZ/MORF histone acetyltransferase complex.

BRPF1_HAT_Complex BRPF1-MOZ/MORF Histone Acetyltransferase Complex cluster_chromatin Chromatin Interaction cluster_function Transcriptional Regulation BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF Binds via N-terminus ING5 ING5 BRPF1->ING5 Binds via central region MEAF6 MEAF6 BRPF1->MEAF6 Histone_Tail Histone H3 Tail BRPF1->Histone_Tail PZP Domain Ac_Lysine Acetylated Lysine BRPF1->Ac_Lysine Bromodomain Me_Lysine Methylated Lysine (H3K36me3) BRPF1->Me_Lysine PWWP Domain Histone_Acetylation Histone H3 Acetylation (H3K9ac, H3K14ac, H3K23ac) MOZ_MORF->Histone_Acetylation Catalyzes Chromatin_Remodeling Open Chromatin Histone_Acetylation->Chromatin_Remodeling Gene_Activation Gene Activation Chromatin_Remodeling->Gene_Activation HOX Genes HOX Genes Gene_Activation->HOX Genes Oncogenes (e.g., E2F2, EZH2) Oncogenes (e.g., E2F2, EZH2) Gene_Activation->Oncogenes (e.g., E2F2, EZH2)

BRPF1-MOZ/MORF HAT complex assembly and function.

Role of BRPF1 in Disease

Mutations and dysregulation of BRPF1 have been linked to a variety of human diseases, underscoring its importance in normal development and cellular homeostasis.

Developmental Disorders

Germline mutations in the BRPF1 gene are associated with Intellectual Developmental Disorder with Dysmorphic Facies and Ptosis (IDDDFP).[14][15] This syndrome is characterized by intellectual disability, developmental delay, hypotonia, and distinct facial features.[14] Functional studies have shown that these mutations can impair the assembly of the HAT complex and reduce histone H3K23 acetylation, leading to the deregulation of developmental genes.[14][16]

Cancer

Somatic mutations and altered expression of BRPF1 are implicated in several types of cancer:

  • Leukemia: BRPF1 is involved in the pathogenesis of acute myeloid leukemia (AML), particularly in cases with chromosomal translocations involving MOZ.[10]

  • Medulloblastoma: Truncated BRPF1 mutations have been identified in adult Sonic hedgehog (SHH) medulloblastoma, where they cooperate with Smoothened mutations to drive tumor formation.[7][11]

  • Hepatocellular Carcinoma (HCC): BRPF1 is frequently upregulated in HCC, and its overexpression is associated with poor patient survival.[17][18] In HCC, BRPF1 promotes tumor growth and proliferation by activating the expression of oncogenes such as E2F2 and EZH2.[17][18]

  • Other Cancers: Dysregulation of BRPF1 has also been reported in prostate cancer, ovarian cancer, and lower-grade gliomas.[19][20][21]

The oncogenic role of BRPF1 in these cancers has positioned it as a promising therapeutic target.

Data Presentation: Quantitative Analysis of BRPF1 Interactions and Inhibition

Binding Affinities of BRPF1 Bromodomain for Acetylated Histone Peptides

The following table summarizes the dissociation constants (Kd) for the interaction of the BRPF1 bromodomain with various acetylated histone peptides, as determined by Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR).

Histone PeptideKd (μM) - ITCKd (μM) - NMRReference(s)
H2AK5ac48.557[4][22]
H4K12ac86.574[4][22]
H3K14ac626597[4][22]
H4K5acK8ac27.7-[7]
H4K5acK12ac--[7]
H4K5ac-1240[4]
H4K8ac-697[4]
Di-acetylated ILF3 peptide250.2-[13]
Potency of Small Molecule Inhibitors Targeting BRPF1

Several small molecule inhibitors targeting the bromodomain of BRPF1 have been developed. The table below lists their IC50 and Kd values.

InhibitorTarget(s)IC50 (nM)Kd (nM)Reference(s)
GSK5959BRPF180-[23]
GSK6853BRPF1pIC50=8.1-[23]
PFI-4BRPF1B17213[5]
OF-1Pan-BRPF270100 (BRPF1B)[5][23]
NI-42Pan-BRPF14040[5]
NI-57Pan-BRPF11431[5]
BAY-140BRPF130-[6]
BAY-496BRPF120-[6]
IACS-9571TRIM24/BRPF1-14[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of BRPF1.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for the identification of BRPF1 target genes and the analysis of histone modifications.

ChIP_seq_Workflow ChIP-seq Experimental Workflow start Start: Cells/Tissues crosslinking 1. Cross-linking: 1% Formaldehyde (B43269) start->crosslinking lysis 2. Cell Lysis and Chromatin Sonication crosslinking->lysis immunoprecipitation 3. Immunoprecipitation: Anti-BRPF1 or anti-histone modification Ab lysis->immunoprecipitation washing 4. Washing to remove non-specific binding immunoprecipitation->washing elution 5. Elution and Reverse Cross-linking washing->elution dna_purification 6. DNA Purification elution->dna_purification library_prep 7. Sequencing Library Preparation dna_purification->library_prep sequencing 8. High-Throughput Sequencing library_prep->sequencing data_analysis 9. Data Analysis: Peak calling, motif analysis sequencing->data_analysis end End: Genomic binding sites data_analysis->end

A streamlined workflow for ChIP-seq experiments.

Protocol Steps:

  • Cell Cross-linking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Sonication:

    • Scrape cells and resuspend in cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors).

    • Incubate on ice for 10 minutes.

    • Centrifuge and resuspend the nuclear pellet in nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, with protease inhibitors).

    • Sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Dilute the sonicated chromatin with ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody specific for BRPF1 or the histone modification of interest overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

    • Elute the chromatin from the beads with elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Conduct downstream analyses such as motif discovery and gene ontology analysis.[1][24][25][26]

Co-Immunoprecipitation (Co-IP)

This protocol is for the identification of proteins that interact with BRPF1.

Protocol Steps:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).[5][14]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against BRPF1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Analyze by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the interactome.[3][10][27]

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is for measuring the enzymatic activity of BRPF1-containing HAT complexes.

Protocol Steps:

  • Reaction Setup:

    • Prepare a reaction mixture containing HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), purified BRPF1-containing HAT complex, and a histone substrate (e.g., core histones or a specific histone peptide).

    • Initiate the reaction by adding [3H]- or [14C]-labeled Acetyl-CoA.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Detection:

    • Spot the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated labeled Acetyl-CoA.

    • Measure the incorporated radioactivity using a scintillation counter.[20][28][29][30][31]

Conclusion and Future Directions

BRPF1 is a master regulator of gene transcription through its essential role as a scaffold in histone acetyltransferase complexes. Its involvement in both normal development and a range of diseases, particularly cancer, highlights its significance as a subject of ongoing research and a promising target for novel therapeutics. The development of specific BRPF1 inhibitors is an active area of research with the potential to provide new treatment options for patients with BRPF1-driven diseases. Future studies will likely focus on further elucidating the complex regulatory networks governed by BRPF1, identifying additional interacting partners, and translating the growing body of knowledge into clinical applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this critical chromatin regulator.

References

Potential Therapeutic Applications of GSK-5959: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-5959 is a potent and selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2][3] As a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complex, BRPF1 plays a crucial role in chromatin remodeling and gene transcription. By competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, this compound disrupts the interaction of the MOZ/MORF complex with acetylated histones, leading to the modulation of gene expression. This guide provides an in-depth overview of the mechanism of action, potential therapeutic applications, and preclinical data associated with this compound, with a focus on its applications in oncology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the BRPF1 bromodomain. BRPF1 is an essential component of the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) histone acetyltransferase (HAT) complexes. These complexes are responsible for acetylating histone tails, a key epigenetic modification that generally leads to a more open chromatin structure and transcriptional activation.

The BRPF1 protein acts as a scaffold, bringing together the catalytic HAT subunit (MOZ or MORF) with other components of the complex and targeting it to specific chromatin regions through its reader domains, which include the bromodomain. The bromodomain specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails.

This compound, by occupying the acetyl-lysine binding pocket of the BRPF1 bromodomain, prevents the recruitment of the MOZ/MORF complex to chromatin. This leads to a downstream reduction in histone acetylation at specific gene promoters and a subsequent decrease in the transcription of target genes.

cluster_0 Normal BRPF1 Function cluster_1 Action of this compound Acetylated Histone Acetylated Histone BRPF1 BRPF1 Acetylated Histone->BRPF1 Binds to Bromodomain MOZ/MORF Complex MOZ/MORF Complex BRPF1->MOZ/MORF Complex Recruits Gene Transcription Gene Transcription MOZ/MORF Complex->Gene Transcription Promotes This compound This compound BRPF1_inhibited BRPF1 This compound->BRPF1_inhibited Inhibits Binding MOZ/MORF Complex_2 MOZ/MORF Complex BRPF1_inhibited->MOZ/MORF Complex_2 Recruitment Blocked Gene Transcription_inhibited Reduced Gene Transcription MOZ/MORF Complex_2->Gene Transcription_inhibited Inhibition of Transcription

Figure 1: Mechanism of action of this compound.

Potential Therapeutic Applications in Oncology

Preclinical studies have highlighted the potential of this compound as a therapeutic agent in various cancers, primarily through the inhibition of cancer cell proliferation and survival.

Hepatocellular Carcinoma (HCC)

Studies have shown that BRPF1 is frequently overexpressed in HCC and that its high expression correlates with poor patient prognosis.[4] this compound has demonstrated significant anti-tumor activity in preclinical models of HCC.

  • In Vitro: Treatment of HCC cell lines with this compound leads to a dose-dependent inhibition of cell proliferation and colony formation.

  • In Vivo: In xenograft models of HCC, administration of this compound resulted in a significant reduction in tumor volume and weight.[4]

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, the anti-proliferative effects of BRPF1 inhibition have been linked to the modulation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6]

  • Signaling Cascade: Inhibition of BRPF1 by this compound or its analogue GSK6853 has been shown to decrease the phosphorylation of JAK2 and STAT3.[5][6] This, in turn, downregulates the expression of downstream targets like Cyclin A2 (CCNA2), leading to cell cycle arrest and apoptosis.[5][6]

This compound This compound BRPF1 BRPF1 This compound->BRPF1 Inhibits JAK2 JAK2 BRPF1->JAK2 Modulates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK2->STAT3 Activates CCNA2 CCNA2 pSTAT3->CCNA2 Upregulates Transcription Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits CellCycle Cell Cycle Progression CCNA2->CellCycle

Figure 2: BRPF1 inhibition and the JAK2/STAT3 pathway in NSCLC.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity vs. BRPF1Reference
BRPF1TR-FRET80-[1]
BRPF2TR-FRET>8,000>100-fold[3]
BRPF3TR-FRET>80,000>1000-fold[3]
BET familyBROMOscan>40,000>500-fold[1]
BRPF1NanoBRET980-[3]

Table 2: In Vivo Efficacy of this compound in an HCC Xenograft Model

Treatment GroupDose and AdministrationMean Tumor Volume (mm³)Mean Tumor Weight (g)Reference
Vehicle (DMSO)-~1200~1.0[4]
This compound30 mg/kg, intraperitoneal, daily~400~0.4[4]

Detailed Experimental Protocols

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for IC50 Determination

This protocol is adapted from the general methodology described in the discovery of this compound.

cluster_0 Assay Preparation cluster_1 Reaction and Detection A Prepare serial dilutions of this compound in DMSO C Add this compound dilutions to 384-well plate A->C B Prepare assay buffer with BRPF1 protein and biotinylated histone peptide D Add BRPF1/peptide mix to the plate B->D C->D E Add TR-FRET detection reagents (e.g., Europium-labeled antibody and Streptavidin-APC) D->E F Incubate at room temperature E->F G Read plate on a TR-FRET compatible reader F->G

Figure 3: Workflow for TR-FRET based IC50 determination of this compound.

Materials:

  • This compound

  • Recombinant BRPF1 bromodomain protein

  • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

  • TR-FRET donor (e.g., Europium-labeled anti-tag antibody)

  • TR-FRET acceptor (e.g., Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Method:

  • Prepare a serial dilution of this compound in 100% DMSO.

  • In the assay buffer, prepare a mix of BRPF1 protein and the biotinylated H4K12ac peptide.

  • Add a small volume (e.g., 50 nL) of the this compound dilutions to the wells of a 384-well plate.

  • Add the BRPF1/peptide mix to the wells.

  • Add the TR-FRET detection reagents.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the values against the logarithm of the inhibitor concentration to determine the IC50.

NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay

This protocol outlines the general steps for assessing the engagement of this compound with BRPF1 in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc-BRPF1 fusion protein

  • Plasmid encoding HaloTag-Histone H3.3 fusion protein

  • Transfection reagent

  • HaloTag NanoBRET 618 Ligand

  • Nano-Glo Luciferase Assay Substrate

  • Opti-MEM I Reduced Serum Medium

  • White, tissue culture-treated 96-well plates

  • Luminometer capable of measuring BRET

Method:

  • Co-transfect HEK293 cells with the NanoLuc-BRPF1 and HaloTag-Histone H3.3 plasmids.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

  • Add the HaloTag NanoBRET 618 Ligand to the cell suspension and incubate.

  • Dispense the cell suspension into the wells of a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Add the Nano-Glo Luciferase Assay Substrate to all wells.

  • Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc) and acceptor (HaloTag ligand) emissions.

  • Calculate the NanoBRET ratio and plot against the inhibitor concentration to determine the cellular EC50.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HCC cells (e.g., HepG2, Huh7)

  • Matrigel (or similar basement membrane matrix)

  • This compound

  • Vehicle (e.g., DMSO, PEG300, Tween 80 in saline)

  • Calipers for tumor measurement

Method:

  • Subcutaneously inject a suspension of HCC cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily).

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

Conclusion

This compound is a valuable chemical probe for studying the biological functions of BRPF1 and the MOZ/MORF HAT complexes. Its potent and selective inhibition of the BRPF1 bromodomain has shown promising anti-cancer activity in preclinical models of hepatocellular carcinoma and non-small cell lung cancer. The detailed mechanisms of action and experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of targeting BRPF1 in oncology and other disease areas. Further research is warranted to explore the full range of its therapeutic applications and to advance BRPF1 inhibitors towards clinical development.

References

In-Depth Technical Guide: GSK-5959 in Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. Epigenetic dysregulation is a hallmark of HCC, presenting new avenues for targeted therapies. This document provides a comprehensive technical overview of GSK-5959, a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1), and its role in HCC research. By inhibiting BRPF1, this compound disrupts a key epigenetic regulatory mechanism, leading to the suppression of critical oncogenes and subsequent inhibition of HCC proliferation and tumor growth. This guide details the mechanism of action of this compound, its effects on HCC cells, relevant signaling pathways, and detailed protocols for key experimental assays.

Introduction to this compound and its Target: BRPF1

This compound is a small molecule inhibitor that specifically targets the bromodomain of BRPF1. BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are responsible for the acetylation of histones, a key post-translational modification that regulates gene expression. In hepatocellular carcinoma, BRPF1 is frequently upregulated, and its increased expression is associated with poor patient prognosis. By binding to the bromodomain of BRPF1, this compound prevents the recognition of acetylated histones, thereby disrupting the function of the MOZ/MORF HAT complexes and altering the expression of downstream target genes.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound in HCC is the inhibition of the BRPF1 bromodomain. This targeted inhibition sets off a cascade of events that ultimately suppresses the oncogenic phenotype of HCC cells.

The BRPF1-MOZ/MORF-Oncogene Axis

Research has elucidated a central signaling pathway affected by this compound in HCC.[1][2][3] BRPF1, as a core component of the MOZ/MORF complex, is essential for the acetylation of histone H3 at lysine (B10760008) 14 (H3K14ac) on the promoters of key oncogenes.[1][2] This acetylation mark is a critical signal for active gene transcription.

This compound treatment disrupts the BRPF1-mediated recruitment of the MOZ/MORF complex to these promoters, leading to a reduction in H3K14ac levels.[1] This, in turn, results in the transcriptional repression of BRPF1 target genes, most notably the cell cycle regulator E2F2 and the polycomb repressive complex 2 (PRC2) component EZH2 .[1][2][4] Both E2F2 and EZH2 are well-established oncogenes in HCC, promoting cell proliferation and tumor progression.[1][2]

GSK5959_Signaling_Pathway cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits MOZ_MORF MOZ/MORF Complex BRPF1->MOZ_MORF Scaffolds E2F2_EZH2_Promoter E2F2 & EZH2 Promoters BRPF1->E2F2_EZH2_Promoter Recruitment Histone Histone H3 MOZ_MORF->Histone Acetylation H3K14ac H3K14ac Histone->H3K14ac Results in H3K14ac->E2F2_EZH2_Promoter Activates E2F2_EZH2_mRNA E2F2 & EZH2 mRNA E2F2_EZH2_Promoter->E2F2_EZH2_mRNA Transcription E2F2_EZH2_Protein E2F2 & EZH2 Proteins E2F2_EZH2_mRNA->E2F2_EZH2_Protein Translation Cell_Cycle Cell Cycle Progression E2F2_EZH2_Protein->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation HCC_Growth HCC Growth Inhibition

Caption: this compound signaling pathway in hepatocellular carcinoma.

Quantitative Data

This compound has demonstrated significant anti-proliferative and tumor-suppressive effects in various preclinical models of HCC. The following tables summarize the key quantitative data from published studies.

ParameterValueCell LinesReference
In Vitro Concentration 10 µMMHCC97L, Hep3B, and other HCC cell lines[5]
In Vivo Dosage 30 mg/kg/day (intraperitoneal injection)MHCC97L xenograft model[5]
AssayEffectCell LinesReference
Cell Proliferation Significant reductionMultiple HCC cell lines[5]
Colony Formation Significant reductionMultiple HCC cell lines[5]
Subcutaneous Tumor Volume Significantly lower than controlMHCC97L xenografts[5]
Subcutaneous Tumor Weight Significantly lower than controlMHCC97L xenografts[5]
E2F2 mRNA Expression DownregulatedMHCC97L, Hep3B[6]
EZH2 mRNA Expression DownregulatedMHCC97L, Hep3B[6]
E2F2 Protein Expression Dose-dependent inhibitionMHCC97L, Hep3B[6]
EZH2 Protein Expression Dose-dependent inhibitionMHCC97L, Hep3B[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in HCC research.

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of HCC cells.

Materials:

  • HCC cell lines (e.g., Huh7, HepG2, MHCC97L, Hep3B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCC cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 0.1 µM to 50 µM. A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTS/MTT Addition:

    • For MTS assay: Add 20 µL of MTS reagent to each well.

    • For MTT assay: Add 10 µL of MTT stock solution (5 mg/mL) to each well.

  • Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.

  • Solubilization (for MTT assay only): Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed_Cells Seed HCC Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_GSK5959 Add this compound (or vehicle) Incubate_24h->Add_GSK5959 Incubate_48_72h Incubate 48-72h Add_GSK5959->Incubate_48_72h Add_MTS_MTT Add MTS/MTT Reagent Incubate_48_72h->Add_MTS_MTT Incubate_2_4h Incubate 2-4h Add_MTS_MTT->Incubate_2_4h Read_Absorbance Read Absorbance Incubate_2_4h->Read_Absorbance

Caption: Workflow for the cell viability assay.

Colony Formation Assay

This assay assesses the ability of single HCC cells to undergo sustained proliferation and form colonies following treatment with this compound.

Materials:

  • HCC cell lines

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low density of HCC cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.

  • Treatment: After 24 hours, replace the medium with fresh medium containing this compound (e.g., 10 µM) or vehicle (DMSO).

  • Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatment.

  • Fixation: After the incubation period, gently wash the wells with PBS. Add 1 mL of 4% paraformaldehyde or ice-cold methanol (B129727) to each well and incubate for 15 minutes to fix the colonies.

  • Staining: Remove the fixation solution and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well. The results are often expressed as a percentage of the number of colonies in the vehicle-treated control.

In Vivo Subcutaneous Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • HCC cell line (e.g., MHCC97L)

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., DMSO)

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Preparation: Harvest HCC cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 2-5 x 10^7 cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 100-200 µL of the cell suspension (2-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection daily for a specified period (e.g., 2-3 weeks).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

InVivo_Workflow Inject_Cells Inject HCC Cells Subcutaneously Tumor_Growth Monitor Tumor Growth Inject_Cells->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treatment Administer this compound (or vehicle) Randomize->Treatment Measure_Tumors Measure Tumor Volume (every 2-3 days) Treatment->Measure_Tumors Endpoint Endpoint: Excise & Weigh Tumors Treatment->Endpoint Measure_Tumors->Endpoint

Caption: Workflow for the in vivo subcutaneous xenograft model.

Western Blot Analysis

This protocol is for detecting changes in the protein levels of BRPF1 and its downstream targets.

Materials:

  • HCC cell lysates (from cells treated with this compound or vehicle)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRPF1, anti-E2F2, anti-EZH2, anti-H3K14ac, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but typical starting points are 1:1000 for most antibodies.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for hepatocellular carcinoma by targeting the epigenetic regulator BRPF1. Its mechanism of action, involving the disruption of the BRPF1-MOZ/MORF complex and subsequent downregulation of the oncogenes E2F2 and EZH2, provides a clear rationale for its anti-cancer effects. The preclinical data strongly support its potential to inhibit HCC growth both in vitro and in vivo.

Future research should focus on:

  • Determining the precise IC50 values of this compound across a broader panel of HCC cell lines to better understand its potency in different genetic contexts.

  • Investigating the potential for combination therapies, where this compound could be used alongside other targeted agents or immunotherapies to enhance efficacy and overcome potential resistance mechanisms.

  • Exploring the broader impact of BRPF1 inhibition on the tumor microenvironment in HCC.

  • Conducting further preclinical studies in more complex models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), to better predict clinical response.

This in-depth guide provides a solid foundation for researchers and drug developers interested in advancing the study of this compound as a novel therapeutic strategy for hepatocellular carcinoma.

References

The Role of GSK-5959 in Developmental Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent, selective, and cell-permeable small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1][2] BRPF1 is a crucial scaffolding protein that plays a pivotal role in the assembly and enzymatic activity of MYST family histone acetyltransferase (HAT) complexes, particularly those containing MOZ (KAT6A) and MORF (KAT6B).[1][3][4] These complexes are essential epigenetic regulators that catalyze the acetylation of histone tails, leading to a more open chromatin structure that facilitates gene transcription.[1][3] Dysregulation of BRPF1-containing complexes has been implicated in various developmental disorders and cancers, making BRPF1 an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role as a chemical probe to explore the intricate functions of BRPF1 in developmental biology.

Core Mechanism of Action

This compound specifically targets the bromodomain of BRPF1, a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histone tails. By competitively inhibiting this interaction, this compound prevents the recruitment and stabilization of the MOZ/MORF HAT complexes at specific genomic loci. This disruption leads to a reduction in histone acetylation, particularly at H3K23 and H3K14, which in turn alters the expression of downstream target genes critical for developmental processes.[1][5] The MOZ-BRPF1 complex is known to regulate the expression of essential transcription factor families, including the Homeobox (HOX), T-box (TBX), and Distal-less homeobox (DLX) genes, which are fundamental for embryogenesis.[1][3]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity for BRPF1.

ParameterValueDescriptionReference
IC50 ~80 nMIn vitro half-maximal inhibitory concentration against BRPF1 bromodomain.[2]
pIC50 7.1Negative logarithm of the IC50 value, indicating high in vitro potency.[5]
BROMOscan Kd 10 nMDissociation constant determined by BROMOscan, indicating strong binding affinity.[1]
pKD 8.0Negative logarithm of the dissociation constant.[5]
Cellular EC50 (NanoBRET) 0.98 µMHalf-maximal effective concentration in a cellular NanoBRET assay measuring the displacement of NanoLuc-tagged BRPF1 from HaloTagged histone H3.3.[2]
Selectivity >100-fold vs. BRPF2/3 and >500-fold vs. BET family bromodomainsDemonstrates high selectivity for BRPF1 over other bromodomain-containing proteins.[1]

Signaling Pathway

The MOZ/MORF/BRPF1 complex is a key effector in a signaling pathway that translates developmental cues into specific patterns of gene expression through histone acetylation. This compound acts as a powerful tool to dissect this pathway.

G cluster_upstream Upstream Developmental Signals cluster_complex MOZ/MORF/BRPF1 Complex cluster_chromatin Chromatin Regulation cluster_downstream Downstream Effects Developmental_Cues e.g., Wnt, FGF, BMP signaling MOZ_MORF MOZ/MORF (HAT) Developmental_Cues->MOZ_MORF Regulates activity BRPF1 BRPF1 (Scaffold) ING4_5 ING4/5 BRPF1->ING4_5 MEAF6 MEAF6 BRPF1->MEAF6 Histone_Tail Histone H3 Tail BRPF1->Histone_Tail MOZ_MORF->BRPF1 MOZ_MORF->Histone_Tail Acetylation Acetylated_Histone Acetylated H3K23/H3K14 Histone_Tail->Acetylated_Histone HOX_Genes HOX Gene Expression Acetylated_Histone->HOX_Genes Promotes transcription GSK5959 This compound GSK5959->BRPF1 Inhibits bromodomain Cell_Fate Cellular Differentiation & Embryonic Patterning HOX_Genes->Cell_Fate Controls development

Figure 1: MOZ/MORF/BRPF1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

NanoBRET™ Cellular Target Engagement Assay

This protocol is designed to quantify the binding of this compound to BRPF1 within living cells.

Materials:

  • HEK293 cells

  • Plasmids for NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 fusion proteins

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors. Culture for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM®. Plate the cells in the white 96-well plates.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells. Incubate the plate at 37°C in a CO2 incubator for at least 2 hours.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where the BRPF1-containing complex binds, and how this is affected by this compound.

Materials:

  • Human embryonic stem cells (hESCs) or other relevant developmental cell models

  • This compound

  • Formaldehyde (B43269) for cross-linking

  • Cell lysis and chromatin shearing reagents (e.g., sonicator)

  • Anti-BRPF1 antibody or antibody against a component of the complex (e.g., MOZ)

  • Protein A/G magnetic beads

  • Buffers for washing and elution

  • Reagents for reverse cross-linking and DNA purification

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Treatment: Culture hESCs to the desired confluency and treat with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-BRPF1 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and an input control. Perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRPF1 binding sites. Compare the binding profiles between this compound-treated and control samples to identify regions where BRPF1 occupancy is altered.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in embryonic stem cell differentiation.

G cluster_treatment Cell Culture and Treatment cluster_differentiation Induction of Differentiation cluster_analysis Molecular and Phenotypic Analysis cluster_interpretation Data Interpretation hESCs Human Embryonic Stem Cells (hESCs) Treatment Treat with this compound (dose-response) or Vehicle (DMSO) hESCs->Treatment Differentiation Induce differentiation towards a specific lineage (e.g., neuroectoderm) Treatment->Differentiation qPCR RT-qPCR for developmental markers (e.g., HOX genes) Differentiation->qPCR Western Western Blot for histone acetylation (H3K23ac) Differentiation->Western ChIP ChIP-seq for BRPF1 target genes Differentiation->ChIP ICC Immunocytochemistry for lineage-specific proteins Differentiation->ICC Interpretation Correlate changes in gene expression and histone marks with phenotypic outcomes qPCR->Interpretation Western->Interpretation ChIP->Interpretation ICC->Interpretation

Figure 2: Experimental workflow for studying this compound's effect on hESC differentiation.

Conclusion

This compound is an invaluable tool for dissecting the role of the BRPF1-containing histone acetyltransferase complexes in the intricate processes of embryonic development. Its high potency and selectivity allow for precise interrogation of this epigenetic regulatory pathway. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the fundamental mechanisms governing cell fate decisions and to explore the therapeutic potential of targeting BRPF1 in developmental disorders and cancer.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GSK-5959 as a Chemical Probe for BRPF1 Function

This technical guide provides a comprehensive overview of this compound, a potent and selective chemical probe for the bromodomain of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). This document details its mechanism of action, quantitative data, experimental protocols, and its application in elucidating the function of BRPF1 in health and disease.

Introduction: BRPF1, a Critical Epigenetic Scaffolding Protein

Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) is a crucial multivalent chromatin regulator that plays a pivotal role in gene expression.[1][2][3] It functions as a key scaffolding subunit within several histone acetyltransferase (HAT) complexes, most notably the MOZ/MORF complexes (KAT6A/KAT6B).[1][2][4] BRPF1 is indispensable for the assembly and enzymatic activity of these complexes, linking the catalytic MOZ/MORF subunits with other components like ING5 and MEAF6.[4][5]

The BRPF1 protein features a unique combination of "reader" domains, including a bromodomain that recognizes acetylated lysine (B10760008) residues on histones, two PHD (Plant Homeodomain) fingers, and a PWWP domain that binds to methylated histones.[3][4][5][6] This multi-domain architecture allows the MOZ/MORF complex to be recruited to specific chromatin locations, where it catalyzes the acetylation of histone H3 on lysines 9, 14, and 23 (H3K9ac, H3K14ac, H3K23ac), leading to gene activation.[1][4][5]

Dysregulation of BRPF1 has been implicated in a variety of human diseases, including neurodevelopmental disorders and several types of cancer, such as hepatocellular carcinoma (HCC), medulloblastoma, and leukemia.[1][3][5][6] Its role in tumorigenesis and disease progression has made it an attractive therapeutic target.[1][4][7][8]

This compound: A Selective BRPF1 Bromodomain Inhibitor

This compound is a potent, selective, and cell-permeable benzimidazolone-based chemical probe designed to specifically inhibit the function of the BRPF1 bromodomain.[9][10][11] By targeting the acetyl-lysine binding pocket of the bromodomain, this compound prevents BRPF1 from "reading" the histone code and tethering the HAT complex to chromatin. This targeted inhibition makes this compound an invaluable tool for dissecting the specific biological roles of the BRPF1 bromodomain.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the BRPF1 bromodomain. It directly binds to the pocket that normally recognizes acetylated lysine residues on histone tails.[12] This prevents the BRPF1-containing MOZ/MORF complex from binding to chromatin, thereby blocking its histone acetyltransferase activity at target gene promoters and leading to the downregulation of gene expression.[4][7] Studies in hepatocellular carcinoma have shown that inhibition of BRPF1 by this compound leads to reduced expression of key oncogenes like E2F2 and EZH2.[4][7]

Quantitative Data Presentation

The following tables summarize the key quantitative metrics for this compound, detailing its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Selectivity of this compound

TargetAssay TypePotency (IC₅₀ / pIC₅₀)Selectivity vs. BRPF1Reference
BRPF1 TR-FRET~80 nM / pIC₅₀ 7.1 -[9][10][13][14][15]
BRPF2TR-FRETpIC₅₀ 5.1 - 5.2~100-fold[9][11][13][14]
BRPF3TR-FRETpIC₅₀ < 4 - 4.5>1000-fold[9][11][13][14]
BRD4 (BET Family)TR-FRETpIC₅₀ < 4.3>500-fold[13][14][16]
Panel of 35 other bromodomainsBROMOscan->100-fold[10][13][15]

Table 2: Cellular Target Engagement and Activity of this compound

Assay TypeCell LinePotency (EC₅₀ / IC₅₀)Recommended ConcentrationReference
NanoBRET™ Target EngagementHEK2930.98 µM 0.5 µM - 5 µM[9][11][14]
RNA-SequencingMHCC97L, Hep3B (HCC)10 µM-[4][11]
Anti-proliferative EffectOvarian Cancer CellsDose-dependent-[12]
In vivo Tumor Growth InhibitionHCC Xenograft Model--[5][17][18]

Note: While this compound is a valuable probe, an optimized analog, GSK6853, has been developed with improved solubility and cellular activity (<100 nM).[12][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the key molecular interactions and experimental logic related to this compound and BRPF1.

BRPF1_Scaffolding_and_Inhibition cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin Interaction & Gene Activation cluster_inhibition Inhibition by this compound BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF binds & activates ING5 ING5 BRPF1->ING5 recruits MEAF6 MEAF6 BRPF1->MEAF6 recruits Histone Acetylated Histone Tail (e.g., H3K14ac) BRPF1->Histone Bromodomain recognizes Blocked Binding Blocked BRPF1->Blocked DNA Target Gene Promoter MOZ_MORF->DNA Acetylates Histones at Promoter Histone->Blocked Transcription Gene Transcription DNA->Transcription leads to GSK5959 This compound GSK5959->BRPF1 binds to Bromodomain Downstream_Effects GSK5959 This compound BRPF1 BRPF1 Bromodomain GSK5959->BRPF1 inhibits MOZ_MORF MOZ/MORF Complex Activity BRPF1->MOZ_MORF required for H3K14ac H3K14 Acetylation at Promoters MOZ_MORF->H3K14ac mediates Oncogenes Oncogene Expression (e.g., E2F2, EZH2) H3K14ac->Oncogenes activates CellCycle G1 Cell Cycle Arrest Oncogenes->CellCycle inhibition leads to Senescence Cellular Senescence Oncogenes->Senescence inhibition leads to Stemness Reduced Cancer Stemness Oncogenes->Stemness inhibition leads to TumorGrowth Decreased Tumor Growth CellCycle->TumorGrowth Senescence->TumorGrowth Stemness->TumorGrowth

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD finger-containing protein 1 (BRPF1) has emerged as a critical epigenetic regulator and a promising therapeutic target in various diseases, including cancer.[1][2] BRPF1 functions as a scaffold protein, essential for the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, primarily the MOZ (KAT6A) and MORF (KAT6B) complexes.[1][3][4] These complexes play a pivotal role in chromatin remodeling and transcriptional regulation through the acetylation of histone tails, a key epigenetic modification associated with active gene expression.[1][5] GSK-5959 is a potent and selective small-molecule inhibitor that targets the bromodomain of BRPF1, thereby disrupting its interaction with acetylated histones and modulating the activity of the associated HAT complexes.[5][6][7] This technical guide provides an in-depth overview of the BRPF1-related pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Potency and Selectivity

This compound is a cell-permeable inhibitor of the BRPF1 bromodomain.[5][6] Its inhibitory activity and selectivity have been characterized using various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against BRPF1
Assay TypeParameterValueReference(s)
Biochemical AssayIC50~80 nM[5][7]
BROMOscanBinding Constant (Kd)10 nM[7]
Cellular Assay (NanoBRET)IC50~0.98 µM[5]
Table 2: Selectivity Profile of this compound
TargetSelectivity vs. BRPF1Reference(s)
BRPF290-fold[7]
BRPF3>100-fold[5][7]
BET Family Bromodomains>500-fold[7]
Panel of 35 other bromodomains>100-fold[5][7]

BRPF1-Related Signaling Pathways

BRPF1 is a core component of the MOZ/MORF HAT complexes, which also include the catalytic subunit (MOZ or MORF), ING5 (Inhibitor of Growth 5), and MEAF6 (MYST/Esa1-associated factor 6).[2][4][8] BRPF1 acts as a scaffold, bridging the interaction between MOZ/MORF and the ING5/MEAF6 subunits.[8] This assembly is crucial for the complex's stability and enzymatic activity towards histone substrates.[4][8] The BRPF1 bromodomain recognizes acetylated lysine (B10760008) residues on histone tails, a key step in tethering the HAT complex to chromatin and propagating histone acetylation.[4][9]

The MOZ/MORF complexes, guided by BRPF1, are primarily responsible for the acetylation of histone H3 at lysine 23 (H3K23ac).[4][10] There is also evidence of crosstalk with other histone marks, where the complex's activity can be influenced by pre-existing modifications like H3K14ac, which is often deposited by the HBO1 (KAT7) HAT complex.[10] BRPF1 can also associate with the HBO1 complex, and in this context, it directs the complex to acetylate H3K14.[1][4]

By inhibiting the BRPF1 bromodomain, this compound is expected to prevent the recruitment and/or stabilization of the MOZ/MORF and HBO1 complexes at specific genomic loci. This leads to a reduction in histone acetylation, particularly H3K23ac and H3K14ac, at the promoter regions of target genes. Consequently, this results in chromatin condensation and transcriptional repression of genes involved in cell cycle progression and oncogenesis, such as E2F2 and EZH2.[11]

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_complex MOZ/MORF Complex Histone Histone H3 Tail Ac_Histone Acetylated Histone (e.g., H3K14ac) BRPF1 BRPF1 Ac_Histone->BRPF1 recruits MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF Scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Gene_Expression Target Gene Expression (e.g., E2F2, EZH2) BRPF1->Gene_Expression activates MOZ_MORF->Histone acetylates (H3K23) GSK5959 This compound GSK5959->BRPF1 inhibits Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle

BRPF1-mediated transcriptional activation and its inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on BRPF1-related pathways.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding of this compound to the BRPF1 bromodomain.

Principle: The assay measures the disruption of the interaction between a donor fluorophore-labeled BRPF1 bromodomain and an acceptor fluorophore-labeled acetylated histone peptide. Inhibition by this compound separates the donor and acceptor, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 4X stock solution of this compound in 1X TR-FRET Assay Buffer.

    • Dilute the Europium-labeled BRPF1 bromodomain (donor) and the APC-labeled acetylated histone H3/H4 peptide (acceptor) in the assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the 4X this compound solution to the sample wells.

    • Add 5 µL of assay buffer to the control wells.

    • Add 10 µL of the diluted Europium-labeled BRPF1 to all wells.

    • (Optional) Incubate for 15 minutes at room temperature, protected from light.

    • Add 5 µL of the diluted APC-labeled acetylated peptide to all wells.

  • Incubation: Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader.

    • Excite at 340 nm and measure emissions at 620 nm (Europium) and 670 nm (APC).

    • Calculate the TR-FRET ratio (670 nm / 620 nm).

  • Data Analysis: Plot the TR-FRET ratio against the this compound concentration to determine the IC50 value.

TR_FRET_Workflow start Start prep Prepare Reagents: - 4X this compound - Eu-BRPF1 (Donor) - APC-Ac-Peptide (Acceptor) start->prep plate Plate Setup (384-well): - Add this compound/Buffer - Add Eu-BRPF1 - Add APC-Ac-Peptide prep->plate incubate Incubate 1 hour at room temperature (dark) plate->incubate read Read Plate: Ex: 340 nm Em: 620 nm & 670 nm incubate->read analyze Calculate TR-FRET Ratio and Determine IC50 read->analyze end End analyze->end

Workflow for the TR-FRET assay.
BROMOscan Assay

This competitive binding assay is used to determine the selectivity of this compound against a panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.

Protocol:

  • A panel of DNA-tagged bromodomains is used.

  • This compound is incubated with each bromodomain in the presence of an immobilized ligand.

  • If this compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand.

  • The amount of bromodomain captured on the solid support is quantified using qPCR of the attached DNA tag.

  • The results are used to calculate the dissociation constant (Kd) for the interaction between this compound and each bromodomain, allowing for a comprehensive selectivity profile.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of the reconstituted MOZ/MORF/BRPF1 complex and the inhibitory effect of this compound.

Principle: The assay quantifies the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to histone substrates by the HAT complex.

Protocol:

  • Complex Reconstitution: Purify recombinant MOZ/MORF, BRPF1, ING5, and MEAF6 proteins. Reconstitute the complex by incubating the subunits together.

  • HAT Reaction:

    • In a reaction tube, combine the reconstituted HAT complex, histone substrates (e.g., purified core histones or nucleosomes), and varying concentrations of this compound or vehicle control.

    • Initiate the reaction by adding [³H]-acetyl-CoA.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Spot the reaction mixture onto P81 phosphocellulose filter paper.

    • Wash the filters extensively to remove unincorporated [³H]-acetyl-CoA.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in the this compound-treated samples to the vehicle control to determine the extent of inhibition.

Cell Viability Assay (CCK-8 or MTT)

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Dehydrogenase enzymes in living cells reduce a tetrazolium salt (WST-8 in CCK-8, MTT in the MTT assay) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • MTT: Add MTT solution and incubate for 4 hours. Then, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • CCK-8: Measure the absorbance at 450 nm.

    • MTT: Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against the this compound concentration to determine the IC50 for cell viability.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if BRPF1 inhibition by this compound affects the association of the MOZ/MORF complex with specific gene promoters and the resulting levels of histone acetylation at these loci.

Protocol:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for a component of the HAT complex (e.g., BRPF1, MOZ) or a specific histone modification (e.g., H3K23ac, H3K14ac).

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking: Reverse the cross-links by heating in the presence of a high salt concentration.

  • DNA Purification: Purify the DNA from the immunoprecipitated samples.

  • Analysis:

    • qPCR: Quantify the amount of a specific DNA sequence (e.g., a gene promoter) in the purified DNA to determine the enrichment of the target protein or histone mark at that locus.

    • ChIP-seq: Sequence the entire pool of purified DNA to identify all genomic regions where the target protein or histone mark is located.

ChIP_Workflow start Start crosslink Cross-link proteins to DNA with formaldehyde start->crosslink lyse Lyse cells and shear chromatin crosslink->lyse ip Immunoprecipitate with specific antibody lyse->ip wash Wash and elute complexes ip->wash reverse Reverse cross-links wash->reverse purify Purify DNA reverse->purify analyze Analyze DNA (qPCR or ChIP-seq) purify->analyze end End analyze->end

General workflow for Chromatin Immunoprecipitation (ChIP).

Quantitative Analysis of Histone Acetylation Changes

To precisely quantify the changes in histone acetylation upon this compound treatment, mass spectrometry-based proteomics is the method of choice.

Principle: Histones are extracted from cells treated with this compound or a vehicle control. The histones are then digested into peptides, and the relative abundance of acetylated versus non-acetylated peptides is determined by liquid chromatography-mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Histone Extraction: Isolate histones from the nuclei of treated and control cells.

  • Digestion: Digest the histones into peptides using an enzyme such as trypsin.

  • (Optional) Derivatization: Chemically modify the peptides (e.g., with propionic anhydride) to improve chromatographic separation and mass spectrometric detection.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify the different acetylated forms of histone peptides. The relative abundance of specific acetylation marks (e.g., H3K14ac, H3K23ac) is compared between the this compound-treated and control samples.

Conclusion

This compound is a valuable chemical probe for elucidating the biological roles of the BRPF1 bromodomain and its associated HAT complexes. By selectively inhibiting the interaction of BRPF1 with acetylated chromatin, this compound disrupts the catalytic activity of the MOZ/MORF and HBO1 complexes, leading to decreased histone acetylation at specific gene promoters and subsequent transcriptional repression. The experimental protocols detailed in this guide provide a robust framework for investigating the molecular mechanisms of this compound and its impact on BRPF1-related pathways, which is critical for the development of novel epigenetic therapies.

References

Methodological & Application

Application Notes and Protocols for GSK-5959 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-5959 is a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain. BRPF1 is a scaffolding protein crucial for the assembly and enzymatic activity of MYST family histone acetyltransferase (HAT) complexes, including MOZ/MORF. These complexes play a significant role in chromatin remodeling and gene transcription. Dysregulation of BRPF1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. These application notes provide detailed protocols for key in vitro assays to characterize the activity and cellular engagement of this compound.

Introduction

This compound is a cell-permeable benzimidazolone that selectively targets the BRPF1 bromodomain, preventing its interaction with acetylated histones. This inhibition disrupts the function of BRPF1-containing HAT complexes, leading to downstream effects on gene expression. To facilitate further research and drug development efforts targeting BRPF1, this document outlines standard in vitro methodologies for evaluating this compound and similar compounds. The protocols provided include biochemical assays to determine inhibitory potency and cellular assays to confirm target engagement in a physiological context.

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro and cellular assays.

Assay TypeTargetParameterValueReference
TR-FRET Binding AssayBRPF1IC50~80 nM[1]
BROMOscan Binding AssayBRPF1Kd10 nM[2]
NanoBRET Cellular Target EngagementBRPF1EC500.98 µM[3]
Selectivity (BROMOscan)BRPF2Fold Selectivity90-fold[2]
Selectivity (BROMOscan)BET familyFold Selectivity>500-fold[2]

Signaling Pathway and Experimental Workflow

BRPF1 Signaling Pathway

BRPF1 acts as a scaffold protein, bringing together catalytic subunits of histone acetyltransferases (HATs), such as MOZ and MORF, with other regulatory proteins like ING5 and EAF6. This assembly forms a functional HAT complex that recognizes and binds to acetylated lysine (B10760008) residues on histone tails via the BRPF1 bromodomain. The complex then acetylates specific histone residues, leading to chromatin remodeling and transcriptional activation of target genes. This compound inhibits the initial recognition step by blocking the BRPF1 bromodomain.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT Catalytic Subunit) BRPF1->MOZ_MORF ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 Histone Acetylated Histone Tails BRPF1->Histone recognizes Chromatin Chromatin Remodeling Histone->Chromatin leads to Transcription Gene Transcription Chromatin->Transcription enables GSK5959 This compound GSK5959->BRPF1 inhibits

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a BRPF1 inhibitor like this compound typically follows a tiered approach, starting with biochemical assays to determine direct binding and inhibition, followed by cell-based assays to assess target engagement and functional outcomes in a cellular environment.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Binding Assay (Determine IC50) AlphaScreen AlphaScreen Assay (Alternative IC50 determination) BROMOscan BROMOscan Panel (Determine Kd and Selectivity) NanoBRET NanoBRET Target Engagement (Determine cellular EC50) Cell_Viability Cell Viability/Proliferation Assay (Assess functional outcome) Western_Blot Western Blot (Analyze downstream protein levels) Start Compound Synthesis (this compound) Biochemical_Assays Biochemical Potency & Selectivity Start->Biochemical_Assays Biochemical_Assays->TR_FRET Biochemical_Assays->AlphaScreen Biochemical_Assays->BROMOscan Cellular_Assays Cellular Target Engagement & Function Biochemical_Assays->Cellular_Assays Cellular_Assays->NanoBRET Cellular_Assays->Cell_Viability Cellular_Assays->Western_Blot End Lead Optimization Cellular_Assays->End

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay measures the binding of this compound to the BRPF1 bromodomain by competing with a fluorescently labeled ligand.

Materials:

  • Recombinant His-tagged BRPF1 bromodomain

  • Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

  • Terbium (Tb)-conjugated anti-His antibody (Donor)

  • Streptavidin-conjugated dye (e.g., d2 or APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound compound

  • 384-well low-volume plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a mix of His-BRPF1 and Biotin-H4K12ac peptide in Assay Buffer. Add 4 µL of this mix to each well.

  • Prepare a mix of Tb-anti-His antibody and Streptavidin-d2 in Assay Buffer. Add 4 µL of this mix to each well.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (Terbium) and 665 nm (Acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

This assay measures the displacement of a fluorescent tracer from the BRPF1 bromodomain by this compound in live cells.[4]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-BRPF1 fusion protein

  • Plasmid encoding HaloTag®-Histone H3.3 fusion protein

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound compound

  • White, 96-well cell culture plates

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids and culture for 24 hours.

  • Trypsinize and resuspend the transfected cells in Opti-MEM.

  • Prepare a serial dilution of this compound in DMSO, then dilute in Opti-MEM.

  • Add the diluted this compound or DMSO to the wells of the 96-well plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension.

  • Add the cell suspension containing the ligand to the wells with the compound.

  • Incubate at 37°C in a CO2 incubator for 90 minutes.

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

  • Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot against the inhibitor concentration to determine the EC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the viability of a relevant cancer cell line.

Materials:

  • Cancer cell line known to be sensitive to bromodomain inhibition (e.g., a leukemia or lymphoma cell line)

  • Cell culture medium and supplements

  • This compound compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Treat the cells with the diluted this compound or vehicle control and incubate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols for GSK-5959 NanoBRET Target Engagement Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the NanoBRET™ Target Engagement (TE) Assay for quantifying the intracellular interaction of the selective inhibitor GSK-5959 with its target, Bromodomain and PHD Finger Containing Protein 1 (BRPF1).

Introduction

This compound is a potent and selective, cell-permeable inhibitor of the BRPF1 bromodomain, a key component of several histone acetyltransferase (HAT) complexes.[1][2][3] BRPF1 acts as a scaffold protein within the MOZ/MORF HAT complexes, which are crucial for the acetylation of histones and subsequent regulation of gene transcription.[4] Dysregulation of BRPF1 and these complexes has been implicated in various cancers, making it a compelling target for therapeutic development.[4][5]

The NanoBRET™ Target Engagement Assay is a robust, live-cell method for measuring the binding of a test compound to a specific protein target.[6] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein and a fluorescent energy acceptor (NanoBRET™ tracer) that binds to the same target.[6] Competitive displacement of the tracer by a compound like this compound leads to a measurable decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biochemical potency and cellular target engagement.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay FormatIC50 / pIC50Selectivity vs. BRPF1Reference
BRPF1TR-FRET~80 nM / 7.1-[2][8]
BRPF2TR-FRET- / 5.2>100-fold[2][9]
BRPF3TR-FRET- / <4.5>1000-fold[9]
BET FamilyBROMOscan->500-fold[2]

Table 2: Cellular Target Engagement of this compound

Cell LineAssay FormatEC50 / IC50TargetReference
HEK293NanoBRET0.98 µMBRPF1[9]
HEK293NanoBRET~1 µMBRPF1[8]

BRPF1 Signaling Pathway

BRPF1 functions as a critical scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein) or MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a vital role in chromatin remodeling and gene transcription by acetylating specific lysine (B10760008) residues on histone tails. The bromodomain of BRPF1 recognizes and binds to acetylated histones, anchoring the complex to chromatin and facilitating the enzymatic activity of the HAT component. This activity leads to the transcriptional activation of downstream target genes, including key oncogenes such as E2F2 and EZH2, which are involved in cell cycle progression and epigenetic regulation. Inhibition of the BRPF1 bromodomain by this compound prevents the recruitment of the HAT complex to chromatin, thereby downregulating the expression of these oncogenic drivers.[4][10]

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histones Histones Ac_Histones Acetylated Histones Histones->Ac_Histones Acetylation BRPF1 BRPF1 Ac_Histones->BRPF1 Recognition & Binding MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolding DNA DNA BRPF1->DNA Chromatin Targeting MOZ_MORF->Histones HAT Activity GSK5959 This compound GSK5959->BRPF1 Inhibition Downstream_Genes Oncogenes (e.g., E2F2, EZH2) Transcription Gene Transcription Downstream_Genes->Transcription Cell_Cycle Cell Cycle Progression & Proliferation Transcription->Cell_Cycle

BRPF1 signaling pathway and mechanism of this compound inhibition.

Experimental Protocols

Principle of the NanoBRET™ Target Engagement Assay

The assay measures the competitive displacement of a fluorescent tracer from the BRPF1 protein fused to NanoLuc® luciferase in live HEK293 cells. When the tracer is bound to the NanoLuc®-BRPF1 fusion protein, energy transfer occurs, resulting in a BRET signal. In the presence of a competing compound like this compound, the tracer is displaced, leading to a loss of the BRET signal in a dose-dependent manner.

NanoBRET_Workflow cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With this compound NL_BRPF1 NanoLuc-BRPF1 Tracer Fluorescent Tracer NL_BRPF1->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer NL_BRPF1_2 NanoLuc-BRPF1 Tracer_2 Fluorescent Tracer GSK5959 This compound GSK5959->NL_BRPF1_2 Competitive Binding NoBRET Low BRET Signal GSK5959->NoBRET No Energy Transfer Experimental_Workflow Day1 Day 1: Transfection Seed Seed HEK293 Cells Day1->Seed Transfect Transfect with NanoLuc-BRPF1 Plasmid Seed->Transfect Incubate24h Incubate 18-24h Transfect->Incubate24h Harvest Harvest & Plate Cells Incubate24h->Harvest Start Day 2 Day2 Day 2: Assay Day2->Harvest AddCmpd Add this compound Dilutions Harvest->AddCmpd AddTracer Add Fluorescent Tracer AddCmpd->AddTracer Incubate2h Incubate 2h AddTracer->Incubate2h AddSubstrate Add Nano-Glo® Substrate Incubate2h->AddSubstrate Read Measure Luminescence (450nm & 610nm) AddSubstrate->Read Analyze Data Analysis (IC50) Read->Analyze

References

Application Notes and Protocols: TR-FRET Assay for the BRPF1 Inhibitor GSK-5959

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to characterize the binding of the small molecule inhibitor GSK-5959 to its target, the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing Protein 1). This assay is a robust, high-throughput method for determining the potency and selectivity of inhibitors targeting the BRPF1 bromodomain, a key reader of histone acetylation marks involved in transcriptional regulation.

Introduction

This compound is a potent and selective chemical probe for the BRPF1 bromodomain.[1][2] It inhibits the interaction between BRPF1 and acetylated histones, a crucial step in the assembly and function of certain histone acetyltransferase (HAT) complexes.[3][4] Dysregulation of these complexes has been implicated in various diseases, including cancer. The TR-FRET assay described here provides a quantitative method to measure the inhibitory activity of compounds like this compound on the BRPF1-histone interaction.

TR-FRET technology combines the principles of Förster Resonance Energy Transfer (FRET) with the use of long-lifetime lanthanide fluorophores as donors.[5][6][7][8] This results in a highly sensitive and specific assay with low background interference, making it ideal for screening and characterizing inhibitors.[6][8] In this assay, a lanthanide-labeled donor (e.g., Europium or Terbium) is paired with a suitable acceptor fluorophore. When the donor and acceptor are brought into close proximity through a binding event (in this case, the interaction of BRPF1 with an acetylated histone peptide), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will lead to a decrease in the TR-FRET signal.

Signaling Pathway and Mechanism of Action

BRPF1 is a scaffolding protein that plays a critical role in the assembly and enzymatic activity of the MOZ (Monocytic Leukemia Zinc Finger Protein) histone acetyltransferase complex.[3][4] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, particularly H2AK5ac, H4K12ac, and H3K14ac.[4][9][10] This interaction tethers the MOZ complex to specific chromatin regions, leading to the acetylation of histones and subsequent regulation of gene expression. This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain and thereby preventing its engagement with acetylated histones.

BRPF1_Signaling_Pathway cluster_0 Normal BRPF1 Function cluster_1 Inhibition by this compound Histone Acetylated Histone Tail (e.g., H3K14ac) BRPF1 BRPF1 Bromodomain Histone->BRPF1 recognizes MOZ_Complex MOZ HAT Complex BRPF1->MOZ_Complex recruits Gene_Expression Gene Expression MOZ_Complex->Gene_Expression regulates GSK5959 This compound BRPF1_Inhibited BRPF1 Bromodomain GSK5959->BRPF1_Inhibited binds & inhibits Histone_Unbound Acetylated Histone Tail BRPF1_Inhibited->Histone_Unbound interaction blocked Blocked_Recruitment MOZ Complex Recruitment Blocked BRPF1_Inhibited->Blocked_Recruitment

Figure 1: Mechanism of BRPF1 inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in biochemical and cellular assays.

ParameterValueAssay TypeTargetNotesReference
IC₅₀ ~80 nMTR-FRETBRPF1 BromodomainIn vitro biochemical potency.[1][2]
pIC₅₀ 7.1TR-FRETBRPF1 Bromodomain[11]
Selectivity >100-foldVarious binding assaysPanel of 35 other bromodomainsHighly selective for BRPF1 over other bromodomains, including BRPF2/3 and the BET family.[1][2]
EC₅₀ ~0.98 µMNanoBRETCellular BRPF1Cellular target engagement.[1]

Experimental Protocol: TR-FRET Assay for this compound

This protocol is designed for a 384-well plate format and is based on established principles for bromodomain TR-FRET assays.

Materials and Reagents
  • Recombinant Human BRPF1 Bromodomain: With a 6xHis or GST tag for detection.

  • Biotinylated Histone Peptide: A peptide corresponding to a known BRPF1 binding motif, e.g., biotin-SGRGK(ac)GGKGLGKGGAKRHRKV-amide (Histone H3, acetylated Lys14).

  • This compound: Or other test compounds, serially diluted in DMSO.

  • TR-FRET Donor: Terbium (Tb) or Europium (Eu)-labeled anti-6xHis or anti-GST antibody (matched to the BRPF1 protein tag).

  • TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2, APC, or a suitable green/red fluorophore).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

  • Assay Plates: Low-volume, 384-well black plates.

  • TR-FRET Plate Reader: Capable of excitation around 320-340 nm and dual emission detection (e.g., ~620 nm for donor and ~665 nm for acceptor).

Experimental Workflow

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow prep_compound 1. Compound Preparation Serial dilution of this compound in DMSO, then in assay buffer. add_compound 2. Add Compound to Plate Transfer diluted compound or DMSO control to 384-well plate. prep_compound->add_compound add_protein_mix 4. Add Protein-Peptide Mix Dispense the protein-peptide mix to the plate. add_compound->add_protein_mix prep_protein_mix 3. Prepare Protein-Peptide Mix Mix His-BRPF1 and biotinylated histone peptide in assay buffer. prep_protein_mix->add_protein_mix incubate1 5. Incubation Incubate to allow binding/inhibition. add_protein_mix->incubate1 add_detection_mix 7. Add Detection Mix Dispense the detection mix to the plate. incubate1->add_detection_mix prep_detection_mix 6. Prepare Detection Mix Mix Tb-anti-His antibody (Donor) and SA-Acceptor in assay buffer. prep_detection_mix->add_detection_mix incubate2 8. Final Incubation Incubate in the dark to allow detection reagents to bind. add_detection_mix->incubate2 read_plate 9. Read Plate Measure TR-FRET signal on a compatible plate reader. incubate2->read_plate analyze_data 10. Data Analysis Calculate TR-FRET ratio and determine IC50 values. read_plate->analyze_data

Figure 2: Step-by-step workflow for the this compound TR-FRET assay.
Detailed Protocol

1. Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Create a serial dilution series of the compound in DMSO. A 12-point, 3-fold dilution series is recommended. c. Further dilute the compound series in assay buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Plate Preparation: a. Add 5 µL of the 4x diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

3. Reagent Preparation and Addition: a. Prepare a 2x solution of His-tagged BRPF1 and biotinylated histone peptide in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. b. Add 10 µL of this protein-peptide mixture to each well containing the compound. c. Mix gently and incubate for 30-60 minutes at room temperature.

4. Detection Reagent Preparation and Addition: a. Prepare a 4x solution of the TR-FRET donor (e.g., Tb-anti-His antibody) and acceptor (e.g., Streptavidin-d2) in assay buffer. b. Add 5 µL of this detection mix to each well. c. Incubate for 60-120 minutes at room temperature, protected from light.

5. Data Acquisition: a. Measure the fluorescence on a TR-FRET-compatible plate reader. b. Set the excitation wavelength to ~337 nm. c. Measure the emission at two wavelengths: ~620 nm (for the Terbium donor) and ~665 nm (for the acceptor). d. A time delay of 50-150 µs before reading is recommended to reduce background fluorescence.

Data Analysis
  • Calculate the TR-FRET Ratio: The raw data is used to calculate the emission ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Data Normalization: Normalize the data to the controls: % Inhibition = 100 * (1 - (RatioSample - RatioMin) / (RatioMax - RatioMin))

    • RatioSample: TR-FRET ratio in the presence of the test compound.

    • RatioMax: Average TR-FRET ratio of the DMSO-only wells (no inhibition).

    • RatioMin: Average TR-FRET ratio of wells with a saturating concentration of a known inhibitor or no BRPF1 protein (maximum inhibition).

  • IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The TR-FRET assay detailed in this document is a powerful and reliable method for quantifying the inhibitory activity of compounds targeting the BRPF1 bromodomain. It is well-suited for high-throughput screening campaigns, structure-activity relationship (SAR) studies, and selectivity profiling of inhibitors like this compound. The provided protocol and supporting information offer a comprehensive guide for researchers in the field of epigenetics and drug discovery.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using GSK-5959

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the cellular effects of GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain, using chromatin immunoprecipitation (ChIP). By following this protocol, researchers can elucidate how this compound modulates the interaction of BRPF1 with chromatin throughout the genome.

This compound is a cell-permeable small molecule that selectively inhibits the bromodomain of BRPF1 (Bromodomain and PHD finger-containing protein 1) with a high degree of selectivity over other bromodomains, including BRPF2/3 and the BET family.[1][2][3][4][5] The primary mechanism of action of this compound is the disruption of the interaction between BRPF1 and acetylated histones, a key step in the regulation of gene expression.[3][4][6] This protocol is designed to assess the genome-wide occupancy of BRPF1 on chromatin in the presence and absence of this compound, enabling the identification of genes and regulatory elements directly affected by BRPF1 inhibition.

Key Experimental Data

While specific ChIP-seq data for this compound is not publicly available in the search results, the following table outlines the expected quantitative outcomes from a successful experiment. These values are illustrative and will vary depending on the cell type, experimental conditions, and the specific genomic loci analyzed.

ParameterVehicle Control (DMSO)This compound TreatmentExpected Outcome
BRPF1 Occupancy at Target Gene Promoter (e.g., a known BRPF1 target) High Enrichment (e.g., 2% of input)Significantly Reduced Enrichment (e.g., <0.5% of input)This compound displaces BRPF1 from its target promoters.
BRPF1 Occupancy at a Negative Control Locus (e.g., a gene desert) Low/Background Enrichment (e.g., <0.1% of input)Low/Background Enrichment (e.g., <0.1% of input)Demonstrates the specificity of BRPF1 binding.
Global BRPF1 Occupancy (from ChIP-seq) Peaks observed at specific genomic regionsReduction in the number and/or intensity of peaksProvides a genome-wide view of BRPF1 displacement.
Histone Acetylation at BRPF1 Target Loci May be high due to BRPF1-associated HAT activityMay be reduced following BRPF1 displacementIndicates downstream epigenetic consequences of BRPF1 inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the ChIP protocol.

GSK5959_Mechanism_of_Action cluster_0 Normal Cellular State cluster_1 After this compound Treatment BRPF1 BRPF1 Acetylated_Histone Acetylated Histone BRPF1->Acetylated_Histone Binds to Chromatin Chromatin Acetylated_Histone->Chromatin Part of GSK5959 This compound BRPF1_inhibited BRPF1 GSK5959->BRPF1_inhibited Inhibits Acetylated_Histone_2 Acetylated Histone BRPF1_inhibited->Acetylated_Histone_2 Binding blocked Chromatin_2 Chromatin Acetylated_Histone_2->Chromatin_2 Part of

Caption: Mechanism of this compound action.

ChIP_Workflow Cell_Culture 1. Cell Culture and Treatment (Vehicle vs. This compound) Crosslinking 2. Cross-linking with Formaldehyde (B43269) Cell_Culture->Crosslinking Cell_Lysis 3. Cell Lysis and Chromatin Shearing Crosslinking->Cell_Lysis Immunoprecipitation 4. Immunoprecipitation with anti-BRPF1 Antibody Cell_Lysis->Immunoprecipitation Washing 5. Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution 6. Elution of Chromatin Complexes Washing->Elution Reverse_Crosslinking 7. Reverse Cross-linking and DNA Purification Elution->Reverse_Crosslinking Analysis 8. Downstream Analysis (qPCR or Sequencing) Reverse_Crosslinking->Analysis

Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials and Reagents:

  • This compound (storable at +4°C)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Chromatin Shearing Apparatus (e.g., sonicator or micrococcal nuclease)

  • Anti-BRPF1 antibody (ChIP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration. The optimal concentration and treatment time should be determined empirically. A starting point could be 1 µM for 24 hours.

2. Cross-linking:

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing:

  • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

  • Resuspend the cell pellet in lysis buffer and incubate on ice.

  • Shear the chromatin to an average size of 200-1000 bp. This can be achieved by sonication or enzymatic digestion with micrococcal nuclease. Optimization of shearing conditions is critical for a successful ChIP experiment.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with protein A/G beads.

  • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

  • Incubate the remaining chromatin with either the anti-BRPF1 antibody or the isotype control IgG overnight at 4°C with rotation.

  • Add protein A/G beads to each immunoprecipitation reaction and incubate for at least 2 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

5. Washing:

  • Pellet the beads on a magnetic rack and discard the supernatant.

  • Perform a series of washes to remove non-specifically bound chromatin. Typically, this includes sequential washes with a low salt buffer, a high salt buffer, a LiCl buffer, and a final wash with TE buffer.

6. Elution:

  • Elute the chromatin complexes from the beads by resuspending them in elution buffer and incubating at 65°C.

  • Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.

7. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluted chromatin and the input control to reverse the formaldehyde cross-links. Incubate at 65°C for several hours or overnight.

  • Treat with RNase A to remove any contaminating RNA.

  • Treat with Proteinase K to digest proteins.

  • Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

8. Downstream Analysis:

  • ChIP-qPCR: Use the purified DNA for quantitative PCR with primers specific to the promoter regions of potential BRPF1 target genes and negative control regions.

  • ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify BRPF1 binding sites across the entire genome.

This detailed protocol provides a robust framework for investigating the effects of this compound on BRPF1-chromatin interactions. Careful optimization of each step for the specific experimental system is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Western Blot Analysis Following GSK-5959 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent and selective small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1] BRPF1 is a crucial scaffold protein within histone acetyltransferase (HAT) complexes, primarily associating with MOZ (KAT6A), MORF (KAT6B), and HBO1 (KAT7).[2][3][4] By facilitating the assembly and enzymatic activity of these HAT complexes, BRPF1 plays a significant role in the acetylation of histone H3 at lysines 9, 14, and 23 (H3K9ac, H3K14ac, H3K23ac).[5][6] This epigenetic modification leads to a more open chromatin structure, promoting the transcription of target genes.

The inhibition of the BRPF1 bromodomain by this compound disrupts its ability to recognize acetylated histones, thereby impeding the recruitment of the HAT complex to chromatin. This leads to a reduction in histone acetylation and subsequent downregulation of gene expression. BRPF1-regulated signaling pathways are implicated in various biological processes, including embryonic development, cell cycle control, and oncogenesis.[3][7][8] Key downstream targets and pathways influenced by BRPF1 activity include the regulation of Hox genes, cell cycle inhibitors like p16 and p27, and oncogenes such as E2F2 and EZH2.[3][5][9][10] Furthermore, BRPF1 has been shown to impact the Wnt and MAPK signaling pathways.[8][11]

This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of this compound treatment, focusing on the analysis of BRPF1 downstream targets and histone acetylation status.

Data Presentation

Table 1: Summary of Potential Protein Targets for Western Blot Analysis after this compound Treatment

Target Protein CategorySpecific ProteinExpected Change After this compound TreatmentRationale
Histone Acetylation Acetyl-Histone H3 (Lys14)DecreaseBRPF1-containing complexes directly catalyze this modification.[5][12][13]
Acetyl-Histone H3 (Lys23)DecreaseBRPF1-containing complexes are known to mediate this acetylation mark.[14][15]
Acetyl-Histone H3 (Lys9)DecreaseMOZ/MORF complexes, scaffolded by BRPF1, are responsible for H3K9 acetylation.[5][6]
Direct BRPF1 Target BRPF1No change (in total protein)This compound inhibits the function, not the expression, of BRPF1.
Downstream Oncogenes EZH2DecreaseBRPF1 is a known regulator of EZH2 expression.[5][8]
E2F2DecreaseBRPF1 controls the expression of the E2F2 oncogene.[5][8]
Cell Cycle Regulators p16 (CDKN2A)IncreaseBRPF1 loss has been shown to increase the expression of this cell cycle inhibitor.[3]
p27 (CDKN1B)DecreaseLoss of BRPF1 can lead to reduced transcription of the cell cycle inhibitor p27.[3]
MAPK Pathway Phospho-JNKVariableBRPF1 deficiency has been linked to dysregulation of the MAPK pathway via Map2k7.[11]
Total JNKNo changeTo be used as a loading control for the phosphorylated form.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line at an appropriate density in 6-well plates or 10 cm dishes to ensure they reach 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment conditions for your cell line.

  • Treatment: Treat the cells with the prepared this compound concentrations. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.

Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer or plate reader.

  • Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

Western Blotting
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and denature the samples by heating at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S solution.

  • Blocking:

    • Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the protein of interest in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imager or X-ray film. Ensure the signal is not saturated for accurate quantification.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of a loading control band (e.g., β-actin, GAPDH, or total protein stain) in the same lane.

Mandatory Visualization

GSK5959_Signaling_Pathway cluster_nucleus Nucleus GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits HAT_complex MOZ/MORF HAT Complex BRPF1->HAT_complex Scaffolds Histones Histones HAT_complex->Histones Acetylation Ac_Histones Acetylated Histones (H3K14ac, H3K23ac) Chromatin Open Chromatin Ac_Histones->Chromatin Promotes Gene_Expression Target Gene Expression (e.g., EZH2, E2F2) Chromatin->Gene_Expression Activates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Oncogenesis Oncogenesis Gene_Expression->Oncogenesis

Caption: Signaling pathway affected by this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Cell_Culture 1. Cell Culture GSK5959_Treatment 2. This compound Treatment Cell_Culture->GSK5959_Treatment Cell_Lysis 3. Cell Lysis GSK5959_Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification Sample_Prep 5. Sample Preparation Quantification->Sample_Prep SDS_PAGE 6. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 7. Protein Transfer SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Signal Detection Secondary_Ab->Detection Analysis 12. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for In Vivo Studies of GSK-5959 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain, with an IC50 of approximately 80 nM.[1][2][3][4][5] BRPF1 is a scaffold protein that plays a crucial role in the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes.[6][7][8][9][10] By binding to acetylated histones, the BRPF1-containing complexes are involved in transcriptional activation. Inhibition of the BRPF1 bromodain with this compound presents a promising therapeutic strategy for cancers where this pathway is dysregulated, such as hepatocellular carcinoma (HCC).[9]

These application notes provide detailed protocols for the use of this compound in preclinical mouse models, focusing on efficacy and toxicity assessment.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
BRPF1 IC50~80 nM[1][2][3][4][5]
Selectivity>100-fold over 35 other bromodomains[3][4]

Table 2: In Vivo Efficacy of this compound in a Subcutaneous HCC Mouse Model

ParameterVehicle Control (DMSO)This compound TreatmentReference
Dosage N/A30 mg/kg[9]
Administration Route Intraperitoneal (IP) InjectionIntraperitoneal (IP) Injection[9]
Frequency Once a dayOnce a day[9]
Duration 2 weeks2 weeks[9]
Tumor Volume Significantly higherSignificantly lower[9]
Tumor Weight Significantly higherSignificantly lower[9]
Observed Toxicity Not ReportedNo toxicity observed[9]

Signaling Pathway

The BRPF1 protein is a critical component of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are involved in the acetylation of histone H3, leading to a more open chromatin structure and transcriptional activation of target genes. This compound selectively binds to the bromodomain of BRPF1, preventing its recognition of acetylated histones and thereby disrupting the downstream signaling cascade that promotes gene expression involved in cell proliferation and survival.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone H3 Histone->Ac_Histone HATs (e.g., MOZ/MORF) BRPF1_complex BRPF1-MOZ/MORF Complex Ac_Histone->BRPF1_complex Recognition Target_Gene Target Gene Transcription BRPF1_complex->Target_Gene Activation Cell_Proliferation Cell Proliferation & Survival Target_Gene->Cell_Proliferation GSK5959 This compound GSK5959->BRPF1_complex Inhibition Efficacy_Workflow cluster_workflow Efficacy Study Workflow Cell_Culture HCC Cell Culture Implantation Subcutaneous Implantation of HCC Cells into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Daily IP Injection: - this compound (30 mg/kg) - Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Growth (e.g., caliper measurements) Treatment->Monitoring 2 weeks Endpoint Euthanize Mice and Excise Tumors for Analysis Monitoring->Endpoint Analysis Measure Tumor Weight and Volume Endpoint->Analysis

References

Application Notes and Protocols for GSK-5959 Administration in Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5959 is a potent and selective cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain, with an in-vitro IC50 of approximately 80 nM.[1][2][3] BRPF1 is a crucial scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complexes.[4][5] This complex plays a significant role in epigenetic regulation by acetylating histones, particularly H3K23, which is associated with active gene transcription.[4] In zebrafish, brpf1 is essential for normal embryonic development, specifically for craniofacial patterning and the correct expression of Hox genes which determine segmental identity.[6] Loss-of-function mutations in brpf1 in zebrafish lead to severe skeletal defects, including transformations of the pharyngeal arches.[6]

These application notes provide a comprehensive guide for the administration of this compound in zebrafish models to study its effects on development and gene expression, leveraging the known role of its target, BRPF1.

Data Presentation

In Vitro Activity of this compound
ParameterValueTargetAssay TypeReference
IC50~80 nMBRPF1Biochemical TR-FRET[1][2][3]
EC500.98 µMBRPF1Cellular NanoBRET[1]
Selectivity>100-foldBRPF1 vs. 35 other bromodomainsBiochemical Screen[1][2]
Reference Data for Other Epigenetic Modulators in Zebrafish

This table provides starting points for concentration ranges, based on studies with other bromodomain or histone acetyltransferase inhibitors in zebrafish. A dose-response experiment is crucial to determine the optimal concentration for this compound.

CompoundTargetConcentration RangeObserved PhenotypesReference
JQ1BET Bromodomains0.5 - 5 µMInhibition of H3K27ac-associated transcription, developmental defects.
C646p300/CBP HAT2 - 30 µMGrowth delay, small head/eyes, heart edema, jaw defects, muscle fiber detachment.
I-BET151BET BromodomainsNot specified in zebrafish, but effective in vivo in mice.Inhibition of Hedgehog signaling-driven cancer growth.

Signaling Pathway

The following diagram illustrates the role of the BRPF1-containing MOZ/MORF complex in histone acetylation and the subsequent regulation of gene expression, which is critical for processes like craniofacial development. This compound inhibits the BRPF1 bromodomain, preventing the complex from recognizing acetylated histones and carrying out its function.

BRPF1_Signaling_Pathway BRPF1-MOZ/MORF Signaling Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_transcription Transcriptional Regulation BRPF1 BRPF1 (Scaffold) MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF assembly ING5 ING5 BRPF1->ING5 assembly MEAF6 MEAF6 BRPF1->MEAF6 assembly Ac_Histone Acetylated Histone (H3K23ac) BRPF1->Ac_Histone Binds via Bromodomain Histone Histone H3 Tail MOZ_MORF->Histone Acetylates (HAT activity) Hox_Genes Target Genes (e.g., Hox genes) Ac_Histone->Hox_Genes Promotes Transcription Development Normal Craniofacial Development Hox_Genes->Development GSK5959 This compound GSK5959->BRPF1 Inhibits

BRPF1-MOZ/MORF signaling in histone acetylation and gene expression.

Experimental Protocols

Protocol 1: General Administration of this compound to Zebrafish Embryos

This protocol describes the administration of this compound to zebrafish embryos via static immersion, a common method for small molecule screening.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Wild-type zebrafish embryos

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4)

  • 24- or 96-well plates

  • Incubator at 28.5°C

Procedure:

  • Embryo Collection: Set up natural spawning of adult zebrafish. Collect embryos and rinse with E3 medium.

  • Staging: Allow embryos to develop to the desired stage (e.g., shield stage, ~6 hours post-fertilization, hpf) in a petri dish with E3 medium at 28.5°C.

  • Preparation of Treatment Solutions:

    • Prepare serial dilutions of this compound in E3 medium from the DMSO stock. A starting range of 1 µM to 25 µM is recommended for initial dose-finding studies.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Embryo Arraying and Treatment:

    • Using a transfer pipette, array 5-10 embryos per well into a multi-well plate.

    • Remove the E3 medium from the wells and replace it with 200 µL (for 96-well plates) or 1 mL (for 24-well plates) of the appropriate this compound dilution or vehicle control.

  • Incubation: Incubate the plate at 28.5°C. For developmental studies, the incubation period can range from 24 to 120 hpf.

  • Phenotypic Analysis: At desired time points (e.g., 24, 48, 72, 96, 120 hpf), score the embryos under a stereomicroscope for general toxicity (mortality, edema, developmental delay) and specific morphological defects, particularly in the head and pharyngeal region.

Protocol 2: Analysis of Craniofacial Defects

This protocol details the staining of cartilage to visualize craniofacial structures following this compound treatment.

Materials:

  • This compound treated and control larvae (4-5 days post-fertilization, dpf)

  • Alcian Blue staining solution (0.04% Alcian Blue in 70% ethanol (B145695), 30% glacial acetic acid)

  • Acid/Ethanol solution (5% HCl, 70% ethanol)

  • Bleaching solution (3% H2O2, 0.5% KOH)

  • Glycerol (B35011) solutions (25%, 50%, 80% in 0.1% KOH)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Fixation: At 4 or 5 dpf, euthanize larvae with an overdose of tricaine (B183219) and fix them in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

  • Washing: Wash the larvae in PBS with 0.1% Tween-20 (PBST).

  • Staining:

    • Dehydrate larvae through an ethanol series (25%, 50%, 75%, 100% ethanol).

    • Incubate in Alcian Blue staining solution overnight at room temperature.

  • Destaining and Rehydration:

    • Wash larvae in acid/ethanol solution.

    • Rehydrate through a reverse ethanol series into PBST.

  • Bleaching (optional): If pigmentation obscures visualization, bleach larvae in the bleaching solution until pigment is removed.

  • Clearing and Mounting:

    • Clear the larvae by incubating them in a graded series of glycerol solutions (25%, 50%, 80%).

    • Mount the larvae on a depression slide in 80% glycerol for imaging.

  • Analysis: Image the ventral view of the head and measure angles and lengths of cartilaginous elements (e.g., Meckel's cartilage, palatoquadrate) to quantify defects.

Protocol 3: Whole-Mount In Situ Hybridization (WISH) for Hox Gene Expression

This protocol is for analyzing changes in the spatial expression pattern of Hox genes, which are known targets of the BRPF1/MOZ complex.

Materials:

  • This compound treated and control embryos (e.g., 24-48 hpf)

  • Digoxigenin (DIG)-labeled antisense RNA probe for a target Hox gene (e.g., hoxa2b)

  • Anti-DIG-AP Fab fragments (alkaline phosphatase conjugated)

  • NBT/BCIP staining solution

  • Hybridization buffer

  • Standard WISH reagents (PFA, PBST, Proteinase K)

Procedure:

  • Fixation and Storage: Fix embryos in 4% PFA overnight at 4°C, then wash and store in 100% methanol (B129727) at -20°C.

  • Rehydration and Permeabilization:

    • Rehydrate embryos through a methanol/PBST series.

    • Permeabilize by digesting with Proteinase K (concentration and time are stage-dependent).

    • Post-fix in 4% PFA.

  • Hybridization:

    • Pre-hybridize embryos in hybridization buffer for 2-4 hours at ~65°C.

    • Replace with fresh hybridization buffer containing the DIG-labeled Hox probe and incubate overnight at ~65°C.

  • Washing and Antibody Incubation:

    • Perform stringent washes to remove unbound probe.

    • Block with a blocking solution (e.g., 2% sheep serum in PBST).

    • Incubate with anti-DIG-AP antibody overnight at 4°C.

  • Staining:

    • Wash extensively to remove unbound antibody.

    • Equilibrate in staining buffer.

    • Incubate in NBT/BCIP solution in the dark until the desired color develops.

  • Stopping and Imaging:

    • Stop the reaction by washing with PBST.

    • Fix the stained embryos in 4% PFA.

    • Image the embryos to document changes in the Hox gene expression domain.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and validating the effects of this compound in a zebrafish model.

Experimental_Workflow This compound Zebrafish Experimental Workflow start Start: Zebrafish Embryo Collection treatment This compound Treatment (Dose-response & Time-course) start->treatment phenotype Phenotypic Scoring (Morphology, Toxicity, Survival) treatment->phenotype craniofacial Detailed Craniofacial Analysis (Alcian Blue Staining) phenotype->craniofacial Select effective, non-lethal concentrations gene_expression Gene Expression Analysis (Whole-Mount In Situ Hybridization) phenotype->gene_expression Select effective, non-lethal concentrations data_analysis Data Analysis & Interpretation craniofacial->data_analysis gene_expression->data_analysis conclusion Conclusion: Elucidate this compound Effects data_analysis->conclusion

Workflow for testing this compound in zebrafish embryos.

References

Application Notes and Protocols: Determining the Optimal Concentration of GSK-5959 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-5959 is a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain, with a reported IC50 of approximately 80 nM in biochemical assays.[1] BRPF1 is a scaffolding protein that plays a crucial role in the assembly and enzymatic activity of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex.[2] By binding to acetylated histones, BRPF1 facilitates chromatin remodeling and the regulation of gene transcription. Dysregulation of BRPF1 has been implicated in the progression of various cancers, including hepatocellular carcinoma (HCC) and breast cancer, making it an attractive therapeutic target.[2][3][4]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. The protocols outlined below cover essential assays for assessing cell viability, proliferation, and apoptosis, enabling the generation of robust and reproducible data.

Data Presentation

Quantitative Data Summary

The following tables summarize the known potency and effective concentrations of this compound from various studies. This information serves as a valuable starting point for designing dose-response experiments.

ParameterValueAssay TypeCell LineReference
IC50 ~80 nMBiochemical Assay-[1]
EC50 ~0.98 µMCellular Target Engagement (NanoBRET)HEK293[5]
Recommended Cellular Concentration Range 0.5 µM - 5 µMGeneral Cellular Use-
Effective Concentration 10 µMInhibition of Colony Formation & ProliferationMultiple HCC cell lines

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 1 nM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis software.

Protocol 2: Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of single cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.

    • Allow cells to attach overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., based on the IC50 determined from the MTT assay, and including the 10 µM concentration shown to be effective in HCC cells).

    • Include a vehicle control.

  • Incubation:

    • Incubate the plates for 7-14 days, replacing the medium with freshly prepared this compound-containing medium every 2-3 days.

  • Colony Staining and Counting:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Wash the wells with water until the background is clear.

    • Allow the plates to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization of Pathways and Workflows

BRPF1 Signaling Pathway

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3/H4 Ac_Histone Acetylated Histone (e.g., H3K14ac) Histone->Ac_Histone Acetylation BRPF1 BRPF1 Ac_Histone->BRPF1 Binding HAT MOZ/MORF (Histone Acetyltransferase) BRPF1->HAT Scaffolds Gene Target Genes (e.g., E2F2, EZH2) BRPF1->Gene Recruitment of HAT complex GSK5959 This compound GSK5959->BRPF1 Inhibition Transcription Gene Transcription Gene->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal this compound Concentration

Experimental_Workflow cluster_planning Phase 1: Initial Dose-Response cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Optimization start Select Cell Line dose_range Define Broad Concentration Range (e.g., 1 nM to 100 µM) start->dose_range viability Cell Viability Assay (MTT) Determine IC50 dose_range->viability proliferation Colony Formation Assay viability->proliferation Inform Concentration Selection apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Inform Concentration Selection analysis Analyze Dose-Response Curves proliferation->analysis apoptosis->analysis optimal_conc Determine Optimal Concentration Range for desired biological effect analysis->optimal_conc

Caption: Workflow for determining the optimal concentration of this compound.

References

Application Notes and Protocols: GSK-3β Inhibition in Lymphoma Cell Lines with 9-ING-41

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide to assessing the effect of 9-ING-41, a potent Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor, on lymphoma cell lines. Detailed protocols for key cellular assays are included, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to GSK-3β Inhibition in Lymphoma

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell proliferation, survival, and differentiation. In many B-cell malignancies, signaling pathways that regulate GSK-3β, such as the PI3K/AKT/mTOR pathway, are often dysregulated, leading to increased cancer cell survival and proliferation.[1][2] Inhibition of GSK-3β, therefore, represents a promising therapeutic strategy for various types of lymphoma.[3][4] 9-ING-41 is a potent and selective GSK-3β inhibitor that has demonstrated anti-tumor activity in preclinical models of lymphoma.[2][4][5] This document outlines protocols to study the effects of 9-ING-41 on lymphoma cell lines.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative data for 9-ING-41 in various lymphoma cell lines, providing a measure of its potency and effects.

Table 1: IC50 Values of 9-ING-41 in Lymphoma Cell Lines

Cell LineLymphoma SubtypeIC50 (µM) - ProliferationIC50 (µM) - SurvivalReference
DaudiBurkitt LymphomaNot SpecifiedNot Specified[4]
SUDHL-4Diffuse Large B-cell (GCB)Not SpecifiedNot Specified[4]
Karpas 422Diffuse Large B-cell (GCB)Not SpecifiedNot Specified[4]
KPUM-UH1Double-Hit LymphomaNot SpecifiedNot Specified[4]
TMD8Diffuse Large B-cell (ABC)Not SpecifiedNot Specified[4]
TCL LinesT-cell Lymphoma~1.0Not Specified[3]
MCL LinesMantle Cell Lymphoma~1.0Not Specified[3]
DLBCL LinesDiffuse Large B-cell>1.0>1.0[3]

Note: GCB - Germinal Center B-cell-like; ABC - Activated B-cell-like.

Table 2: Effects of 9-ING-41 on Lymphoma Cell Viability and Apoptosis

Cell LineConcentration (µM)Treatment DurationReduction in Viability (%)Increase in Active Caspase 3Reference
Daudi1Not Specified40-70Significant (p<0.001)[4]
SUDHL-41Not Specified40-70Significant (p<0.001)[4]
Karpas 4221Not Specified40-70Significant (p<0.001)[4]
KPUM-UH11Not Specified40-70Significant (p<0.001)[4]
TMD81Not Specified40-70Not Significant[4]
TCL LinesLow Doses48 hoursNot SpecifiedInduced Apoptosis[3]
DLBCL LinesHigher Doses48 hoursNot SpecifiedInduced Apoptosis[3]

Signaling Pathway

GSK-3β is a key downstream component of the PI3K/AKT signaling pathway, which is crucial for the survival and proliferation of lymphoma cells.[1][6] Inhibition of GSK-3β by 9-ING-41 can lead to cell cycle arrest and apoptosis.[3][4]

GSK3B_Pathway BCR B-cell Receptor (BCR) PI3K PI3K BCR->PI3K AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B cMYC c-MYC GSK3B->cMYC Apoptosis Apoptosis GSK3B->Apoptosis CellCycle Cell Cycle Progression cMYC->CellCycle GSK5959 9-ING-41 GSK5959->GSK3B

Caption: GSK-3β signaling pathway in lymphoma and the inhibitory action of 9-ING-41.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of 9-ING-41 on the viability of lymphoma cell lines.[7][8]

Cell_Viability_Workflow A Seed lymphoma cells in a 96-well plate B Treat with varying concentrations of 9-ING-41 A->B C Incubate for desired duration (e.g., 48-72h) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • Lymphoma cell lines

  • Complete culture medium

  • 96-well plates

  • 9-ING-41 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of 9-ING-41 in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in lymphoma cells treated with 9-ING-41 using flow cytometry.[9][10]

Apoptosis_Assay_Workflow A Treat lymphoma cells with 9-ING-41 B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F G Quantify live, apoptotic, and necrotic cells F->G Cell_Cycle_Workflow A Treat lymphoma cells with 9-ING-41 B Harvest and fix cells in cold 70% ethanol A->B C Wash cells to remove ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F G Determine percentage of cells in G0/G1, S, and G2/M phases F->G Western_Blot_Workflow A Treat cells with 9-ING-41 and prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF or nitrocellulose membrane C->D E Block the membrane D->E F Incubate with primary antibodies (e.g., anti-p-GSK-3β, anti-c-MYC) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze protein expression levels H->I

References

Application Notes and Protocols for Studying Osteoclastogenesis with GSK 650394

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK 650394, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), to investigate the molecular mechanisms of osteoclastogenesis. The provided protocols offer detailed, step-by-step instructions for key in vitro assays to assess the efficacy of GSK 650394 in inhibiting osteoclast differentiation and function.

Introduction to Osteoclastogenesis

Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for bone resorption. The process of osteoclast differentiation, or osteoclastogenesis, is critical for normal bone remodeling but can lead to pathological bone loss in diseases like osteoporosis and rheumatoid arthritis when dysregulated. The primary signaling pathway governing osteoclastogenesis is initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursors. This interaction triggers a cascade of downstream signaling events, including the activation of Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to the expression of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).

Mechanism of Action of GSK 650394 in Osteoclastogenesis

GSK 650394 is a highly selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes. Recent studies have implicated SGK1 in the regulation of osteoclastogenesis. GSK 650394 exerts its inhibitory effects on osteoclast differentiation through multiple mechanisms:

  • Suppression of RANKL-Induced Signaling: GSK 650394 has been shown to inhibit the RANKL-induced activation of both the NF-κB and MAPK signaling pathways.[1][2] Specifically, it can prevent the degradation of IκB-α, an inhibitor of NF-κB, and reduce the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[1]

  • Downregulation of NFATc1: By attenuating the upstream NF-κB and MAPK signaling, GSK 650394 leads to a significant reduction in the expression and activation of NFATc1, the master transcription factor for osteoclastogenesis.[1][2]

  • Reduction of Reactive Oxygen Species (ROS): RANKL stimulation is known to increase intracellular levels of ROS, which act as second messengers in osteoclast differentiation. GSK 650394 has been observed to decrease ROS levels, thereby contributing to the suppression of osteoclastogenesis.[1]

The multifaceted inhibitory action of GSK 650394 makes it a valuable tool for dissecting the signaling pathways that control osteoclast formation and function.

Quantitative Data Summary

The following tables summarize the quantitative effects of GSK 650394 on osteoclast differentiation and function as reported in the literature.

Table 1: Effect of GSK 650394 on Osteoclast-Specific Gene Expression

Gene MarkerGSK 650394 Concentration (µM)Fold Change vs. Control (RANKL-treated)Reference
Nfatc15[3]
Acp5 (TRAP)5[3]
Ctsk (Cathepsin K)5[3]
Dcstamp5[3]
Atp6v0d25[3]
c-Fos5[3]

Table 2: Effect of GSK 650394 on In Vitro Bone Resorption

TreatmentResorption Pit AreaReference
Control (RANKL-treated)Obvious resorption pits[4]
GSK 650394 (5 µM)Markedly decreased resorption pits[4]

Visualizing the Mechanism and Workflow

To better understand the mechanism of action of GSK 650394 and the experimental workflow for its study, the following diagrams are provided.

G cluster_0 RANKL Signaling Pathway cluster_1 Inhibition by GSK 650394 RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis GSK650394 GSK 650394 SGK1 SGK1 GSK650394->SGK1 inhibits SGK1->NFkB modulates SGK1->MAPK modulates

Figure 1. Simplified RANKL signaling pathway and the inhibitory action of GSK 650394.

G cluster_workflow Experimental Workflow cluster_assays Assessments start Isolate Osteoclast Precursors (e.g., Bone Marrow Macrophages) culture Culture with M-CSF and RANKL start->culture treatment Treat with GSK 650394 (or vehicle control) culture->treatment trap TRAP Staining treatment->trap resorption Bone Resorption Assay treatment->resorption qpcr qPCR for Marker Genes treatment->qpcr western Western Blot for Signaling Proteins treatment->western

Figure 2. General experimental workflow for studying the effects of GSK 650394.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of GSK 650394 on osteoclastogenesis.

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol describes the differentiation of osteoclasts from murine bone marrow macrophages (BMMs).

Materials:

  • Complete α-MEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Recombinant mouse M-CSF

  • Recombinant mouse RANKL

  • GSK 650394 (dissolved in DMSO)

  • Bone marrow cells from mice

  • 96-well tissue culture plates

Method:

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture the bone marrow cells in complete α-MEM containing 30 ng/mL M-CSF for 3 days to generate BMMs.

  • Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.

  • Add GSK 650394 at various concentrations (e.g., 0, 1, 2, 5 µM) to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, replacing the medium every 2-3 days with fresh medium containing M-CSF, RANKL, and GSK 650394.

  • After the incubation period, proceed with TRAP staining to identify and quantify osteoclasts.

Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is for the visualization of osteoclasts, which are characterized by being TRAP-positive and multinucleated.

Materials:

  • TRAP staining kit (e.g., Sigma-Aldrich, Cat. No. 387A)

  • Fixative solution (e.g., 10% formalin)

  • Deionized water

  • Light microscope

Method:

  • Aspirate the culture medium from the 96-well plate containing the differentiated osteoclasts.

  • Wash the cells once with PBS.

  • Fix the cells with a fixative solution for 10 minutes at room temperature.

  • Wash the cells three times with deionized water.

  • Prepare the TRAP staining solution according to the manufacturer's instructions.

  • Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until a visible red/purple color develops in the osteoclasts.

  • Stop the reaction by washing with deionized water.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well using a light microscope.

Protocol 3: In Vitro Bone Resorption (Pit) Assay

This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.

Materials:

  • Corning Osteo Assay Surface Multiple Well Plates or similar calcium phosphate-coated plates

  • BMMs and differentiation reagents as in Protocol 1

  • 5% sodium hypochlorite (B82951) solution

  • Toluidine blue staining solution

  • Light microscope and imaging software (e.g., ImageJ)

Method:

  • Seed and differentiate BMMs on the bone resorption plates as described in Protocol 1, including treatment with GSK 650394.

  • After 7-10 days of culture, remove the cells by treating the wells with a 5% sodium hypochlorite solution for 10 minutes.

  • Wash the wells extensively with deionized water and allow them to air dry.

  • Stain the resorption pits with toluidine blue for 1-2 minutes.

  • Wash again with deionized water to remove excess stain.

  • Visualize and capture images of the resorption pits using a light microscope.

  • Quantify the total resorbed area per well using image analysis software.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Osteoclast Marker Genes

This protocol is used to measure the expression levels of key osteoclast-specific genes.

Materials:

  • Differentiated osteoclasts (from a 6-well plate format of Protocol 1)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Nfatc1, Acp5, Ctsk, etc.) and a housekeeping gene (Gapdh or Actb)

  • Real-time PCR system

Method:

  • Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Protocol 5: Western Blotting for RANKL Signaling Proteins

This protocol is for detecting the levels and phosphorylation status of proteins in the RANKL signaling pathway.

Materials:

  • BMMs cultured in 6-well plates

  • GSK 650394

  • RANKL

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Method:

  • Seed BMMs in 6-well plates and starve them in serum-free medium for a few hours.

  • Pre-treat the cells with GSK 650394 for 1-2 hours.

  • Stimulate the cells with RANKL (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

Troubleshooting & Optimization

GSK-5959 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of GSK-5959, a potent and selective BRPF1 bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain, with an IC50 of approximately 80 nM.[1][2][3][4][5] It exhibits over 100-fold selectivity for BRPF1 over a panel of 35 other bromodomains, including the BET family.[2][3][4][6] BRPF1 is a scaffolding protein that plays a crucial role in the assembly of MYST family histone acetyltransferase (HAT) complexes, which are involved in the epigenetic regulation of gene expression.[7][8] By inhibiting the BRPF1 bromodomain, this compound disrupts the interaction between BRPF1 and acetylated histones, thereby modulating gene transcription.[3]

Q2: What are the recommended solvents for dissolving this compound?

The most commonly recommended solvent for this compound is DMSO.[1][2][3][4][6] Ethanol can also be used, but the solubility is lower than in DMSO.[6] this compound is reported to be insoluble in water.[4][6]

Q3: What is the maximum solubility of this compound in common solvents?

The reported solubility of this compound can vary slightly between suppliers. For the most accurate information, always refer to the certificate of analysis provided with your specific batch. The table below summarizes the reported solubility data.

Q4: How should I prepare stock solutions of this compound?

To prepare stock solutions, it is recommended to use fresh, high-quality DMSO.[1][6] To aid dissolution, techniques such as sonication and gentle warming (e.g., to 37-45°C) can be employed.[1][2] It is crucial to ensure the compound is fully dissolved before use. For hygroscopic DMSO, its moisture content can negatively impact the solubility of this compound, so using a newly opened bottle is advised.[1][6]

Q5: How should I store this compound powder and stock solutions?

  • Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[1][2][9]

  • Stock Solutions: Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][10] These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Troubleshooting Guide

Q6: My this compound is not dissolving completely in DMSO, what should I do?

If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Increase Sonication Time: Ensure you are sonicating for a sufficient duration.

  • Gentle Warming: Warm the solution to 37-45°C to increase solubility.[2]

  • Use Fresh DMSO: Hygroscopic (water-absorbing) DMSO can reduce the solubility of this compound.[1][6] Use a fresh, unopened bottle of anhydrous DMSO.

  • Check Concentration: You may be trying to prepare a stock solution that is above the maximum solubility limit. Refer to the solubility data table to ensure you are within the recommended concentration range.

Q7: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue when diluting a compound with low aqueous solubility from a DMSO stock. Here are some strategies to mitigate precipitation:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower final concentration.

  • Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. A slightly higher DMSO concentration in the final solution may help to keep this compound dissolved. Always run a vehicle control with the same final DMSO concentration.

  • Use a Surfactant: For in vivo formulations, surfactants like Tween 80 can be used to improve solubility and stability in aqueous solutions.[2]

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, adding the DMSO stock to the aqueous solution slowly while vortexing.

Q8: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

Yes, inconsistent results can be a consequence of poor solubility. If this compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration of the inhibitor will be lower and more variable than intended. To ensure consistency:

  • Visually Inspect Your Solutions: Before adding to cells, always visually inspect your final working solutions for any signs of precipitation.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment.

  • Vortex Before Use: Briefly vortex your diluted solutions before adding them to your assay to ensure a homogenous distribution of the compound.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO6 - 13 mg/mL15.21 - 32.96 mMSonication and warming may be required. Use of fresh DMSO is recommended.[1][2][6]
Ethanol3 mg/mL7.60 mM
WaterInsolubleInsoluble[4][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.94 mg of this compound (Molecular Weight: 394.47 g/mol ).

  • Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. If necessary, gently warm the solution to 37°C until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound DMSO stock solution at room temperature.

  • Dilute in Culture Medium: Prepare your final working concentration by diluting the stock solution directly into your cell culture medium. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).

  • Mix Thoroughly: Immediately after adding the DMSO stock, vortex the working solution gently to ensure homogeneity and minimize the risk of precipitation.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

G cluster_0 This compound Action cluster_1 Epigenetic Regulation GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits MYST_HAT MYST Family HATs (e.g., MOZ, MORF) BRPF1->MYST_HAT Scaffolds GeneTranscription Gene Transcription MYST_HAT->GeneTranscription Activates AcetylatedHistones Acetylated Histones AcetylatedHistones->BRPF1 Recruits

Caption: Signaling pathway of this compound as a BRPF1 inhibitor.

G Start This compound Solubility Issue CheckSolvent Using recommended solvent? (e.g., fresh DMSO) Start->CheckSolvent CheckConcentration Concentration within solubility limits? CheckSolvent->CheckConcentration Yes SwitchSolvent Switch to recommended solvent CheckSolvent->SwitchSolvent No UseAids Apply sonication and/or gentle warming? CheckConcentration->UseAids Yes AdjustConcentration Lower the concentration CheckConcentration->AdjustConcentration No PrecipitationCheck Precipitation upon aqueous dilution? UseAids->PrecipitationCheck Yes ApplyAids Apply dissolution aids UseAids->ApplyAids No Resolved Solubility issue resolved PrecipitationCheck->Resolved No DilutionStrategy Adjust dilution strategy: - Lower final concentration - Use stepwise dilution - Consider formulation aids PrecipitationCheck->DilutionStrategy Yes SwitchSolvent->CheckConcentration AdjustConcentration->UseAids ApplyAids->PrecipitationCheck DilutionStrategy->Resolved

Caption: Troubleshooting workflow for this compound solubility issues.

References

Preparing a Stock Solution of GSK-5959: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GSK-5959, a potent and selective BRPF1 bromodomain inhibitor, proper preparation of a stock solution is the critical first step for accurate and reproducible experimental results.[1] This guide provides a comprehensive question-and-answer-style resource for preparing, storing, and troubleshooting this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of?

A1: Understanding the fundamental properties of this compound is essential for accurate solution preparation. Key details are summarized in the table below.

Q2: Which solvent is recommended for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[2][3][4][5] The compound is soluble in DMSO, with some suppliers noting that sonication or warming may be necessary to achieve higher concentrations.[2][6] It has limited solubility in ethanol (B145695) and is considered insoluble in water.[4][5] For cellular assays, it is crucial to use high-purity, anhydrous DMSO to minimize cytotoxicity.

Q3: How do I calculate the amount of solvent needed to prepare a stock solution of a specific concentration?

A3: To calculate the required volume of solvent, you will use the following formula:

Volume (L) = Mass of this compound (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))

For example, to prepare a 10 mM stock solution from 1 mg of this compound powder:

  • Convert mass to grams: 1 mg = 0.001 g

  • Convert concentration to Molarity: 10 mM = 0.01 M

  • Calculate the volume of DMSO needed: Volume (L) = 0.001 g / (0.01 mol/L * 394.47 g/mol ) = 0.0002535 L = 253.5 µL

Several suppliers provide online calculators or pre-calculated tables to simplify this process.[2]

Q4: What is the recommended storage procedure for the this compound stock solution?

A4: Once prepared, the this compound stock solution should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C for short-to-medium-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] The solid powder form of this compound is typically stable for up to 3 years when stored at -20°C.[2]

Troubleshooting Guide

Problem 1: this compound powder is not fully dissolving in DMSO at room temperature.

  • Solution 1: Gentle Warming. Warm the solution briefly at a temperature up to 45°C to aid dissolution.[6] Avoid excessive heat, which could degrade the compound.

  • Solution 2: Sonication. Use a sonicator bath to apply ultrasonic energy, which can help break up any clumps and facilitate dissolution.[6]

  • Solution 3: Use Fresh DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[4] Always use fresh, anhydrous DMSO from a newly opened bottle.

Problem 2: The prepared stock solution appears cloudy or has precipitates after a freeze-thaw cycle.

  • Cause: This may indicate that the compound has come out of solution. This can happen if the storage concentration is too high or if the solution was not fully dissolved initially.

  • Solution: Before use, bring the aliquot to room temperature and vortex it thoroughly. If precipitates remain, you may need to gently warm or sonicate the solution again as described above. To prevent this, ensure the compound is fully dissolved before the initial freezing and consider preparing a slightly lower concentration stock solution.

Data Presentation

PropertyValueSource(s)
Molecular Weight 394.47 g/mol [2][4]
Chemical Formula C₂₂H₂₆N₄O₃[2][3]
CAS Number 901245-65-6[2][3]
Appearance Crystalline solid, Light yellow to yellow[2][3]
Purity ≥98%[3]
Solubility
DMSOUp to 13 mg/mL (~32.96 mM) with sonication/warming[2]
Ethanol~1 mg/mL[3]
WaterInsoluble[4][5]
Storage (Solid) -20°C for up to 3 years[2]
Storage (Stock Solution) -20°C for up to 1 year; -80°C for up to 2 years[2]

Experimental Protocols

Detailed Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 1 mg.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO. For 1 mg of this compound to make a 10 mM solution, add 253.5 µL of DMSO.

  • Dissolution: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C until the solution is clear.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protected aliquots (e.g., 10-20 µL per tube).

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh calc Calculate Required DMSO Volume weigh->calc add_dmso Add Anhydrous DMSO calc->add_dmso vortex Vortex to Mix add_dmso->vortex check Is Solution Clear? vortex->check troubleshoot Troubleshoot: Warm or Sonicate check->troubleshoot No aliquot Aliquot into Single-Use Tubes check->aliquot Yes troubleshoot->vortex store Store at -20°C or -80°C aliquot->store finish End: Ready for Dilution store->finish

Caption: Workflow for this compound Stock Solution Preparation.

References

GSK-5959 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of GSK-5959 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain, with an IC50 of approximately 80 nM.[1][2][3][4] It exhibits high selectivity for BRPF1 over other bromodomains, including BRPF2, BRPF3, and the BET family of proteins.[2][3][5] this compound functions by inhibiting the interaction between BRPF1 and acetylated histones, thereby modulating chromatin structure and gene expression.[4][6] BRPF1 is a scaffolding protein for the MOZ (Monocytic Leukemia Zinc finger protein) histone acetyltransferase complex.[6]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically provided as a solid powder.[1] For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2][3][5] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][5][7] Under these conditions, the stock solution is stable for extended periods, though specific stability can vary by manufacturer.[1][5][7]

Q3: What is the recommended concentration of this compound for cell-based assays?

A3: The optimal concentration for cellular experiments can vary depending on the cell line and the specific biological question. A recommended starting range for cellular use is between 500 nM and 5 µM.[8] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[9]

Q4: Is there a known control compound for this compound?

A4: While a specific inactive control compound is not consistently cited alongside this compound, a common experimental control is to use a vehicle-only treatment (e.g., DMSO at the same final concentration as the this compound treatment) to account for any solvent effects. For target validation, genetic approaches like siRNA or CRISPR-mediated knockdown of BRPF1 can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected activity of this compound in cell culture. 1. Degradation in Media: this compound may be unstable in the specific cell culture medium at 37°C.[10] 2. Precipitation: The compound may have precipitated out of the solution upon dilution into the aqueous culture medium. 3. Adsorption to Plastics: The compound may be binding to the surface of cell culture plates or tubes.1. Assess Stability: Perform a stability study in your cell culture medium (see Experimental Protocol below). Consider preparing fresh dilutions of this compound immediately before each experiment. 2. Check Solubility: Visually inspect the media for any precipitate after adding this compound. If solubility is an issue, consider using a lower concentration or a different formulation if available. 3. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[10]
High variability between experimental replicates. 1. Inconsistent Compound Distribution: Uneven mixing of this compound in the cell culture medium. 2. Inconsistent Cell Seeding: Variations in cell number across wells. 3. Edge Effects: Evaporation or temperature gradients in the outer wells of the culture plate.1. Ensure Thorough Mixing: Gently pipette up and down or swirl the plate after adding the compound to ensure a homogenous solution. 2. Standardize Seeding: Ensure a uniform cell suspension and consistent seeding density across all wells.[9] 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical data points and fill them with sterile PBS or media to maintain humidity.
Observed cytotoxicity at expected effective concentrations. 1. Off-Target Effects: At higher concentrations, the compound may have off-target effects.[9] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration that minimizes cytotoxicity.[9] 2. Limit Solvent Concentration: Ensure the final concentration of DMSO or other solvents is well-tolerated by your cells (typically ≤ 0.1%).

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC-MS.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • 24-well sterile, low-protein-binding plates

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the this compound stock solution in your chosen cell culture medium (with and without 10% FBS) to a final working concentration (e.g., 10 µM).

  • Incubation:

    • Add 1 mL of the prepared working solution to triplicate wells of a 24-well plate for each condition.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point represents the initial concentration.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This will precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point relative to the internal standard.

    • The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
Time (Hours)% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640 + 10% FBS% Remaining in DMEM (serum-free)
0 100100100
2 98.599.195.2
4 96.297.890.8
8 92.194.582.3
24 75.480.160.7
48 55.965.341.2

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally using the protocol provided.

Visualizations

Signaling Pathway of this compound Action

GSK5959_Pathway cluster_nucleus Cell Nucleus GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits MOZ_Complex MOZ/MORF Complex BRPF1->MOZ_Complex Scaffolds Chromatin Chromatin MOZ_Complex->Chromatin Acetylation Acetylated_Histone Acetylated Histone Tail Acetylated_Histone->BRPF1 Binds Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM This compound in DMSO B Dilute to 10 µM in Cell Culture Media A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points (0-48h) C->D E Protein Precipitation & Compound Extraction D->E F Analyze by HPLC-MS E->F G Quantify Remaining This compound F->G Troubleshooting_Logic Start Inconsistent or Low Activity? Check_Stability Assess Stability in Media (See Protocol) Start->Check_Stability Check_Solubility Visually Inspect for Precipitation Start->Check_Solubility Check_Concentration Perform Dose-Response Experiment Start->Check_Concentration Use_Fresh Prepare Fresh Dilutions Check_Stability->Use_Fresh Use_Low_Binding Use Low-Binding Plastics Check_Solubility->Use_Low_Binding Optimize_Conc Use Lowest Effective Dose Check_Concentration->Optimize_Conc

References

potential off-target effects of GSK-5959

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GSK-5959.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, selective, and cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain, with an IC50 of approximately 80 nM.[1][2][3] It exhibits over 100-fold selectivity for BRPF1 over a panel of 35 other bromodomains, including BRPF2, BRPF3, and the BET (Bromodomain and Extra-Terminal domain) family of proteins.[3][4]

Q2: What is the mechanism of action of this compound?

This compound functions by binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby inhibiting its interaction with acetylated histones, such as histone H3.[3] This disruption of BRPF1's scaffolding function can modulate the activity of associated histone acetyltransferase (HAT) complexes, leading to changes in gene expression.

Q3: A recent study suggests an off-target effect of this compound. What is this effect and how was it identified?

A 2022 study identified that this compound can act as an inhibitor of the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2).[5] This off-target effect was discovered in a chemical epigenetic screen where this compound was found to potentiate the cytotoxicity of the ubiquitin-activating enzyme (UBA1) inhibitor, TAK-243.[5] The study suggested that this potentiation was due to the inhibition of ABCG2-mediated efflux of TAK-243 from the cells.[5]

Q4: Have any other significant off-target effects been reported for this compound?

Based on currently available literature, the inhibition of the ABCG2 transporter is the most significant off-target effect reported for this compound. While it is a highly selective bromodomain inhibitor, it is always recommended to perform counter-screening assays to rule out potential off-target effects in your specific experimental system.

Troubleshooting Guides

Problem 1: I am observing unexpected potentiation of another compound's activity when used in combination with this compound.

  • Possible Cause: This could be due to the off-target inhibition of the ABCG2 transporter by this compound, leading to increased intracellular concentration of the co-administered compound.[5]

  • Troubleshooting Steps:

    • Verify ABCG2 Substrate: Determine if your compound of interest is a known substrate of the ABCG2 transporter.

    • ABCG2 Inhibition Assay: Perform an in vitro ABCG2 inhibition assay to confirm if this compound is inhibiting the efflux of your compound. A detailed protocol is provided below.

    • Dose-Response Matrix: Conduct a dose-response matrix experiment with varying concentrations of both this compound and your compound of interest to characterize the nature of the interaction (e.g., synergistic, additive).

Problem 2: My cellular assay results with this compound are inconsistent or show lower than expected potency.

  • Possible Cause 1: Compound Solubility and Stability. this compound has limited aqueous solubility.

    • Troubleshooting Steps:

      • Ensure proper dissolution of this compound. It is soluble in DMSO.[2][4] Prepare fresh stock solutions in high-quality, anhydrous DMSO and sonicate if necessary to ensure complete dissolution.[2]

      • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot and store at -20°C or -80°C for long-term storage.

  • Possible Cause 2: Cell Line Specific Factors. The expression levels of BRPF1 and the dependence of cellular pathways on BRPF1 activity can vary between cell lines.

    • Troubleshooting Steps:

      • Confirm BRPF1 Expression: Verify the expression of BRPF1 in your cell line of interest at the protein level (e.g., by Western blot) or RNA level (e.g., by RT-qPCR).

      • Cellular Target Engagement Assay: Perform a cellular target engagement assay, such as a NanoBRET assay, to confirm that this compound is engaging with BRPF1 in your cells. This compound has a reported EC50 of 0.98 µM in a cellular NanoBRET assay.[1]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. BRPF1
BRPF1 ~80 -
BRPF2>8,000>100-fold
BRPF3>80,000>1000-fold
BET Family Bromodomains>8,000>100-fold

Data compiled from multiple sources.[1][3][4]

Table 2: Known Off-Target Activity of this compound

Off-TargetEffectContext
ABCG2 Transporter Inhibition Potentiated cytotoxicity of the ABCG2 substrate TAK-243.[5]

Experimental Protocols

Protocol 1: In Vitro ABCG2 Inhibition Assay (Dye Efflux Method)

This protocol provides a method to assess the potential of this compound to inhibit the ABCG2 transporter using a fluorescent substrate.

Materials:

  • Cells overexpressing ABCG2 (e.g., HEK293-ABCG2) and parental control cells.

  • Fluorescent ABCG2 substrate (e.g., Hoechst 33342 or Pheophorbide A).

  • Known ABCG2 inhibitor as a positive control (e.g., Ko143).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed the ABCG2-overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Ko143) in assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Compound Incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent ABCG2 substrate (e.g., Hoechst 33342 at a final concentration of 5 µM) to all wells and incubate for a further 60 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells three times with ice-cold assay buffer to remove the extracellular substrate. Add fresh assay buffer to each well and measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Subtract the background fluorescence of the parental cells from the ABCG2-overexpressing cells. Plot the fluorescence intensity against the concentration of this compound and the positive control. An increase in fluorescence indicates inhibition of ABCG2-mediated efflux. Calculate the IC50 value for this compound.

Visualizations

BRPF1_Signaling_Pathway cluster_0 Cellular Compartments cluster_1 Nucleus Histone Histone Tail Ac_Histone Acetylated Histone Histone->Ac_Histone HATs BRPF1 BRPF1 Ac_Histone->BRPF1 Binds HAT_Complex HAT Complex (e.g., MOZ/MORF) BRPF1->HAT_Complex Scaffolds Gene_Expression Altered Gene Expression BRPF1->Gene_Expression Regulates HAT_Complex->Histone Acetylates GSK5959 This compound GSK5959->BRPF1 Inhibits Binding

Caption: BRPF1 Signaling Pathway and Inhibition by this compound.

ABCG2_Inhibition_Workflow Start Start: Assess ABCG2 Inhibition Seed_Cells Seed ABCG2-overexpressing and parental cells Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of This compound and controls Seed_Cells->Prepare_Compounds Incubate_Compounds Pre-incubate cells with compounds Prepare_Compounds->Incubate_Compounds Add_Substrate Add fluorescent ABCG2 substrate Incubate_Compounds->Add_Substrate Measure_Fluorescence Wash and measure intracellular fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End: Determine ABCG2 inhibitory potential Analyze_Data->End

Caption: Experimental Workflow for ABCG2 Inhibition Assay.

Logical_Relationship GSK5959 This compound BRPF1 BRPF1 (On-Target) GSK5959->BRPF1 Inhibition ABCG2 ABCG2 (Off-Target) GSK5959->ABCG2 Inhibition Phenotype Observed Cellular Phenotype BRPF1->Phenotype Contributes to ABCG2->Phenotype Contributes to

Caption: On-Target vs. Off-Target Effects of this compound.

References

Technical Support Center: ABCG2 Transporter Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving the inhibition of the ABCG2 transporter. While the initial query mentioned GSK-5959, our current information indicates that this compound is a BRPF1 bromodomain inhibitor and is not reported to directly inhibit the ABCG2 transporter. Therefore, this guide will focus on general principles and troubleshooting for ABCG2 inhibition assays, using the well-characterized inhibitor Ko143 as an example where specific details are required.

Frequently Asked Questions (FAQs)

Q1: What is the ABCG2 transporter and why is its inhibition important?

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane protein that actively transports a wide variety of substrates out of cells.[1][2][3][4] This efflux function plays a crucial role in protecting tissues from toxic substances.[4] However, in the context of cancer, high expression of ABCG2 in tumor cells can lead to multidrug resistance (MDR) by pumping chemotherapeutic agents out of the cancer cells, thereby reducing their efficacy.[3][4][5][6] Inhibition of ABCG2 is therefore a key therapeutic strategy to overcome MDR, enhance the effectiveness of anticancer drugs, and improve drug delivery to sanctuary sites like the brain.[3][4][5]

Q2: How can I determine if my compound of interest is an inhibitor of ABCG2?

You can assess the inhibitory potential of your compound by performing in vitro assays using cells that overexpress ABCG2. A common method is to measure the accumulation of a known fluorescent ABCG2 substrate (e.g., pheophorbide A, mitoxantrone, or Hoechst 33342) in these cells in the presence and absence of your test compound.[7][8] An increase in intracellular fluorescence in the presence of your compound suggests inhibition of the ABCG2 transporter.

Q3: What are the standard control inhibitors for ABCG2 assays?

Ko143 is a potent and specific inhibitor of ABCG2 and is widely used as a positive control in ABCG2 inhibition assays.[7] Fumitremorgin C is another known inhibitor, but it can have neurotoxic effects.[5]

Q4: What are some common substrates for ABCG2 transport assays?

Several fluorescent substrates are commonly used, including pheophorbide A, mitoxantrone, Hoechst 33342, and BODIPY-prazosin.[7][8] The choice of substrate may depend on the specific cell line and detection method (flow cytometry or fluorescence microscopy).

Q5: Can an ABCG2 inhibitor also be a substrate?

Yes, some compounds can be both substrates and inhibitors of ABCG2.[5] This is often the case with competitive inhibitors that share a binding site with the transported substrates.[3][5] For example, several tyrosine kinase inhibitors are known to be both substrates and inhibitors of ABCG2.[5]

Troubleshooting Guides

Problem 1: High background fluorescence in my transport assay.

  • Possible Cause: The fluorescent substrate may be binding non-specifically to cells or plasticware.

    • Solution: Ensure you are using a buffer containing a protein carrier like BSA to reduce non-specific binding. Wash the cells thoroughly with ice-cold PBS after incubation with the substrate.

  • Possible Cause: The cells may have high autofluorescence.

    • Solution: Include a control group of cells that have not been treated with the fluorescent substrate to measure and subtract the background autofluorescence.

  • Possible Cause: The substrate concentration is too high.

    • Solution: Titrate the substrate to determine the optimal concentration that gives a good signal-to-noise ratio without causing high background.

Problem 2: No significant difference in substrate accumulation between control and inhibitor-treated cells.

  • Possible Cause: The cells may not be expressing functional ABCG2.

    • Solution: Confirm ABCG2 expression and activity in your cell line. This can be done by comparing substrate efflux in your ABCG2-overexpressing cell line to the parental cell line that lacks ABCG2 overexpression.[7]

  • Possible Cause: The inhibitor concentration is too low.

    • Solution: Perform a dose-response experiment with your inhibitor to determine its IC50 value. Ensure you are using a concentration that is sufficient to cause inhibition.

  • Possible Cause: The incubation time is not optimal.

    • Solution: Optimize the incubation time for both the substrate and the inhibitor. A time-course experiment can help determine the point of maximum substrate accumulation and inhibition.

Problem 3: The positive control inhibitor (e.g., Ko143) is not showing any effect.

  • Possible Cause: The inhibitor has degraded.

    • Solution: Ensure proper storage of the inhibitor as recommended by the manufacturer. Prepare fresh stock solutions and use them promptly.

  • Possible Cause: The experimental conditions are incorrect.

    • Solution: Double-check all experimental parameters, including buffer composition, pH, temperature, and cell density.

Quantitative Data Summary

InhibitorIC50 ValueAssay SystemReference
Febuxostat 0.027 µMUrate transport in ABCG2-expressing vesicles[6][9]
This compound ~80 nMBRPF1 bromodomain inhibition[10][11][12]

Note: The IC50 value for this compound is for its intended target, BRPF1, as no data is available for ABCG2 inhibition.

Experimental Protocols

Protocol 1: Cellular ABCG2 Transport Assay using a Fluorescent Substrate

This protocol is adapted from methods described for assessing ABCG2 transporter activity.[7]

Materials:

  • ABCG2-overexpressing cells (e.g., HEK293-ABCG2) and the corresponding parental cell line.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Fluorescent ABCG2 substrate (e.g., pheophorbide A).

  • ABCG2 inhibitor (e.g., Ko143 as a positive control) and your test compound.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Seed the ABCG2-overexpressing and parental cells in appropriate culture plates and grow to about 70-80% confluency.

  • Prepare solutions of your test compound and the positive control inhibitor (Ko143) at various concentrations in the cell culture medium.

  • Prepare a solution of the fluorescent substrate (e.g., 10 µM pheophorbide A) in the cell culture medium.

  • Pre-incubate the cells with the test compound or control inhibitor for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Add the fluorescent substrate to all wells and incubate for an additional 1-2 hours at 37°C.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells or detach them for analysis.

  • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Calculate the ABCG2 transporter activity based on the fluorescence intensity in the presence and absence of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

ABCG2_Inhibition_Pathway cluster_cell Cancer Cell ABCG2 ABCG2 Transporter Efflux Drug Efflux ABCG2->Efflux Drug Chemotherapeutic Drug Drug->ABCG2 Accumulation Drug Accumulation & Cell Death Drug->Accumulation Inhibitor ABCG2 Inhibitor (e.g., Ko143) Inhibitor->ABCG2 Inhibition

Caption: Mechanism of ABCG2 inhibition in a cancer cell.

Experimental_Workflow start Start cell_culture Culture ABCG2-expressing and parental cells start->cell_culture pre_incubation Pre-incubate cells with inhibitor/vehicle cell_culture->pre_incubation add_substrate Add fluorescent ABCG2 substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation wash Wash cells with ice-cold PBS incubation->wash analysis Analyze intracellular fluorescence (Flow Cytometry/Plate Reader) wash->analysis end End analysis->end

Caption: Workflow for an ABCG2 inhibition assay.

Troubleshooting_Tree start No Inhibition Observed check_positive_control Is the positive control (e.g., Ko143) working? start->check_positive_control check_inhibitor Check inhibitor stability and concentration check_positive_control->check_inhibitor No check_cells Is ABCG2 functionally expressed in cells? check_positive_control->check_cells Yes validate_cells Validate ABCG2 expression and activity check_cells->validate_cells No check_compound_concentration Is the test compound concentration adequate? check_cells->check_compound_concentration Yes dose_response Perform dose-response experiment check_compound_concentration->dose_response No optimize_assay Optimize assay conditions (incubation time, etc.) check_compound_concentration->optimize_assay Yes

Caption: Troubleshooting decision tree for ABCG2 inhibition experiments.

References

troubleshooting inconsistent GSK-5959 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering inconsistent dose-response curves with the BRPF1 bromodomain inhibitor, GSK-5959.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and cell-permeable inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain.[1][2][3][4][5] BRPF1 is a scaffolding protein that plays a crucial role in the assembly of MYST histone acetyltransferase (HAT) complexes, which are involved in the epigenetic regulation of gene expression.[6][7][8] By binding to the bromodomain of BRPF1, this compound prevents its interaction with acetylated histones, thereby disrupting the function of these HAT complexes and modulating gene transcription.[2][3]

Q2: What are the expected IC50/EC50 values for this compound?

The reported potency of this compound can vary depending on the assay format:

  • Biochemical Assays: In in vitro assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), this compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 80 nM for BRPF1.[1][2][3][4][5]

  • Cellular Assays: In cell-based target engagement assays, such as the NanoBRET™ assay, the half-maximal effective concentration (EC50) is reported to be around 0.98 µM in HEK293 cells.[1]

It is important to note that differences in cell lines, assay conditions, and endpoint measurements can lead to variations in observed potency.

Q3: I am observing inconsistent IC50 values for this compound between experiments. What are the common causes?

Inconsistent IC50 values are a frequent challenge in dose-response experiments and can be attributed to several factors:

  • Compound Solubility and Stability: this compound has limited aqueous solubility.[3] Precipitation of the compound at higher concentrations in cell culture media can lead to a shallower dose-response curve and an artificially high IC50. Ensure the final DMSO concentration is low and consistent across all wells.

  • Cell-Based Variability:

    • Cell Line Specifics: Different cell lines may have varying levels of BRPF1 expression or compensatory signaling pathways, leading to different sensitivities to this compound.

    • Cell Health and Density: The health, passage number, and seeding density of your cells can significantly impact their response to treatment. It is crucial to use healthy, low-passage cells and maintain consistent seeding densities.

  • Experimental Conditions: Variations in incubation time, serum concentration in the media, and the specific viability or functional assay used can all contribute to shifts in the IC50 value.

  • Assay Interference: At high concentrations, some compounds can interfere with the reagents used in cell viability assays (e.g., MTT reduction), leading to inaccurate readings.

Q4: My this compound dose-response curve is not sigmoidal or shows a U-shape. What could be the reason?

Non-sigmoidal or U-shaped (hormetic) dose-response curves can occur due to:

  • Off-Target Effects: At higher concentrations, this compound might engage with other cellular targets, leading to complex biological responses that deviate from a simple dose-dependent inhibition of BRPF1.

  • Cellular Stress Responses: Very high concentrations of the compound or the solvent (DMSO) can induce cellular stress or toxicity, which may mask the specific inhibitory effect on BRPF1.

  • Assay Artifacts: As mentioned previously, interference with the assay chemistry at high compound concentrations can lead to unexpected curve shapes.

Data Presentation

Table 1: Reported Potency of this compound

Assay TypeTargetPotency (IC50/EC50)Cell LineReference
TR-FRET (in vitro)BRPF1~80 nMN/A[5]
NanoBRET™ (cellular)BRPF10.98 µMHEK293[1]

Experimental Protocols

Protocol 1: General Workflow for a Cellular Dose-Response Assay

This protocol provides a general framework for determining the dose-response of this compound in a cell viability assay (e.g., using a resazurin-based reagent).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Appropriate cell line and complete culture medium

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Note that sonication and warming may be necessary for complete dissolution.[1][4]

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Cell Seeding:

    • Harvest healthy, logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Seed the cells into a 96-well plate at the optimized density and incubate overnight to allow for attachment.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of the this compound stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Include vehicle control (medium with the same final DMSO concentration) and untreated control (medium only) wells.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Mandatory Visualization

BRPF1_Signaling_Pathway Simplified BRPF1 Signaling Pathway cluster_0 Histone Acetylation & Gene Transcription cluster_1 Inhibition by this compound Histone Histone Tails Acetylated_Histone Acetylated Histone (Ac) Histone->Acetylated_Histone HATs BRPF1 BRPF1 Acetylated_Histone->BRPF1 Binds to HAT_Complex MYST HAT Complex (e.g., MOZ/MORF) Gene_Transcription Gene Transcription HAT_Complex->Gene_Transcription Promotes BRPF1->HAT_Complex Scaffolds GSK5959 This compound GSK5959->BRPF1

Caption: Simplified BRPF1 signaling pathway and the inhibitory action of this compound.

Dose_Response_Workflow Experimental Workflow for Dose-Response Curve Generation start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock serial_dilution Perform Serial Dilution of this compound in Media prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with This compound Dilutions incubate_overnight->treat_cells serial_dilution->treat_cells incubate_treatment Incubate for Treatment Period treat_cells->incubate_treatment add_reagent Add Cell Viability Reagent incubate_treatment->add_reagent measure_signal Measure Signal (Fluorescence/Absorbance) add_reagent->measure_signal analyze_data Analyze Data & Generate Dose-Response Curve measure_signal->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for generating a dose-response curve.

Troubleshooting_Flowchart Troubleshooting Inconsistent this compound Dose-Response Curves start Inconsistent Dose-Response Curve check_solubility Is this compound fully dissolved in media? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_cells Are cell health and density consistent? solubility_yes->check_cells troubleshoot_solubility Action: - Use fresh, anhydrous DMSO - Sonicate/warm to dissolve stock - Lower final DMSO concentration - Visually inspect for precipitate solubility_no->troubleshoot_solubility troubleshoot_solubility->start cells_yes Yes check_cells->cells_yes Yes cells_no No check_cells->cells_no No check_assay Is the assay protocol consistent and optimized? cells_yes->check_assay troubleshoot_cells Action: - Use low passage cells - Ensure consistent seeding density - Monitor cell health (morphology) cells_no->troubleshoot_cells troubleshoot_cells->start assay_yes Yes check_assay->assay_yes Yes assay_no No check_assay->assay_no No consider_biology Consider Biological Factors: - Off-target effects at high conc. - Cell line-specific resistance - Hormetic effects assay_yes->consider_biology troubleshoot_assay Action: - Standardize incubation times - Use consistent serum concentration - Validate assay with control compounds - Check for compound interference assay_no->troubleshoot_assay troubleshoot_assay->start end Consistent Dose-Response Curve consider_biology->end

Caption: A logical flowchart for troubleshooting inconsistent dose-response curves.

References

Technical Support Center: Minimizing Cytotoxicity of GSK-5959 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of GSK-5959 in primary cell cultures.

Introduction to this compound

This compound is a potent and highly selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain, with an in vitro IC50 of approximately 80 nM for BRPF1.[1][2][3] BRPF1 is a scaffold protein crucial for the assembly and function of MYST histone acetyltransferase (HAT) complexes, including MOZ/MORF and HBO1. These complexes play a key role in chromatin remodeling and gene transcription. By inhibiting the BRPF1 bromodomain, this compound prevents the recruitment of these HAT complexes to acetylated histones, thereby modulating gene expression.

While BRPF1 inhibition is a promising therapeutic strategy, working with potent small molecules in sensitive primary cell systems can present challenges, including off-target effects and cytotoxicity. This guide aims to provide practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary cells?

A definitive starting concentration for all primary cell types cannot be provided due to cell-type specific sensitivities. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cells. Based on the IC50 for BRPF1 inhibition (~80 nM), a starting range of 100 nM to 1 µM is recommended for initial experiments. For some BRPF1 inhibitors, effects on primary cells like human osteoclasts have been observed at concentrations around 1.25 µM.

Q2: My primary cells are showing signs of cytotoxicity (e.g., detachment, morphological changes, decreased viability) after this compound treatment. What are the initial troubleshooting steps?

  • Confirm On-Target vs. Off-Target Effect:

    • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine if the cytotoxicity is concentration-dependent.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to determine if the observed toxicity is due to the specific inhibition of BRPF1 or a general chemical toxicity.

  • Optimize Experimental Conditions:

    • Reduce Incubation Time: Shorter exposure times may be sufficient to observe the desired biological effect while minimizing cytotoxicity.

    • Optimize Cell Density: Ensure cells are seeded at an optimal density. Both sparse and overly confluent cultures can be more susceptible to stress.

    • Serum Concentration: The presence of serum proteins can sometimes sequester small molecules, reducing their effective concentration and toxicity. Experiment with different serum concentrations (e.g., 2%, 5%, 10%) to find a balance between cell health and compound activity.

Q3: Could the observed cytotoxicity be due to off-target effects of this compound?

While this compound is highly selective for BRPF1, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. One study has suggested that some epigenetic probes, including this compound, may have off-target effects on the ABCG2 efflux transporter, which could potentiate the cytotoxicity of other compounds. If you are using this compound in combination with other drugs, consider this potential interaction.

Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?

It is important to determine whether this compound is killing the cells (cytotoxicity) or inhibiting their proliferation (cytostatic effect).

  • Cell Viability vs. Cell Number: Use a viability dye (e.g., Trypan Blue) in conjunction with cell counting. A decrease in the percentage of viable cells indicates cytotoxicity, while a stable percentage of viable cells with a lower total cell number suggests a cytostatic effect.

  • Apoptosis and Cell Cycle Analysis: Perform experiments to assess markers of apoptosis (e.g., Annexin V staining) and changes in cell cycle distribution (e.g., propidium (B1200493) iodide staining). An increase in apoptotic markers confirms cytotoxicity, while an arrest in a specific phase of the cell cycle is indicative of a cytostatic effect.

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed in Initial Experiments
Problem Possible Cause Solution
High cell death even at low concentrations of this compound. Primary cells are highly sensitive to the compound.Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) to accurately determine the IC50 for cytotoxicity.
The solvent (e.g., DMSO) is causing toxicity.Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control.
The incubation time is too long.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that yields the desired biological effect.
Variability in cytotoxicity between experiments. Inconsistent cell health or seeding density.Standardize your cell culture and seeding protocols. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inaccurate compound dilution.Prepare fresh dilutions of this compound from a stock solution for each experiment. Verify the concentration of the stock solution.
Guide 2: Difficulty in Achieving a Therapeutic Window
Problem Possible Cause Solution
The effective concentration of this compound is very close to its cytotoxic concentration. Narrow therapeutic window for the specific primary cell type.Consider using a lower, non-toxic concentration of this compound in combination with another agent to achieve the desired biological outcome.
The biological readout is not sensitive enough.Use a more sensitive assay to detect the on-target effects of this compound at lower concentrations.
No significant biological effect is observed at non-toxic concentrations. The cellular process being studied is not highly dependent on BRPF1 in your primary cell type.Confirm BRPF1 expression and its role in your experimental model. Consider using a positive control cell line known to be sensitive to BRPF1 inhibition.

Quantitative Data

Specific IC50 values for this compound cytotoxicity in various primary cell types are not extensively reported in the literature. Therefore, it is essential for researchers to determine these values empirically. The following table provides a template for summarizing your experimental findings and includes data for other BRPF1 inhibitors found in the literature for context.

Compound Cell Type Assay Incubation Time IC50 (Cytotoxicity) Reference
This compound Your Primary Cell Typee.g., MTT, CellTiter-Gloe.g., 48h, 72hTo be determinedYour Data
PFI-4 (BRPF1 inhibitor) Human OsteoclastsDifferentiation Assay7 or 11 daysInhibition at 1.25 µM[4]
Dual TRIM24/BRPF1B inhibitor Cancer Cell LinesViability AssayNot SpecifiedModest Cytotoxicity[5]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a method to assess the effect of this compound on the viability of adherent primary cells.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated primary cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated primary cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect the cells.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Visualizations

BRPF1 Signaling Pathway

Caption: BRPF1 as a scaffold in the MYST HAT complex and its inhibition by this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

Experimental_Workflow start Start: Primary Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability_assay Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay data_analysis Analyze Data: Determine Cytotoxicity IC50 viability_assay->data_analysis decision High Cytotoxicity? data_analysis->decision troubleshoot Troubleshoot: - Optimize Concentration/Time - Adjust Culture Conditions decision->troubleshoot Yes mechanism_study Mechanism of Action Study decision->mechanism_study No troubleshoot->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_study->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mechanism_study->cell_cycle_assay end End: Optimized Protocol apoptosis_assay->end cell_cycle_assay->end

Caption: Workflow for evaluating and minimizing this compound cytotoxicity in primary cells.

References

GSK-5959 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK-5959. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations vary for the compound in its solid form versus in a solvent.[1][2][3][4][5]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[6][7] For example, it is soluble up to 10 mM in DMSO, and sonication can assist in dissolution.[7] It is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[6]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD finger-containing protein 1) bromodomain, with an IC50 of approximately 80 nM.[8] BRPF1 is a scaffold protein that assembles with histone acetyltransferases (HATs) like MOZ and MORF to form a functional complex.[1][2][3][9] This complex plays a key role in gene regulation through the acetylation of histones, particularly H3K23.[1][3] By binding to the BRPF1 bromodomain, this compound prevents the complex from recognizing acetylated histones, thereby inhibiting its chromatin-modifying activity and downstream gene expression.

Q4: Are there any known stability issues with this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, compounds containing a benzimidazolone core can be susceptible to photodegradation and hydrolysis.[10][11] It is advisable to protect solutions of this compound from light and to use freshly prepared solutions for experiments whenever possible.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Powder-20°CUp to 3 years[1][2]
+4°CUp to 2 years[2]
In Solvent (e.g., DMSO)-80°CUp to 2 years[1]
-20°C1 to 12 months[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles of stock solutions. Protect solutions from light.

  • Possible Cause 2: Suboptimal Compound Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

  • Possible Cause 3: Cell Permeability Issues.

    • Troubleshooting Step: While this compound is reported to be cell-permeable, permeability can vary between cell types. Consider increasing incubation time or using a different assay readout.

Issue 2: Precipitation of this compound in aqueous media.

  • Possible Cause 1: Low Aqueous Solubility.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity while maintaining solubility. Prepare intermediate dilutions in your assay medium.

  • Possible Cause 2: Incorrect pH.

    • Troubleshooting Step: The solubility of compounds with ionizable groups can be pH-dependent. Ensure the pH of your final assay buffer is within a range that maintains compound solubility.

Issue 3: High background signal in biochemical assays.

  • Possible Cause 1: Compound Autofluorescence.

    • Troubleshooting Step: If using a fluorescence-based assay, measure the fluorescence of this compound alone at the assay concentration to determine if it contributes to the background signal.

  • Possible Cause 2: Non-specific Inhibition.

    • Troubleshooting Step: At high concentrations, small molecules can form aggregates that lead to non-specific inhibition. Perform a dose-response curve and consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution to mix. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Solution

  • Prepare a solution of this compound in the desired solvent (e.g., DMSO or cell culture medium) at a known concentration.

  • Divide the solution into multiple aliquots. Store one aliquot at -80°C as a baseline control (T=0).

  • Store the remaining aliquots under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light).

  • At various time points (e.g., 1, 3, 7, and 14 days), analyze the aliquots by HPLC.

  • Compare the peak area of this compound in the test samples to the T=0 control to determine the percentage of degradation over time.

Mandatory Visualizations

BRPF1_Signaling_Pathway This compound Mechanism of Action cluster_complex MOZ/MORF Complex BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF assembles ING5 ING5 BRPF1->ING5 assembles MEAF6 MEAF6 BRPF1->MEAF6 assembles Acetylated_Histone Acetylated Histone H3 (H3K23ac) BRPF1->Acetylated_Histone recognizes Histone Histone H3 Tail MOZ_MORF->Histone acetylates Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression promotes GSK5959 This compound GSK5959->BRPF1 inhibits binding Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Start Inconsistent/Low Activity Observed Check_Compound Check Compound Integrity Start->Check_Compound Check_Assay Review Assay Conditions Start->Check_Assay Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh Degradation Suspected Run_QC Run HPLC/LC-MS to Confirm Purity Check_Compound->Run_QC Purity Questionable Dose_Response Perform Dose-Response Curve Check_Assay->Dose_Response Suboptimal Concentration? Check_Solvent Verify Final Solvent Concentration Check_Assay->Check_Solvent Precipitation Observed? Optimize_Incubation Optimize Incubation Time Check_Assay->Optimize_Incubation Cell Permeability Issue? Prepare_Fresh->Dose_Response Run_QC->Dose_Response Success Problem Resolved Dose_Response->Success Activity Restored Consult_Support Consult Technical Support Dose_Response->Consult_Support Issue Persists Check_Solvent->Dose_Response Optimize_Incubation->Dose_Response Experimental_Workflow Workflow for Assessing this compound Stability Start Start: Prepare this compound Solution Aliquot Create Aliquots Start->Aliquot T0_Sample Store T=0 Control at -80°C Aliquot->T0_Sample Test_Samples Store Test Aliquots under Desired Conditions Aliquot->Test_Samples Analysis Analyze by HPLC T0_Sample->Analysis Time_Points Incubate for Defined Time Points (e.g., 1, 3, 7, 14 days) Test_Samples->Time_Points Time_Points->Analysis Data_Comparison Compare Peak Area to T=0 Control Analysis->Data_Comparison Conclusion Determine Degradation Rate Data_Comparison->Conclusion

References

Technical Support Center: Interpreting Unexpected Results with GSK-5959

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GSK-5959, a potent and selective BRPF1 bromodomain inhibitor.

Introduction to this compound

This compound is a cell-permeable small molecule that selectively inhibits the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing Protein 1) with high potency. BRPF1 is a scaffolding protein that plays a crucial role in the assembly and substrate specificity of histone acetyltransferase (HAT) complexes, primarily those containing MOZ, MORF, and HBO1. By inhibiting the BRPF1 bromodomain, this compound prevents its interaction with acetylated histones, leading to downstream effects on gene transcription, cell cycle progression, and apoptosis.

Quantitative Data Summary

For ease of reference and experimental planning, the following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (nM)Selectivity vs. BRPF1Reference
BRPF1TR-FRET80-[1]
BRPF1BROMOscan10-[2]
BRPF2BROMOscan~90090-fold[2]
BET FamilyBROMOscan>5000>500-fold[2]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEC50 (µM)NotesReference
HEK293NanoBRET0.98Measures target engagement in a cellular context.[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the established signaling pathway involving BRPF1 and the mechanism of action for this compound.

BRPF1_Pathway BRPF1-MOZ/MORF Complex and this compound Inhibition cluster_nucleus Nucleus Histone Histone Tail (acetylated lysines) BRPF1 BRPF1 Histone->BRPF1 binds to HAT_Complex Active HAT Complex BRPF1->HAT_Complex scaffolds MOZ_MORF MOZ/MORF (HAT) MOZ_MORF->HAT_Complex ING5 ING5 ING5->HAT_Complex MEAF6 MEAF6 MEAF6->HAT_Complex HAT_Complex->Histone acetylates Target_Gene Target Gene Transcription HAT_Complex->Target_Gene activates GSK5959 This compound GSK5959->BRPF1 inhibits binding ChIP_Workflow Troubleshooting Workflow for ChIP with this compound Start Start: Unexpected ChIP Results Check_Inhibitor Verify this compound Activity in Cells Start->Check_Inhibitor Check_Fixation Optimize Cross-linking Check_Inhibitor->Check_Fixation Check_Shearing Confirm Chromatin Shearing Efficiency Check_Fixation->Check_Shearing Check_Antibody Validate Antibody Specificity Check_Shearing->Check_Antibody Analyze_Loci Re-evaluate Target Genomic Loci Check_Antibody->Analyze_Loci Success Problem Identified Analyze_Loci->Success

References

Technical Support Center: Optimizing GSK-5959 Incubation Time for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of GSK-5959 for maximal experimental effect. This compound is a potent and selective inhibitor of the BRPF1 bromodomain, a key component of the MOZ/MORF histone acetyltransferase complex.[1][2] Proper incubation time is a critical parameter for achieving reliable and reproducible results in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cell-permeable small molecule that selectively inhibits the bromodomain of BRPF1 with an in vitro IC50 of approximately 80 nM.[1][3][4] BRPF1 acts as a scaffold protein for the MOZ/MORF histone acetyltransferase (HAT) complex. By binding to the BRPF1 bromodomain, this compound prevents the complex from recognizing and binding to acetylated histones, thereby inhibiting its HAT activity and the subsequent transcription of target genes.[2] This ultimately impacts downstream cellular processes such as cell cycle progression and proliferation.[2]

Q2: What is a recommended starting concentration and incubation time for this compound in cell-based assays?

A2: A good starting point for this compound concentration is around its cellular EC50, which has been reported to be approximately 0.98 µM in a NanoBRET cellular target engagement assay.[3] For initial experiments, an incubation time of 24 to 72 hours is recommended to observe effects on downstream processes like gene expression and cell viability. For instance, studies have shown significant downregulation of target gene mRNA at 24 hours and changes in protein levels after 5 days of treatment.[2]

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: The optimal incubation time is highly dependent on the cell type and the biological endpoint being measured. A time-course experiment is the most effective method to determine this. We recommend treating your cells with a fixed concentration of this compound (e.g., 1 µM) and assessing your desired outcome at multiple time points, for example, 6, 12, 24, 48, and 72 hours. The ideal time point will be the one that provides the most robust and reproducible effect.

Q4: What are the expected downstream effects of this compound treatment?

A4: Inhibition of the BRPF1 bromodomain by this compound is expected to lead to a decrease in histone acetylation at the promoter regions of target genes, resulting in their transcriptional repression.[2] This can subsequently lead to cell cycle arrest, induction of cellular senescence, and an overall reduction in cell proliferation and colony formation.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound 1. Incubation time is too short. 2. Concentration is too low. 3. Compound has degraded. 4. The cell line is resistant or has low BRPF1 expression.1. Perform a time-course experiment with longer incubation times (e.g., up to 72 hours or longer). 2. Conduct a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 10 µM). 3. Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[3] 4. Confirm BRPF1 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to BRPF1 inhibition.
High background or off-target effects 1. This compound concentration is too high. 2. Prolonged incubation leading to secondary effects.1. Lower the concentration of this compound. While it is highly selective, very high concentrations may lead to off-target binding. 2. Shorten the incubation time. Assess target engagement and downstream effects at earlier time points.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Edge effects in multi-well plates. 4. Reagent variability.1. Ensure a homogeneous cell suspension and consistent cell numbers when plating. 2. Use a precise timer for all incubation steps. 3. Avoid using the outer wells of multi-well plates, or fill them with sterile media or PBS to maintain humidity. 4. Prepare fresh dilutions of this compound for each experiment and ensure all other reagents are within their expiration dates.

Data Presentation

Table 1: Summary of this compound Properties

Property Value Reference
Target BRPF1 Bromodomain[1]
In Vitro IC50 ~80 nM[1][3]
Cellular EC50 (NanoBRET) ~0.98 µM[3]
Recommended Starting Concentration 1 µMN/A
Recommended Initial Incubation Time 24 - 72 hoursN/A
Solvent DMSO[1]
Storage of Stock Solution -20°C or -80°C[3]

Table 2: Example Time-Course Experiment Data for this compound

Time Point Target Gene mRNA Expression (% of Control) Cell Viability (% of Control)
0 hours 100%100%
6 hours 85%98%
12 hours 60%95%
24 hours 40%80%
48 hours 35%65%
72 hours 30%50%
Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting the expression of a known downstream target gene (e.g., EZH2) via quantitative PCR (qPCR).

1. Cell Seeding:

  • Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

3. Treatment:

  • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
  • Return the plates to the incubator.

4. Time-Course Harvest:

  • At each designated time point (e.g., 0, 6, 12, 24, 48, and 72 hours), harvest the cells from one set of wells for RNA extraction.

5. RNA Extraction and qPCR:

  • Extract total RNA from the cell pellets using a commercially available kit.
  • Synthesize cDNA from the extracted RNA.
  • Perform qPCR using primers specific for your target gene (e.g., EZH2) and a housekeeping gene (e.g., GAPDH) for normalization.

6. Data Analysis:

  • Calculate the relative mRNA expression of the target gene at each time point compared to the vehicle-treated control at the corresponding time point.
  • The optimal incubation time is the point at which you observe the maximum statistically significant downregulation of the target gene.

Mandatory Visualization

GSK5959_Signaling_Pathway cluster_0 MOZ/MORF Complex BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 MEAF6 MEAF6 BRPF1->MEAF6 Histone Acetylated Histone Tail BRPF1->Histone MOZ_MORF->Histone acetylates Transcription Target Gene Transcription Histone->Transcription promotes GSK5959 This compound GSK5959->BRPF1 inhibits binding Downstream Cell Cycle Arrest Reduced Proliferation Transcription->Downstream leads to

Caption: Mechanism of action of this compound in inhibiting the MOZ/MORF complex.

Experimental_Workflow start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_compound Prepare this compound and Vehicle Control seed_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate for a Range of Time Points (e.g., 6, 12, 24, 48, 72h) treat_cells->incubate harvest Harvest Cells at Each Time Point incubate->harvest endpoint_assay Perform Endpoint Assay (e.g., qPCR, Western Blot, Cell Viability Assay) harvest->endpoint_assay analyze Analyze Data to Determine Optimal Incubation Time endpoint_assay->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Guide to the Efficacy of GSK-5959 and I-BET762 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bromodomain inhibitors GSK-5959 and I-BET762, focusing on their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer biology and drug development.

Introduction

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Bromodomains are "reader" domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, recruiting transcriptional machinery to specific genomic loci. The inhibition of bromodain-containing proteins has emerged as a promising therapeutic strategy in oncology. This guide focuses on two distinct bromodomain inhibitors: this compound, a selective inhibitor of the BRPF1 bromodomain, and I-BET762, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).

Mechanism of Action

This compound is a potent and highly selective, cell-permeable small molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain. BRPF1 is a scaffold protein that is a core component of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a crucial role in the acetylation of histone H3 at lysine 14 (H3K14ac) and lysine 23 (H3K23ac), epigenetic marks associated with active gene transcription. By binding to the BRPF1 bromodomain, this compound prevents the recruitment of the MOZ/MORF complexes to chromatin, thereby inhibiting the expression of genes involved in cell cycle progression and proliferation.

I-BET762 (also known as Molibresib or GSK525762) is a potent, cell-permeable inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4. BET proteins are key regulators of gene transcription, acting as scaffolds to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. A primary and well-documented consequence of BET inhibition is the downregulation of the proto-oncogene MYC, a critical driver of cell proliferation in many cancers. Additionally, I-BET762 has been shown to suppress inflammatory pathways by inhibiting NF-κB signaling.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and I-BET762 in various preclinical models. It is important to note that the absence of direct head-to-head comparative studies necessitates a cross-study comparison, and experimental conditions may vary.

Table 1: Biochemical Potency

CompoundTarget(s)Assay TypeIC50Reference
This compound BRPF1Biochemical Assay~80 nM[1][2]
I-BET762 BRD2, BRD3, BRD4FRET Analysis32.5-42.5 nM

Table 2: Cellular Efficacy in Cancer Cell Lines

CompoundCell LineCancer TypeAssayEndpointResultReference
This compound Multiple HCC cell linesHepatocellular CarcinomaColony Formation & ProliferationCell GrowthSignificant reduction at 10 µM[3]
I-BET762 LNCaPProstate CancerGrowth-Death AssaygIC5025 - 150 nM
I-BET762 VCaPProstate CancerGrowth-Death AssaygIC5025 - 150 nM
I-BET762 Aspc-1Pancreatic CancerNot SpecifiedIC50231 nM[4]
I-BET762 PANC-1Pancreatic CancerNot SpecifiedIC502550 nM[4]
I-BET762 CAPAN-1Pancreatic CancerNot SpecifiedIC50990 nM[4]
I-BET762 MDA-MB-231Breast CancerMTT AssayIC500.46 ± 0.4 µM

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound and I-BET762.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolds Histone_H3 Histone H3 MOZ_MORF->Histone_H3 Acetylation Acetylation H3K14ac / H3K23ac Histone_H3->Acetylation Transcription_Activation Transcription Activation Acetylation->Transcription_Activation Gene_Expression Cell Cycle & Proliferation Genes (e.g., E2F2, EZH2) Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Transcription_Activation->Gene_Expression

Figure 1: this compound inhibits the BRPF1-mediated recruitment of the MOZ/MORF HAT complex, leading to reduced histone acetylation and downregulation of genes promoting cell proliferation.

IBET762_Signaling_Pathway cluster_nucleus Nucleus IBET762 I-BET762 BET_Proteins BET Proteins (BRD2, BRD3, BRD4) IBET762->BET_Proteins Inhibits Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones Binds to PTEFb P-TEFb BET_Proteins->PTEFb Recruits NFkB_Pathway NF-κB Pathway BET_Proteins->NFkB_Pathway Regulates cMyc_Gene c-Myc Gene PTEFb->cMyc_Gene Activates Transcription cMyc_Expression c-Myc Expression cMyc_Gene->cMyc_Expression Inflammatory_Genes Inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes Cell_Proliferation Cell Proliferation cMyc_Expression->Cell_Proliferation Inflammation Inflammation Inflammatory_Genes->Inflammation

Figure 2: I-BET762 inhibits BET proteins, leading to the downregulation of c-Myc expression and suppression of the NF-κB signaling pathway, thereby reducing cell proliferation and inflammation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound and I-BET762 on cancer cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound and I-BET762 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound or I-BET762 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of the inhibitors on the expression levels of target proteins (e.g., c-Myc for I-BET762).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the binding of BRPF1 or BET proteins to specific gene promoters.

Materials:

  • Treated and untreated cells

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis and sonication buffers

  • Antibodies for immunoprecipitation (e.g., anti-BRPF1, anti-BRD4)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR analysis

Procedure:

  • Cross-link proteins to DNA by treating cells with formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with the antibody of interest overnight at 4°C.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating and treat with Proteinase K to digest proteins.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by qPCR using primers flanking the target promoter regions.

Summary and Conclusion

This compound and I-BET762 are valuable research tools for investigating the roles of BRPF1 and BET proteins in cancer biology. This compound offers high selectivity for BRPF1, making it an ideal probe for studying the specific functions of the MOZ/MORF HAT complexes. I-BET762, as a pan-BET inhibitor, has demonstrated broad anti-proliferative activity in various cancer models, largely through the suppression of the key oncogene MYC.

The choice between these two inhibitors will depend on the specific research question. For studies focused on the role of BRPF1 and its associated HAT activity, this compound is the more appropriate tool. For broader investigations into the therapeutic potential of targeting BET-mediated transcription, particularly in MYC-driven cancers, I-BET762 is a well-characterized and effective option. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy of these inhibitors in their own experimental systems. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative therapeutic potential.

References

A Head-to-Head Comparison of GSK-5959 and PFI-4 as BRPF1 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the bromodomain and PHD finger-containing protein 1 (BRPF1) has emerged as a critical scaffold protein within histone acetyltransferase (HAT) complexes, playing a pivotal role in chromatin remodeling and gene transcription. The development of small molecule inhibitors targeting the BRPF1 bromodomain offers powerful tools to dissect its function and explore its therapeutic potential in various diseases, including cancer. This guide provides a detailed comparison of two prominent BRPF1 inhibitors, GSK-5959 and PFI-4, for researchers, scientists, and drug development professionals.

Executive Summary

This compound and PFI-4 are both potent and selective inhibitors of the BRPF1 bromodomain. This compound generally exhibits a slightly lower IC50 value in biochemical assays, suggesting higher potency. Both compounds demonstrate considerable selectivity for BRPF1 over other bromodomain families, particularly the BET family. However, their selectivity profiles against the closely related BRPF2 and BRPF3 proteins vary. The choice between these inhibitors may depend on the specific experimental context, including the desired selectivity profile and the cellular system being investigated.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and PFI-4 based on available experimental data.

Table 1: In Vitro Potency

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference(s)
This compound BRPF1TR-FRET80-[1][2]
BRPF1BROMOscan-10[3]
PFI-4 BRPF1BAlphaScreen172-[4]
BRPF1-80-[5]
BRPF1BITC-13[4]

Table 2: In Vitro Selectivity

CompoundTargetSelectivity (Fold vs. BRPF1)Reference(s)
This compound BRPF2>100[6]
BRPF3>1000[6]
BET Family>500[3]
PFI-4 BRPF2~21-fold (IC50)[4]
BRPF3>58-fold (IC50)[4]
BRD4(1)>58-fold (IC50)[4]

Table 3: Cellular Activity

CompoundAssay TypeCell LineIC50 / EC50 (µM)Reference(s)
This compound NanoBRETHEK2930.98 (EC50)[6]
PFI-4 NanoBRETHEK2930.24 (IC50)[7]

Mechanism of Action and Signaling Pathway

Both this compound and PFI-4 function by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This prevents the recruitment of the BRPF1-containing HAT complexes (such as MOZ/MORF) to acetylated histones on the chromatin. The disruption of this interaction leads to altered gene expression patterns, which can result in the inhibition of cell proliferation and the induction of apoptosis in certain cancer cells.[8]

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin cluster_inhibitors Inhibitors BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF scaffolds ING5 ING5 BRPF1->ING5 hEAF6 hEAF6 BRPF1->hEAF6 Ac_Histones Acetylated Histones BRPF1->Ac_Histones binds to Histones Histones Histones->Ac_Histones HAT activity Gene_Transcription Gene Transcription Ac_Histones->Gene_Transcription promotes GSK5959 This compound GSK5959->BRPF1 inhibits binding PFI4 PFI-4 PFI4->BRPF1 inhibits binding AlphaScreen_Workflow A Prepare Reagents: - His-tagged BRPF1 - Biotinylated Histone Peptide - Inhibitor Dilutions - Donor/Acceptor Beads B Incubate BRPF1, Peptide, and Inhibitor A->B C Add AlphaScreen Beads B->C D Incubate in Dark C->D E Read Luminescence D->E F Analyze Data (IC50) E->F NanoBRET_Workflow A Co-transfect HEK293 cells with NanoLuc-BRPF1 and HaloTag-Histone H3.3 vectors B Seed cells and treat with inhibitor dilutions A->B C Add HaloTag 618 Ligand B->C D Add Nano-Glo Substrate C->D E Measure Donor and Acceptor Emission D->E F Calculate BRET Ratio and IC50 E->F FRAP_Workflow A Transfect U2OS cells with GFP-BRPF1 construct B Treat cells with inhibitor A->B C Acquire pre-bleach images B->C D Photobleach a region of interest (ROI) in the nucleus C->D E Acquire post-bleach images D->E F Analyze fluorescence recovery kinetics E->F

References

comparative analysis of GSK-5959 and OF-1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bromodomain Inhibitors GSK-5959 and OF-1

In the landscape of epigenetic research, small molecule inhibitors of bromodomains have emerged as critical tools for dissecting the roles of these acetyl-lysine reader domains in health and disease. This guide provides a detailed comparative analysis of two such chemical probes: this compound, a potent and selective inhibitor of the BRPF1 bromodomain, and OF-1, a pan-inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of bromodomains. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions about the selection and application of these molecules in their experimental settings.

Both this compound and OF-1 function by targeting bromodomains, which are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene expression. By competitively binding to the acetyl-lysine binding pocket of bromodomains, these inhibitors disrupt the recruitment of chromatin-modifying complexes to specific gene loci, thereby modulating gene transcription.

This compound is highly selective for the bromodomain of BRPF1. BRPF1 is a scaffolding protein that plays a crucial role in the assembly of MYST histone acetyltransferase (HAT) complexes. By inhibiting BRPF1, this compound can alter the expression of genes regulated by these complexes.

OF-1, in contrast, exhibits a broader inhibitory profile across the BRPF family, targeting the bromodomains of BRPF1B, BRPF2, and BRPF3. This pan-inhibitory activity makes it a useful tool for studying the collective roles of these related bromodomains.

cluster_0 Epigenetic Regulation of Gene Expression cluster_1 Inhibitor Action Histone Histone Tails Ac Acetylation (Ac) Histone->Ac HAT-mediated Bromodomain Bromodomain Ac->Bromodomain Recognition HAT Histone Acetyltransferase (HAT) BRPF BRPF Protein Complex Gene Target Gene BRPF->Gene Activation Bromodomain->BRPF recruits Transcription Transcription Gene->Transcription GSK5959 This compound Inhibition Inhibition GSK5959->Inhibition OF1 OF-1 OF1->Inhibition Inhibition->Bromodomain Competitive Binding cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Cells Cells in culture Treatment Treat with OF-1 or vehicle Cells->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Analysis Analyze soluble fraction by Western Blot for BRPF1B Centrifugation->Analysis Result Increased thermal stability of BRPF1B with OF-1 Analysis->Result cluster_GSK Application of this compound cluster_OF1 Application of OF-1 GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Highly Selective Inhibitor OF1 OF-1 BRPF_family BRPF Family (BRPF1B, BRPF2, BRPF3) OF1->BRPF_family Pan-Inhibitor GSK_app Studying specific role of BRPF1 BRPF1->GSK_app OF1_app Investigating collective BRPF family function BRPF_family->OF1_app

Assessing the Specificity of GSK-5959: A Comparative Guide to Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetic modifications has opened new avenues for therapeutic intervention in a variety of diseases, including cancer and inflammatory disorders. Bromodomains, as "readers" of histone acetylation marks, have emerged as a critical target class. GSK-5959 is a known potent and selective inhibitor of the BRPF1 bromodomain. This guide provides a comprehensive assessment of this compound's specificity using data from BROMOscan® panels and compares its performance with other relevant bromodomain inhibitors.

Data Presentation: Quantitative Comparison of Bromodomain Inhibitors

The following tables summarize the binding affinities and selectivity of this compound and other notable bromodomain inhibitors. The data is compiled from various sources and presented for comparative analysis.

Table 1: BROMOscan® Selectivity Profile of this compound

Target BromodomainIC50 (nM)Fold Selectivity vs. BRPF1
BRPF1 ~80 1
BRPF2~7200>90
BRPF3>80000>1000
BET Family (BRD2, BRD3, BRD4)>40000>500
Other (35-panel screen)->100

Data compiled from multiple sources indicating high selectivity for BRPF1.[1][2][3][4][5][6][7][8]

Table 2: Comparative Activity of BRPF1 and BET Bromodomain Inhibitors

InhibitorPrimary Target(s)BRPF1 IC50/KdBRD4(1) IC50/KdNotes
This compound BRPF1~80 nM (IC50)>40 µMHighly selective for BRPF1.[1][2][3][4][5][6][7][8]
GSK6853 BRPF10.3 nM (Kd)>500 nMA highly potent and selective BRPF1 inhibitor, an optimized analog of this compound.[1][2][3][4][9]
(+)-JQ1 Pan-BETNo significant activity reported77 nM (IC50)A well-characterized pan-BET inhibitor, serves as a benchmark for BET family inhibition.[10][11][12][13][14]
OTX-015 (Birabresib) Pan-BETNo significant activity reported92-112 nM (IC50)A pan-BET inhibitor that has been evaluated in clinical trials.[5][15][16][17]

Experimental Protocols

BROMOscan® Competition Binding Assay

The BROMOscan® technology is a proprietary competitive binding assay platform from Eurofins Discovery used to determine the binding affinities of compounds against a large panel of bromodomains.

Principle: The assay quantifies the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound bromodomain in the presence of the test compound indicates a higher affinity of the compound for the bromodomain.

Generalized Protocol:

  • Immobilization: A proprietary ligand for the bromodomain of interest is immobilized on a solid support (e.g., magnetic beads).

  • Binding Reaction: The DNA-tagged bromodomain protein is incubated with the immobilized ligand and the test compound at various concentrations.

  • Competition: The test compound competes with the immobilized ligand for binding to the bromodomain's active site.

  • Washing: Unbound bromodomain and test compound are washed away.

  • Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of bromodomain bound relative to a vehicle control. Dissociation constants (Kd) or IC50 values are determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Assay Preparation cluster_binding Competitive Binding cluster_quantification Quantification Immobilized_Ligand Immobilized Ligand on Solid Support Incubation Incubation of Components Immobilized_Ligand->Incubation DNA_Tagged_BRD DNA-Tagged Bromodomain DNA_Tagged_BRD->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Wash Wash Unbound Components Incubation->Wash qPCR qPCR Quantification of DNA Tag Wash->qPCR Data_Analysis Data Analysis (Kd / IC50) qPCR->Data_Analysis

logical_relationship Start Assess Inhibitor Specificity GSK5959 This compound (BRPF1 Inhibitor) Start->GSK5959 Alternatives Alternative Inhibitors (e.g., JQ1, OTX-015) Start->Alternatives BROMOscan BROMOscan Panel (>35 Bromodomains) GSK5959->BROMOscan Alternatives->BROMOscan Selectivity_Profile Generate Selectivity Profile (IC50/Kd) BROMOscan->Selectivity_Profile Comparison Compare Potency and Selectivity Selectivity_Profile->Comparison Conclusion Determine Relative Specificity Comparison->Conclusion

References

Off-Target Screening of GSK-5959: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target screening results for GSK-5959, a potent and selective inhibitor of the BRPF1 bromodomain. The performance of this compound is objectively compared with its successor compound, GSK6853, and another notable BRPF1 inhibitor, OF-1. This analysis is supported by quantitative experimental data, detailed methodologies for the screening assays, and visualizations of key concepts to aid in the critical evaluation of these compounds for research and development purposes.

Executive Summary

This compound is a highly selective inhibitor for the BRPF1 bromodomain, demonstrating significant potency. However, its off-target profile, while generally clean, warrants careful consideration. This guide presents a detailed examination of its selectivity against a panel of bromodomains and other potential off-targets. A direct comparison with GSK6853 reveals improvements in both potency and selectivity in the latter. OF-1 is also included as a relevant alternative for BRPF1 inhibition. The data presented herein is crucial for researchers designing experiments and interpreting results involving these chemical probes.

Comparative Off-Target Profile

The following tables summarize the quantitative off-target screening data for this compound, GSK6853, and OF-1. The data is presented in terms of pIC50, IC50, and Kd values, providing a clear comparison of their potency and selectivity.

Table 1: Potency and Selectivity of BRPF1 Inhibitors

CompoundTargetAssay TypepIC50IC50 (nM)Kd (nM)Selectivity
This compound BRPF1 TR-FRET7.1[1][2]80[1][3][4][5]->100-fold vs 35 other bromodomains[4][5]
BRPF2TR-FRET5.2[1]--90-fold vs BRPF1[6][7]
BRPF3TR-FRET4.5[1]-->1000-fold vs BRPF1
BRD4 (BD1)TR-FRET<4.3[2]-->500-fold vs BET family[6][7]
BRD4 (BD2)TR-FRET<4.3[2]--
GSK6853 BRPF1 TR-FRET8.1[8][9]8[10]->1600-fold vs other bromodomains[8][9]
BRPF1BROMOscan--0.3[10]
BRPF2TR-FRET5.1[8]--
BRPF3TR-FRET4.8[8]--
BRD4 (BD1)TR-FRET4.7[8]--
BRD4 (BD2)TR-FRET<4.3[8]--
OF-1 BRPF1B ---100[1]
BRPF2---500[1]

Table 2: Cellular Activity of BRPF1 Inhibitors

CompoundCell LineAssay TypeEC50 (µM)
This compound HEK293NanoBRET0.98[3]
GSK6853 -NanoBRET0.02 (IC50)

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a homogeneous, proximity-based assay used to measure the binding of inhibitors to bromodomains.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (Europium chelate-labeled bromodomain) to an acceptor fluorophore (Allophycocyanin-labeled ligand, e.g., a biotinylated histone peptide bound to streptavidin-APC). When the donor and acceptor are in close proximity (i.e., the bromodomain is bound to its ligand), excitation of the donor results in emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • General Protocol:

    • Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Inhibitor compounds are serially diluted to the desired concentrations.

    • Assay Plate Preparation: The assay is typically performed in a 384-well plate format.

    • Reaction Mixture: The Europium-labeled bromodomain is incubated with the test compound for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiation of FRET: The biotinylated histone peptide ligand and streptavidin-APC are added to the wells.

    • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

    • Data Acquisition: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

    • Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in living cells.

  • Principle: This technology uses a NanoLuc® luciferase-tagged protein as the energy donor and a HaloTag® protein labeled with a fluorescent ligand as the energy acceptor. When the two proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. Inhibitors that disrupt this interaction cause a decrease in the BRET signal.

  • General Protocol:

    • Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding the NanoLuc®-bromodomain fusion protein and the HaloTag®-histone fusion protein.

    • Cell Plating: Transfected cells are plated into a 96-well or 384-well white assay plate.

    • Labeling: The HaloTag®-expressing cells are labeled with a cell-permeable fluorescent ligand (e.g., HaloTag® NanoBRET™ 618 Ligand).

    • Compound Treatment: Serially diluted test compounds are added to the cells and incubated for a specific period (e.g., 2 hours) to allow for cell penetration and target engagement.

    • Substrate Addition: A cell-permeable NanoLuc® substrate is added to the wells.

    • Data Acquisition: Luminescence and fluorescence signals are measured using a plate reader equipped with appropriate filters for the donor (e.g., 460 nm) and acceptor (e.g., 618 nm).

    • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The change in BRET ratio is then plotted against the compound concentration to determine the EC50 or IC50 value.

BROMOscan® Assay

BROMOscan® is a competitive binding assay platform used for screening and profiling of bromodomain inhibitors.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR.

  • General Protocol:

    • Assay Setup: The assay is performed by combining the DNA-tagged bromodomain, the test compound, and a proprietary immobilized ligand.

    • Competition: The test compound and the immobilized ligand compete for binding to the bromodomain.

    • Separation: The unbound bromodomain is washed away.

    • Quantification: The amount of bromodomain remaining bound to the solid support is quantified by qPCR using primers specific to the DNA tag.

    • Data Analysis: The amount of bound bromodomain is compared to a control (DMSO-treated) sample. A dose-response curve is generated by plotting the percentage of bromodomain bound against the logarithm of the test compound concentration to determine the dissociation constant (Kd).

Visualizations

The following diagrams illustrate key concepts related to BRPF1 inhibition and the experimental workflows.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histone Histone Tail Ac_Lysine Acetylated Lysine Histone->Ac_Lysine HATs BRPF1 BRPF1 Ac_Lysine->BRPF1 recognizes HAT_complex HAT Complex (e.g., MOZ/MORF) BRPF1->HAT_complex scaffolds Chromatin Chromatin Remodeling & Gene Transcription HAT_complex->Chromatin GSK5959 This compound GSK5959->BRPF1 inhibits binding to Acetylated Lysine

Caption: BRPF1 signaling pathway and the mechanism of inhibition by this compound.

Experimental_Workflow cluster_trfret TR-FRET Assay cluster_nanobret NanoBRET Assay cluster_bromoscan BROMOscan Assay A1 Eu-Bromodomain + Inhibitor A2 Add Biotin-Ligand + Strep-APC A1->A2 A3 Measure FRET Signal A2->A3 B1 Transfect Cells with NanoLuc-BRD & HaloTag-Histone B2 Add Inhibitor & Fluorescent Ligand B1->B2 B3 Add Substrate & Measure BRET B2->B3 C1 DNA-tagged Bromodomain + Inhibitor + Immobilized Ligand C2 Competition & Wash C1->C2 C3 Quantify Bound Bromodomain via qPCR C2->C3

Caption: Simplified workflows for TR-FRET, NanoBRET, and BROMOscan assays.

Conclusion

This compound is a valuable chemical probe for studying the function of the BRPF1 bromodomain due to its high selectivity. However, for applications requiring even greater potency and selectivity, its successor, GSK6853, presents a superior profile. The choice between these inhibitors will depend on the specific experimental context and the tolerance for potential off-target effects. The detailed experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in their drug discovery and development efforts. It is always recommended to include appropriate controls and orthogonal assays to validate findings when using chemical probes.

References

GSK-5959: A Comparative Guide to its Cross-Reactivity with BRPF2 and BRPF3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of the selective BRPF1 inhibitor, GSK-5959, with the closely related bromodomains BRPF2 and BRPF3. The information presented herein is supported by experimental data from various biochemical and cellular assays to assist researchers in evaluating the selectivity profile of this chemical probe.

Introduction to BRPF Proteins and this compound

The Bromodomain and PHD Finger-containing (BRPF) proteins, comprising BRPF1, BRPF2, and BRPF3, are crucial scaffolding components of histone acetyltransferase (HAT) complexes. These proteins play a vital role in chromatin remodeling and gene transcription. BRPF1 is a key component of the MOZ (monocytic leukemia zinc finger protein) and MORF (MOZ-related factor) HAT complexes, which are primarily involved in the acetylation of histone H3 at lysine (B10760008) 23 (H3K23ac). In contrast, BRPF2 and BRPF3 are predominantly associated with the HBO1 (histone acetyltransferase bound to ORC1) complex, which mediates histone H3 lysine 14 acetylation (H3K14ac). Given their role in regulating gene expression, the BRPF family of proteins has emerged as an attractive target for therapeutic intervention in various diseases, including cancer.

This compound is a potent and cell-permeable small molecule inhibitor that selectively targets the bromodomain of BRPF1. Its utility as a chemical probe relies on its high selectivity for BRPF1 over other bromodomain-containing proteins, including the closely related family members BRPF2 and BRPF3. This guide delves into the specifics of this selectivity.

Quantitative Data Summary

The inhibitory activity of this compound against the bromodomains of BRPF1, BRPF2, and BRPF3 has been quantified using various biophysical and biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and pIC50 values, providing a clear comparison of the compound's potency and selectivity.

TargetpIC50IC50 (nM)Selectivity vs. BRPF1Assay Type
BRPF1 7.180-TR-FRET[1]
BRPF2 5.26310~79-foldTR-FRET[1]
BRPF3 4.531623~395-foldTR-FRET[1]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The IC50 values were calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and converted to nM.

Signaling Pathway

The BRPF proteins act as scaffolding platforms for distinct histone acetyltransferase (HAT) complexes, leading to the acetylation of specific histone lysine residues and subsequent regulation of gene expression.

BRPF_Signaling_Pathway cluster_brpf1 BRPF1-mediated Acetylation cluster_brpf2_3 BRPF2/3-mediated Acetylation BRPF1 BRPF1 Complex_BRPF1 MOZ/MORF Complex BRPF1->Complex_BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) MOZ_MORF->Complex_BRPF1 ING5 ING5 ING5->Complex_BRPF1 hEAF6 hEAF6 hEAF6->Complex_BRPF1 H3K23ac H3K23 Acetylation Complex_BRPF1->H3K23ac HAT activity Gene_Expression1 Gene Expression (e.g., HOX genes) H3K23ac->Gene_Expression1 Upregulation BRPF2_3 BRPF2/BRPF3 Complex_HBO1 HBO1 Complex BRPF2_3->Complex_HBO1 HBO1 HBO1 (KAT7) HBO1->Complex_HBO1 ING4_5 ING4/5 ING4_5->Complex_HBO1 hEAF6_2 hEAF6 hEAF6_2->Complex_HBO1 H3K14ac H3K14 Acetylation Complex_HBO1->H3K14ac HAT activity Gene_Expression2 Gene Expression (e.g., in development) H3K14ac->Gene_Expression2 Upregulation GSK5959 This compound GSK5959->BRPF1 inhibits

BRPF family signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to determine the cross-reactivity of this compound are provided below. These protocols are based on established methods for assaying bromodomain inhibitor activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the BRPF bromodomain to an acetylated histone peptide. Inhibition of this interaction by this compound results in a decrease in the FRET signal.

Materials:

  • Recombinant BRPF1, BRPF2, and BRPF3 bromodomain proteins (GST-tagged)

  • Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide

  • Europium-labeled anti-GST antibody (Donor)

  • Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT

  • This compound compound

  • 384-well low-volume microplates

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 2 µL of the this compound dilutions or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 4 µL of a solution containing the GST-tagged BRPF bromodomain protein (final concentration ~20 nM) and the Europium-labeled anti-GST antibody (final concentration ~1 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 4 µL of a solution containing the biotinylated H4K12ac peptide (final concentration ~100 nM) and Streptavidin-APC (final concentration ~20 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the results against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This cellular assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged BRPF protein by a competitive inhibitor in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-BRPF1, -BRPF2, or -BRPF3 fusion protein

  • NanoBRET™ tracer specific for the BRPF bromodomain

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • This compound compound

  • White, 96-well cell culture microplates

Protocol:

  • Transfect HEK293 cells with the appropriate NanoLuc®-BRPF fusion plasmid and plate in the 96-well plates. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in Opti-MEM.

  • Add the this compound dilutions to the cells, followed by the NanoBRET™ tracer at its predetermined optimal concentration.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor according to the manufacturer's instructions.

  • Add the substrate solution to each well.

  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the inhibitor concentration to determine the cellular IC50.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified recombinant BRPF1, BRPF2, or BRPF3 bromodomain protein

  • This compound compound

  • ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl

  • Isothermal Titration Calorimeter

Protocol:

  • Thoroughly dialyze the BRPF protein against the ITC buffer.

  • Dissolve this compound in the final dialysis buffer. The final DMSO concentration should be matched between the protein and ligand solutions and kept low (<5%).

  • Degas both the protein and ligand solutions.

  • Load the BRPF protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volumes.

  • Perform a series of injections of the this compound solution into the protein solution.

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the selectivity of a bromodomain inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_screening Broad Selectivity Profiling TR_FRET TR-FRET Assay biochemical_characterization Biochemical Potency and Selectivity TR_FRET->biochemical_characterization AlphaScreen AlphaScreen Assay AlphaScreen->biochemical_characterization ITC Isothermal Titration Calorimetry (ITC) thermodynamic_characterization Thermodynamic Profiling ITC->thermodynamic_characterization NanoBRET NanoBRET™ Assay cellular_engagement Cellular Target Engagement NanoBRET->cellular_engagement BROMOscan BROMOscan® Panel broad_profiling Broad Panel Screening BROMOscan->broad_profiling start Compound Synthesis (this compound) start->TR_FRET start->AlphaScreen biochemical_characterization->ITC thermodynamic_characterization->NanoBRET cellular_engagement->BROMOscan data_analysis Data Analysis and Selectivity Assessment broad_profiling->data_analysis conclusion Conclusion on Cross-Reactivity data_analysis->conclusion

Workflow for characterizing bromodomain inhibitor selectivity.

Conclusion

The experimental data compiled in this guide demonstrate that this compound is a highly selective inhibitor of the BRPF1 bromodomain. While it exhibits measurable activity against BRPF2 and BRPF3, its potency is significantly lower for these family members, with approximately 79-fold and 395-fold selectivity for BRPF1 over BRPF2 and BRPF3, respectively, as determined by TR-FRET assays[1]. This selectivity profile makes this compound a valuable tool for specifically probing the biological functions of BRPF1 in cellular and in vitro studies. However, researchers should remain mindful of the potential for off-target effects at higher concentrations, particularly concerning BRPF2. For experiments requiring absolute specificity, the use of appropriate negative controls and complementary experimental approaches is recommended.

References

Comparative Analysis of GSK-5959's Anti-Proliferative Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of the BRPF1 inhibitor, GSK-5959, in comparison to other notable anti-proliferative agents.

This compound, a potent and selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain, has emerged as a promising agent in cancer therapy. Its mechanism of action, centered on epigenetic modulation, has demonstrated significant anti-proliferative effects across a spectrum of cancer cell lines. This guide provides an objective comparison of this compound's performance against other well-established anti-proliferative compounds, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and comparator compounds, the BET (Bromodomain and Extra-Terminal domain) inhibitors JQ1 and OTX015, in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)JQ1 IC50 (µM)OTX015 IC50 (µM)
Breast Cancer
HS578TTriple-NegativeData Not Available~0.2 - 0.5[1]Nanomolar Range[1]
BT549Triple-NegativeData Not AvailableNanomolar Range[1]Nanomolar Range[1]
MDAMB231Triple-NegativeData Not AvailableNanomolar Range[1]Nanomolar Range[1]
HCC3153Triple-NegativeData Not AvailableNanomolar Range[1]Nanomolar Range[1]
MCF7Luminal AData Not Available~1.0[2]Data Not Available
T47DLuminal AData Not Available~0.5[2]Data Not Available
Lung Cancer
HOP62NSCLCData Not AvailableData Not Available< 0.5[3]
HOP92NSCLCData Not AvailableData Not Available< 0.5[3]
H2228NSCLCData Not AvailableData Not Available0.63[3]
H3122NSCLCData Not AvailableData Not Available0.70[3]
A549NSCLCData Not Available> 10[4]> 6[3]
Leukemia
Multiple AML & ALL linesAcute LeukemiaData Not AvailableSubmicromolar[5]Submicromolar[5][6]

Note: Direct comparative IC50 values for this compound in these specific cell lines were not available in the searched literature. The table highlights the anti-proliferative efficacy of the well-characterized BET inhibitors JQ1 and OTX015. This compound's anti-proliferative effects are established, though direct head-to-head quantitative comparisons in these exact cell lines are needed for a complete picture.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-proliferative effects by selectively inhibiting the BRPF1 bromodomain, a key component of histone acetyltransferase (HAT) complexes. This inhibition disrupts chromatin remodeling and the transcription of genes crucial for cancer cell proliferation and survival. An optimized analog of this compound, GSK6853, has been shown to suppress the JAK2/STAT3 signaling axis in non-small cell lung cancer (NSCLC), leading to cell cycle arrest.

In contrast, BET inhibitors like JQ1 and OTX015 target the BRD2, BRD3, and BRD4 proteins. A primary downstream effect of BET inhibition is the suppression of the MYC oncogene, a master regulator of cell proliferation, metabolism, and apoptosis.[4][5]

Below are diagrams illustrating the key signaling pathways affected by this compound and BET inhibitors.

GSK-5959_Signaling_Pathway GSK5959 This compound BRPF1 BRPF1 GSK5959->BRPF1 Inhibits HAT_complex Histone Acetyltransferase (HAT) Complex BRPF1->HAT_complex Activates JAK2 JAK2 BRPF1->JAK2 Modulates Histone_Acetylation Histone Acetylation HAT_complex->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription (Proliferation & Survival Genes) Chromatin_Remodeling->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Gene_Transcription

Caption: this compound inhibits BRPF1, disrupting HAT complex activity and downstream gene transcription.

BET_Inhibitor_Signaling_Pathway BET_inhibitor BET Inhibitors (JQ1, OTX015) BET_proteins BET Proteins (BRD2, BRD3, BRD4) BET_inhibitor->BET_proteins Inhibit Apoptosis Apoptosis BET_inhibitor->Apoptosis Induces Acetyl_Histones Acetylated Histones BET_proteins->Acetyl_Histones Bind to Transcription_Machinery Transcription Machinery BET_proteins->Transcription_Machinery Recruit MYC MYC Oncogene Transcription_Machinery->MYC Transcribes Cell_Cycle_Progression Cell Cycle Progression MYC->Cell_Cycle_Progression Promotes

Caption: BET inhibitors block BET proteins from binding to chromatin, downregulating MYC expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the anti-proliferative effects of this compound and similar compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or comparator compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival and proliferative capacity.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat cells with this compound or other inhibitors at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compounds for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound or other compounds for a specified time (e.g., 48 hours).

  • Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Functional Assays cluster_molecular Molecular Analysis Cell_Culture Cancer Cell Lines (Breast, Lung, Leukemia) Treatment Treat with this compound, JQ1, OTX015 Cell_Culture->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT Colony_Formation Colony Formation Assay (Clonogenic Survival) Treatment->Colony_Formation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Western_Blot Western Blot (Protein Expression of JAK/STAT, MYC targets) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Colony_Formation->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

Safety Operating Guide

Proper Disposal of GSK-5959: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GSK-5959, a potent and selective BRPF1 bromodomain inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, and it should be handled as a potentially hazardous substance.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Use appropriate safety glasses.

  • Hand Protection: Wear chemical-resistant gloves (minimum requirement: standard BS EN 374:2003). Gloves should be inspected before use.

  • Skin and Body Protection: A lab coat is required. Wear appropriate protective clothing.

  • Respiratory Protection: Handle in a fume hood. If a risk assessment indicates it is necessary, use a suitable respirator.

In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.[2]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]

  • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[4]

In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations. Discharge into the environment must be strictly avoided.[4] The following procedure outlines the general steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste".

    • Segregate this compound waste from other laboratory waste streams. Do not mix with incompatible materials.[5][6]

  • Container Management:

    • Use a dedicated, leak-proof, and sealable container for this compound waste. The container must be compatible with the chemical.[5][6]

    • Ensure the container is kept closed except when adding waste.[6]

    • Do not overfill the container; leave at least a 5% headspace to allow for thermal expansion.

    • The outer surface of the container must be clean and free of contamination.[5]

  • Labeling of Waste Containers:

    • Affix a hazardous waste tag to the container.

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound" or "N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-piperidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide". Avoid abbreviations or chemical formulas.[2][5][7]

      • The concentration of this compound in the waste mixture.[5]

      • The date of waste generation.[7]

      • The place of origin (e.g., laboratory room number).[7]

      • The name and contact information of the Principal Investigator.[7]

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area.

    • This area should be well-ventilated and secure.

    • Ensure that incompatible wastes are segregated within the storage area.[5][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Decontamination of Empty Containers and Labware

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[6]

  • Rinsate Disposal: The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • Final Rinse: After the solvent rinse, triple-rinse the container with water.[6]

  • Disposal of Decontaminated Containers: Once decontaminated and air-dried, and with all hazardous labels removed or defaced, the container may be disposed of in the regular trash or recycling, in accordance with institutional policy.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C22H26N4O3--INVALID-LINK--
Molecular Weight 394.47 g/mol --INVALID-LINK--
CAS Number 901245-65-6--INVALID-LINK--
Appearance Off-white solid--INVALID-LINK--
Melting Point 234 °C--INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

GSK5959_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage cluster_3 Disposal Generate This compound Waste Generated (Solid or in Solution) Collect Collect in a Designated, Compatible, & Sealed Container Generate->Collect Label Label Container: 'Hazardous Waste', Full Chemical Name, Concentration, Date, PI Information Collect->Label Store Store in Designated Hazardous Waste Storage Area Label->Store Segregate Segregate from Incompatible Wastes Store->Segregate ContactEHS Contact Institutional EHS or Licensed Contractor Segregate->ContactEHS SchedulePickup Schedule Waste Pickup ContactEHS->SchedulePickup Disposal Proper Disposal by Licensed Facility SchedulePickup->Disposal

This compound Waste Disposal Workflow

References

Essential Safety and Operational Guide for Handling GSK-5959

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for GSK-5959, a potent and selective BRPF1 bromodomain inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueReference
CAS Number 901245-65-6[1][2]
Molecular Formula C₂₂H₂₆N₄O₃[1][2][3]
Molecular Weight 394.5 g/mol [1][2]
Purity ≥98%[3]
IC₅₀ ~80 nM for BRPF1[4][5][6]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely.

Handling and Storage Protocols

Proper handling and storage are critical for user safety and to ensure the stability of the compound.

Storage:

  • Store this compound in a tightly sealed container.

  • For long-term storage, keep at -20°C for up to one year or -80°C for up to two years.[4]

  • The compound is shipped at room temperature and should be stored at -20°C upon receipt for at least 6 months of stability.[2]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Avoid inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Pipettes and sterile, chemical-resistant tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO at concentrations up to 10 mg/mL.[1][6]

  • Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution.[6]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Store the stock solution at -20°C or -80°C as recommended.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Procedure:

  • Collect all contaminated materials, including empty vials, pipette tips, and gloves, in a designated and clearly labeled chemical waste container.

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for pickup and disposal by a licensed chemical waste management company.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

A Receipt of this compound B Verify Compound and Inspect Packaging A->B C Store at Recommended Temperature (-20°C or -80°C) B->C D Don Appropriate PPE C->D E Prepare Stock Solution in Fume Hood D->E F Perform Experiment E->F G Collect Contaminated Waste F->G H Dispose of Chemical Waste via Licensed Vendor G->H

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。